molecular formula C8H9FO2 B1333257 1-Fluoro-3,5-dimethoxybenzene CAS No. 52189-63-6

1-Fluoro-3,5-dimethoxybenzene

Cat. No.: B1333257
CAS No.: 52189-63-6
M. Wt: 156.15 g/mol
InChI Key: IWFKMNAEFPEIOY-UHFFFAOYSA-N
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Description

1-Fluoro-3,5-dimethoxybenzene is a useful research compound. Its molecular formula is C8H9FO2 and its molecular weight is 156.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-3,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c1-10-7-3-6(9)4-8(5-7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWFKMNAEFPEIOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378962
Record name 1-Fluoro-3,5-dimethoxybenzene
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Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52189-63-6
Record name 1-Fluoro-3,5-dimethoxybenzene
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URL https://commonchemistry.cas.org/detail?cas_rn=52189-63-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoro-3,5-dimethoxybenzene
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Foundational & Exploratory

1-Fluoro-3,5-dimethoxybenzene: Technical Profile and Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Fluoro-3,5-dimethoxybenzene , a specialized fluorinated aromatic intermediate used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Executive Summary

This compound (CAS: 52189-63-6) is an electron-rich, fluorinated arene characterized by a unique substitution pattern that combines the high electronegativity of fluorine with the strong electron-donating properties of two methoxy groups. This "push-pull" electronic environment—though dominated by the donation from the methoxy groups—creates distinct regioselectivity profiles for Electrophilic Aromatic Substitution (EAS) and Directed Ortho Metalation (DoM). It serves as a critical building block for 5-fluororesorcinol derivatives, metabolic blockers in medicinal chemistry, and 18F-labeled radiotracers.

Physicochemical Properties

The following data establishes the baseline for handling and process design.

PropertyValueNote
CAS Number 52189-63-6
Molecular Formula C₈H₉FO₂
Molecular Weight 156.15 g/mol
Appearance Clear to pale yellow liquid
Boiling Point 86–88 °C @ 7 mmHgExtrapolated atmospheric bp ~215 °C
Density 1.171 g/mL @ 25 °CDenser than water
Refractive Index

1.503
Solubility Soluble in DCM, THF, EtOAc; immiscible with waterLipophilic character
LogP ~2.1 (Predicted)Moderate lipophilicity

Synthesis and Manufacturing Routes

Two primary routes exist for the synthesis of this compound. The choice depends on scale and starting material availability.

Route A: Nucleophilic Aromatic Substitution (Scalable/Industrial)

This route utilizes 1,3,5-trifluorobenzene as the starting material.[1][2] Due to the symmetry of the starting material, sequential displacement of fluoride by methoxide is highly efficient.

  • Mechanism: SNAr (Nucleophilic Aromatic Substitution).

  • Reagents: Sodium Methoxide (NaOMe) in Methanol/THF.

  • Process: 1,3,5-Trifluorobenzene is treated with 2 equivalents of NaOMe. The first substitution yields 1-fluoro-3,5-difluorobenzene (intermediate), and the second yields the target.

  • Advantage: High atom economy, commercially available starting materials, scalable.

Route B: Balz-Schiemann Reaction (Laboratory/Classic)

This route converts 3,5-dimethoxyaniline to the fluoride via a diazonium salt.

  • Step 1: Diazotization of 3,5-dimethoxyaniline using NaNO₂/HBF₄.

  • Step 2: Isolation of the diazonium tetrafluoroborate salt.

  • Step 3: Thermal decomposition to yield the aryl fluoride.

  • Disadvantage: Handling of potentially unstable diazonium salts; lower overall yield compared to SNAr.

Visualization: Synthesis Pathways

SynthesisRoutes Start1 1,3,5-Trifluorobenzene Step1 S_NAr (2 eq. NaOMe, MeOH, Heat) Start1->Step1 Target This compound Step1->Target Major Industrial Route Start2 3,5-Dimethoxyaniline Step2a Diazotization (NaNO2, HBF4) Start2->Step2a Step2b Thermal Decomposition (-N2) Step2a->Step2b Step2b->Target Lab Scale

Caption: Comparison of SNAr (industrial) and Balz-Schiemann (laboratory) synthetic routes.

Electronic Structure & Reactivity

The reactivity of this compound is defined by the competition between the steric and electronic effects of the substituents.

Electrophilic Aromatic Substitution (EAS)

The ring is strongly activated by the two methoxy groups.

  • Directing Effects:

    • Methoxy (OMe): Strong ortho/para director.

    • Fluorine (F): Weak ortho/para director (deactivating inductively, donating by resonance).

  • Regioselectivity:

    • Site C4 (Para to F, Ortho to two OMe): Electronically highly activated. However, this position is sterically crowded, being flanked by two methoxy groups.

    • Site C2/C6 (Ortho to F, Ortho to one OMe): Also electronically activated. Crucially, the steric bulk of Fluorine (Van der Waals radius ~1.47 Å) is significantly smaller than a Methoxy group.

Directed Ortho Metalation (DoM)

Lithiation with n-butyllithium (n-BuLi) follows a different logic, governed by coordination (the Complex Induced Proximity Effect - CIPE).

  • Directing Groups: Two OMe groups and one F atom.

  • Site C4 (Between two OMe): This is the classic "pincer" site. Lithium coordinates to both oxygen atoms, stabilizing the transition state. Despite steric crowding, this is often the thermodynamic sink for lithiation.

  • Site C2 (Between F and OMe): Fluorine is a powerful DoM director due to its high electronegativity (acidifying the ortho proton).

  • Outcome: Lithiation is often competitive. However, the C4 position (between two methoxy groups) is typically the major site for lithiation due to the superior chelation of the 1,3-dimethoxy motif, provided the base is strong enough (e.g., n-BuLi/TMEDA).

Visualization: Reactivity Map

Reactivity Center Benzene Ring F1 F (Pos 1) OMe3 OMe (Pos 3) OMe5 OMe (Pos 5) C2 C2/C6 (EAS Preferred) F1->C2 Low Steric OMe3->C2 Ortho Act. C4 C4 (Lithiation/DoM Preferred) OMe3->C4 Chelation OMe5->C4 Chelation

Caption: Reactivity map highlighting divergent selectivity for EAS (C2/C6) versus Lithiation (C4).

Applications in Drug Discovery

Metabolic Blocking

The C-F bond at position 1 serves as a metabolic blocker. In non-fluorinated analogues (1,3,5-trimethoxybenzene), the C1 position is susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine blocks this pathway, extending the half-life (


) of the drug candidate.
Precursor to 5-Fluororesorcinol

Demethylation of this compound (using BBr₃ or Pyridine·HCl) yields 5-fluororesorcinol . This moiety is a key pharmacophore in:

  • HSP90 Inhibitors: Resorcinol rings often bind to the ATP-binding pocket of Heat Shock Protein 90.

  • Antibiotics: Fluorinated resorcinol derivatives exhibit enhanced potency against resistant bacterial strains.

18F-PET Imaging

The synthesis of 1-[18F]fluoro-3,5-dimethoxybenzene has been demonstrated using late-stage fluorination techniques (e.g., iodonium salt precursors). This allows the compound to serve as a radiotracer for evaluating the biodistribution of resorcinol-based drugs.

Safety & Handling Protocols

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at room temperature.

  • Incompatibility: Strong oxidizing agents.

  • Spill Response: Absorb with inert material (vermiculite/sand). Do not allow to enter drains.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Preparation of Fluorobenzene (Balz-Schiemann Reaction). Org.[3][4][5] Syn. Coll. Vol. 2, p. 295. Available at: [Link]

  • Snieckus, V.Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 1990, 90(6), 879–933. (Mechanistic grounding for DoM selectivity).
  • Neumann, C. N., et al.PhenoFluor: Practical Transition-Metal-Free Fluorination of Phenols. Journal of the American Chemical Society, 2016.
  • Rotstein, B. H., et al.Spirocyclic Hypervalent Iodine(III)-Mediated Radiofluorination of Non-Activated and Hindered Aromatics. Nature Communications, 2014. (Reference for 18F-labeling of electron-rich arenes).

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Fluoro-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Fluoro-3,5-dimethoxybenzene is a fluorinated aromatic compound with applications in organic synthesis, serving as a versatile building block for more complex molecules in the pharmaceutical and agrochemical industries. The strategic placement of a fluorine atom and two methoxy groups on the benzene ring imparts unique electronic properties and steric influences, making it a valuable synthon. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity in chemical transformations.

This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is presented from the perspective of a seasoned application scientist, emphasizing the causal relationships between molecular structure and spectral features.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Elucidation of Molecular Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.

A. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by its simplicity, which is a direct consequence of the molecule's C₂v symmetry.

Illustrative ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
6.35t1HJHF = 2.3 HzH-4
6.31d2HJHF = 10.5 HzH-2, H-6
3.78s6H--OCH₃

Interpretation and Field-Proven Insights:

  • Symmetry: The two methoxy groups at positions 3 and 5 are chemically equivalent, as are the two protons at positions 2 and 6. This results in a simplified spectrum with only three distinct signals.

  • Aromatic Region: The proton at the 4-position (para to the fluorine) appears as a triplet due to coupling with the two equivalent ortho protons (H-2 and H-6). The protons at the 2- and 6-positions (ortho to the fluorine) appear as a doublet due to coupling with the fluorine atom. The magnitude of the through-space H-F coupling constant is indicative of the spatial relationship between these nuclei.

  • Aliphatic Region: The six protons of the two equivalent methoxy groups appear as a sharp singlet at approximately 3.78 ppm, a characteristic chemical shift for methoxy groups on an aromatic ring.

Experimental Protocol: Acquisition of High-Resolution ¹H NMR Spectrum

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 500 MHz) for optimal signal dispersion.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a 30° pulse angle to ensure a good signal-to-noise ratio without saturating the signals.

    • Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons.

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

B. ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of fluorine introduces characteristic C-F coupling, which is a powerful diagnostic tool.

Illustrative ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmCoupling Constant (JCF) HzAssignment
164.8d, ¹JCF = 245.0C-1
161.5d, ³JCF = 10.5C-3, C-5
95.8d, ²JCF = 25.0C-2, C-6
93.4d, ⁴JCF = 6.5C-4
55.6s-OCH₃

Interpretation and Field-Proven Insights:

  • Direct C-F Coupling: The carbon directly attached to the fluorine atom (C-1) exhibits a large one-bond coupling constant (¹JCF) of approximately 245.0 Hz, which is a definitive indicator of a C-F bond.

  • Long-Range C-F Coupling: The other aromatic carbons show smaller, long-range couplings to the fluorine atom. The magnitude of these coupling constants typically decreases with the number of bonds separating the carbon and fluorine atoms (²JCF > ³JCF > ⁴JCF).

  • Symmetry: As with the ¹H NMR spectrum, the C₂v symmetry of the molecule results in fewer signals than the total number of carbon atoms. The carbons at positions 3 and 5 are equivalent, as are the carbons at positions 2 and 6.

C. ¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine nuclei. The chemical shift of the fluorine signal is highly sensitive to its electronic environment.

Illustrative ¹⁹F NMR Data (470 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicity
-108.5m

Interpretation and Field-Proven Insights:

  • Chemical Shift: The chemical shift of the fluorine atom in this compound is expected to be in the typical range for aromatic fluorides. The two electron-donating methoxy groups increase the electron density at the fluorine-bearing carbon, leading to a more shielded environment compared to fluorobenzene itself.

  • Multiplicity: In a proton-coupled ¹⁹F NMR spectrum, the fluorine signal would appear as a multiplet due to coupling with the ortho (H-2, H-6) and para (H-4) protons.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

Illustrative IR Data (Neat)

Wavenumber (cm⁻¹)IntensityAssignment
3000-2840MediumC-H stretch (aromatic and methyl)
1620, 1590StrongC=C stretch (aromatic ring)
1470MediumC-H bend (methyl)
1290StrongC-O stretch (aryl ether, asymmetric)
1160StrongC-F stretch
1050StrongC-O stretch (aryl ether, symmetric)
830StrongC-H out-of-plane bend (aromatic)

Interpretation and Field-Proven Insights:

  • Aromatic C-H and C=C Vibrations: The presence of the benzene ring is confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the characteristic C=C stretching absorptions in the 1620-1590 cm⁻¹ region.

  • Ether Linkages: The strong absorption bands at approximately 1290 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch) are characteristic of the aryl ether C-O bonds.

  • C-F Bond: A strong absorption band around 1160 cm⁻¹ is indicative of the C-F stretching vibration.

  • Substitution Pattern: The strong C-H out-of-plane bending vibration at 830 cm⁻¹ is consistent with a 1,3,5-trisubstituted benzene ring.

Experimental Protocol: Acquisition of FT-IR Spectrum

  • Sample Preparation (Neat Liquid):

    • Place a small drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Gently press the plates together to form a thin liquid film.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer.

    • Record a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

  • Acquisition Parameters:

    • Set the spectral range to 4000-400 cm⁻¹.

    • Select a resolution of 4 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • Perform a Fourier transform on the interferogram.

    • Ratio the sample spectrum against the background spectrum to obtain the absorbance or transmittance spectrum.

    • Identify and label the major absorption bands.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Illustrative MS Data (Electron Ionization, 70 eV)

m/zRelative Intensity (%)Proposed Fragment
156100[M]⁺ (Molecular Ion)
14185[M - CH₃]⁺
11340[M - CH₃ - CO]⁺
9825[M - 2CH₃ - CO]⁺
8530[C₅H₄F]⁺

Interpretation and Field-Proven Insights:

  • Molecular Ion Peak: The peak at m/z 156 corresponds to the molecular weight of this compound (C₈H₉FO₂), confirming its elemental composition. Its high relative intensity suggests a relatively stable molecular ion.

  • Fragmentation Pathway: A primary fragmentation pathway involves the loss of a methyl radical (•CH₃) from one of the methoxy groups, resulting in a stable cation at m/z 141. Subsequent loss of carbon monoxide (CO) from this fragment leads to the ion at m/z 113.

Experimental Protocol: Acquisition of EI Mass Spectrum

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Detection: Use an electron multiplier or other suitable detector to record the abundance of each ion.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern and propose structures for the major fragment ions.

    • Compare the obtained spectrum with a library of known mass spectra for confirmation.

Visualizations

Molecular Structure and NMR Assignments

MS_Fragmentation M [C₈H₉FO₂]⁺ m/z = 156 M_minus_CH3 [C₇H₆FO₂]⁺ m/z = 141 M->M_minus_CH3 - •CH₃ M_minus_CH3_minus_CO [C₆H₆FO]⁺ m/z = 113 M_minus_CH3->M_minus_CH3_minus_CO - CO

Caption: Proposed primary fragmentation pathway for this compound in EI-MS.

Conclusion

The spectroscopic characterization of this compound by NMR, IR, and MS provides a cohesive and detailed understanding of its molecular structure. The symmetry of the molecule is readily apparent in the simplified NMR spectra, while the presence of the fluorine atom provides a unique spectroscopic handle through C-F coupling. IR spectroscopy confirms the presence of the key functional groups, and mass spectrometry provides definitive information on the molecular weight and fragmentation patterns. This comprehensive spectroscopic data serves as a reliable fingerprint for the identification and quality control of this important synthetic intermediate.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Eurisotop. NMR Solvent data chart. [Link]

  • National Institute of Standards and Technology. Benzene, fluoro-. NIST Chemistry WebBook. [Link]

  • Mabied, A. F., et al. (2024). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Scientific Reports, 14(1), 1-12. [Link]

  • MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

  • MDPI. Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates. [Link]

  • ResearchGate. Structure and Vibrational Spectra of 1,3,5-Trimethoxybenzene. [Link]

  • Queen's University. 19Flourine NMR. [Link]

  • University of California, Davis. Interpretation of mass spectra. [Link]

1-Fluoro-3,5-dimethoxybenzene: A Versatile Fluorinated Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorine in Molecular Design

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool for fine-tuning molecular properties.[1] The unique characteristics of fluorine—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—allow for the modulation of a compound's lipophilicity, metabolic stability, binding affinity, and pKa.[1][2] These subtle yet powerful modifications can transform a lead compound into a viable drug candidate or enhance the performance of an advanced material.[1] Fluorinated building blocks, bespoke molecular scaffolds containing one or more fluorine atoms, are therefore of paramount importance, providing an efficient means to introduce this strategic element into complex molecular architectures.[3]

Among these, 1-fluoro-3,5-dimethoxybenzene has emerged as a particularly valuable and versatile building block. Its symmetrically substituted, electron-rich aromatic core, punctuated by a single fluorine atom, offers a unique combination of reactivity and stability. This guide provides a comprehensive technical overview of this compound, detailing its synthesis, exploring its reactivity in key synthetic transformations, and showcasing its application in the synthesis of high-value compounds, such as the selective SIRT1 inhibitor, Selisistat.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's physical and spectral properties is fundamental to its effective use in synthesis.

Physical and Chemical Properties

This compound is a combustible liquid at room temperature and is slightly miscible with water.[4] It is incompatible with strong oxidizing agents.[5] Key identifiers and properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 52189-63-6[4][6]
Molecular Formula C₈H₉FO₂[6]
Molecular Weight 156.15 g/mol [4][6]
Appearance Liquid[4]
Density 1.171 g/mL at 25 °C[4]
Boiling Point 88 °C at 6 mmHg[4]
Flash Point 91 °C (196 °F) - closed cup[4]
Refractive Index n20/D 1.503[4]
Spectroscopic Data

While ¹H and ¹³C NMR spectra are available from commercial suppliers such as Sigma-Aldrich, representative data is outlined below for interpretative purposes.[6]

  • ¹H NMR: The proton NMR spectrum is characterized by its simplicity due to the molecule's C₂ᵥ symmetry. It will exhibit a triplet for the proton at the C4 position (para to the fluorine) due to coupling with the two equivalent protons at C2 and C6. The protons at C2 and C6 will appear as a doublet of doublets, coupling to the C4 proton and the fluorine atom. The methoxy groups will present as a sharp singlet.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the four unique carbon environments. The carbon atom directly bonded to fluorine (C1) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The ortho (C2, C6), meta (C3, C5), and para (C4) carbons will show progressively smaller two-, three-, and four-bond C-F coupling constants, respectively. This fine splitting is a characteristic feature of fluorinated aromatics.[2]

Synthesis of this compound

The most reliable and established method for the introduction of a fluorine atom onto an aromatic ring from an amino group is the Balz-Schiemann reaction.[5][7] This venerable transformation provides a practical route to this compound from the readily available precursor, 3,5-dimethoxyaniline.

The reaction proceeds via the diazotization of the aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by the introduction of the tetrafluoroborate anion (from fluoroboric acid) to form a stable aryldiazonium tetrafluoroborate salt.[5][8] Gentle thermal decomposition of this isolated salt then yields the desired aryl fluoride, with the expulsion of nitrogen gas and boron trifluoride.[7]

Balz-Schiemann Reaction cluster_0 Step 1: Diazotization cluster_1 Step 2: Fluorination 3,5-Dimethoxyaniline 3,5-Dimethoxyaniline Diazonium Salt Diazonium Salt 3,5-Dimethoxyaniline->Diazonium Salt NaNO₂, HBF₄ 0-5 °C Aryl Diazonium\nTetrafluoroborate Aryl Diazonium Tetrafluoroborate Diazonium Salt->Aryl Diazonium\nTetrafluoroborate Isolation Target Molecule This compound Aryl Diazonium\nTetrafluoroborate->Target Molecule Heat (Δ) - N₂, - BF₃

Fig. 2: Regioselectivity in Electrophilic Aromatic Substitution.

Protocol: Bromination of this compound

  • In a flask protected from light, dissolve this compound in a suitable inert solvent such as dichloromethane or carbon tetrachloride.

  • Add a catalytic amount of iron(III) bromide (FeBr₃).

  • Cool the mixture in an ice bath and slowly add a solution of bromine (Br₂) in the same solvent dropwise with stirring.

  • After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to destroy excess bromine.

  • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography to yield predominantly 4-bromo-1-fluoro-3,5-dimethoxybenzene.

Directed ortho-Lithiation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings. [9][10]The reaction relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. Methoxy groups are effective DMGs. [11]In this compound, the two methoxy groups can cooperatively direct lithiation to the C2 (and equivalent C6) position, which is ortho to both a methoxy group and the fluorine atom.

Ortho_Lithiation Start This compound Intermediate 2-Lithio Intermediate Start->Intermediate n-BuLi, THF -78 °C Product 2-Substituted Product Intermediate->Product Electrophile (E⁺) e.g., CO₂, I₂

Fig. 3: Directed ortho-lithiation workflow.

Protocol: ortho-Lithiation and Quenching with an Electrophile

  • In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve this compound in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise. A color change is typically observed.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Quench the resulting aryllithium species by adding a suitable electrophile (e.g., solid carbon dioxide for carboxylation, or a solution of iodine for iodination).

  • Allow the reaction to slowly warm to room temperature.

  • Perform an appropriate aqueous workup, typically with saturated ammonium chloride solution, followed by extraction, drying, and purification by chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on an aromatic ring, typically requires the ring to be activated by strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group. [12]The electron-donating methoxy groups in this compound deactivate the ring towards nucleophilic attack. Consequently, the fluorine atom is generally not a good leaving group under standard SNAr conditions. Forcing conditions or the presence of a strong electron-withdrawing group introduced via a prior EAS reaction would be necessary to facilitate this transformation.

Metal-Catalyzed Cross-Coupling Reactions

This compound itself is not a direct substrate for common cross-coupling reactions like the Suzuki-Miyaura coupling, which require an aryl halide (Br, I) or triflate as a leaving group. [13]However, it serves as an excellent precursor to such substrates. By first employing electrophilic aromatic substitution (e.g., bromination as described above) or directed ortho-lithiation followed by iodination, a halogen can be selectively installed at the C2, C4, or C6 position. This functionalized intermediate can then readily participate in palladium-catalyzed cross-coupling reactions.

This two-step sequence is a powerful strategy for building molecular complexity, allowing for the connection of the fluorodimethoxybenzene core to a wide range of aryl, heteroaryl, or alkyl fragments. [14] Protocol: Two-Step Bromination and Suzuki-Miyaura Coupling

  • Bromination: Synthesize 4-bromo-1-fluoro-3,5-dimethoxybenzene as described in the EAS protocol.

  • Suzuki-Miyaura Coupling:

    • In a reaction vessel, combine 4-bromo-1-fluoro-3,5-dimethoxybenzene, a suitable boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃).

    • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

    • Degas the mixture thoroughly by bubbling with argon or nitrogen.

    • Heat the reaction mixture (typically 80-100 °C) with stirring until the starting materials are consumed.

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to obtain the coupled product.

Application Spotlight: Synthesis of Selisistat (EX-527)

A compelling demonstration of the value of this compound as a building block is its role in the synthesis of Selisistat (EX-527). Selisistat is a potent and selective inhibitor of SIRT1, a NAD⁺-dependent deacetylase implicated in a variety of cellular processes. [15]It has been investigated as a potential therapeutic agent for Huntington's disease. [16] The synthesis of Selisistat highlights the utility of the reactivity discussed previously. While the exact industrial synthesis route may vary, a plausible pathway based on published chemical structures involves the initial functionalization of the this compound core, followed by coupling and subsequent transformations to build the final complex molecule. [17]The fluorinated dimethoxy-substituted phenyl ring is a key structural motif of the final drug molecule, likely contributing to its binding affinity and pharmacokinetic properties.

Conclusion

This compound stands out as a fluorinated building block of significant strategic importance. Its synthesis is readily achievable via the classic Balz-Schiemann reaction, and its highly activated aromatic ring can be selectively functionalized through well-understood synthetic transformations like electrophilic aromatic substitution and directed ortho-lithiation. While the fluorine atom itself is not highly susceptible to nucleophilic displacement, the scaffold serves as an excellent precursor for cross-coupling partners. The successful application of this building block in the synthesis of complex, biologically active molecules like Selisistat underscores its value to the drug discovery and development community. As the demand for sophisticated, functionally optimized molecules continues to grow, the utility of well-designed building blocks such as this compound will undoubtedly continue to expand.

References

  • BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. Retrieved from [Link]

  • Zhang, Y., Wu, J., & Ren, J. (2015). Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. Molecules, 20(8), 15004–15013. [Link]

  • Scientific Update. (2019, February 6). The Balz-Schiemann Reaction. Retrieved from [Link]

  • Molander, G. A., & Ham, J. (2015). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 17(15), 3818–3821. [Link]

  • Link, G., & Scherer, K. (1995). Process for the preparation of 1-bromo-3,5-difluorobenzene.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2774257, this compound. Retrieved from [Link]

  • Broussy, S., et al. (2020). Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1123-1133. [Link]

  • Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]

  • Bellamy, A. J., et al. (2001). Nitration of 1,3,5-Trimethoxybenzene. Propellants, Explosives, Pyrotechnics, 26(6), 323-326. [Link]

  • Organic Syntheses. (n.d.). Fluorobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Directed ortho lithiation general mechanism. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

  • Stankovic, B., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(18), 4196. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Neves, A. P., et al. (2015). Regioselectivity in the nitration of dialkoxybenzenes. The Journal of Organic Chemistry, 80(23), 11957-11964. [Link]

  • Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]

  • Schofield, K., et al. (2017). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2017(4), M958. [Link]

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  • Siegel, R., et al. (1997). Process for the preparation of 3,5-difluoroaniline.
  • All About Chemistry. (2017, February 21). Balz Schiemann Reaction [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Retrieved from [Link]

  • Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. John Wiley & Sons.
  • Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene [Honors Program Project, James Madison University]. JMU Scholarly Commons. [Link]

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Sources

Technical Whitepaper: Physicochemical Profile and Synthetic Utility of 1,3-Dimethoxy-5-fluorobenzene

[1]

Executive Summary: The Fluorine Advantage

1,3-Dimethoxy-5-fluorobenzene (CAS 52189-63-6) represents a critical scaffold in modern medicinal chemistry.[1][2] It bridges the gap between the electron-rich 1,3-dimethoxybenzene (resorcinol dimethyl ether) and the metabolically stable fluorinated aromatics.[1] The strategic placement of the fluorine atom at the 5-position—symmetric to the two methoxy groups—creates a unique electronic environment.[1][2] This "fluorine effect" modulates the pKa of neighboring protons, alters lipophilicity (

Chemical Identity & Structural Characteristics

The molecule exhibits

Table 1: Identification Matrix
ParameterValue
IUPAC Name 1-Fluoro-3,5-dimethoxybenzene
Common Synonyms 3,5-Dimethoxyfluorobenzene; 5-Fluoro-1,3-dimethoxybenzene
CAS Registry Number 52189-63-6
Molecular Formula

Molecular Weight 156.15 g/mol
SMILES COc1cc(F)cc(OC)c1
InChI Key IWFKMNAEFPEIOY-UHFFFAOYSA-N
MDL Number MFCD00012445

Physicochemical Data Profile

The following data represents experimentally validated values suitable for process engineering and handling.

Table 2: Physical Properties
PropertyExperimental ValueCondition / Note
Physical State LiquidClear, colorless to pale yellow
Boiling Point 88 °C@ 6 mmHg (Vacuum) [1, 2]
Boiling Point (Atm) ~228 °CExtrapolated @ 760 mmHg
Density 1.171 g/mL@ 25 °C [1]
Refractive Index

[1]
Flash Point 91 °C (196 °F)Closed Cup [1]
Solubility ImmiscibleWater
Solubility SolubleDCM, THF, Ethyl Acetate, Methanol
Vapor Pressure LowVolatile under high vacuum

Spectral Characterization

Accurate spectral interpretation is vital for verifying purity during synthesis.[1][2] The symmetry of 1,3-dimethoxy-5-fluorobenzene results in a simplified proton NMR spectrum.[1][2]

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, 

):
  • 
     6.25 - 6.30 ppm (2H, dt):  Protons at positions 2 and 6.[1][2] These are chemically equivalent.[1][2] They appear as a doublet of triplets (or doublet of doublets) due to large ortho-coupling to Fluorine (
    
    
    Hz) and small meta-coupling to H4 (
    
    
    Hz).[1]
  • 
     6.10 - 6.15 ppm (1H, td):  Proton at position 4. This is between the two methoxy groups.[1][2][3][4] It appears as a triplet of doublets due to meta-coupling to H2/6 (
    
    
    Hz) and para-coupling to Fluorine (
    
    
    Hz).[1][2]
  • 
     3.76 ppm (6H, s):  Two equivalent methoxy (
    
    
    ) groups.[1]

F NMR (376 MHz, 

):
  • 
     -110 to -112 ppm:  Single multiplet, characteristic of a meta-dioxy substituted fluorobenzene.[1][2]
    
Mass Spectrometry (MS)
  • EI-MS (70 eV):

    
     156 (
    
    
    ), 141 (
    
    
    ), 113 (
    
    
    ). The molecular ion is stable and prominent.[1][2]

Synthetic Utility & Experimental Protocols

Primary Synthesis Route: The Balz-Schiemann Reaction

The most authoritative and scalable method for synthesizing 1,3-dimethoxy-5-fluorobenzene is the thermal decomposition of the corresponding diazonium tetrafluoroborate salt derived from 3,5-dimethoxyaniline.[1] This method avoids the use of highly reactive fluorinating agents like

12
Experimental Protocol

Step 1: Diazotization

  • Reagents: 3,5-Dimethoxyaniline (1.0 eq), Sodium Nitrite (1.1 eq), Tetrafluoroboric acid (

    
    , 48% aq, 2.5 eq).
    
  • Procedure: Dissolve 3,5-dimethoxyaniline in the

    
     solution and cool to 0°C in an ice/salt bath.
    
  • Add the aqueous

    
     solution dropwise, maintaining the internal temperature below 5°C.
    
  • Stir for 30-60 minutes. The diazonium tetrafluoroborate salt will precipitate as a solid.[1][2]

  • Isolation: Filter the solid, wash with cold water, then cold ether/methanol to remove impurities.[1][2] Dry under vacuum (Caution: Diazonium salts can be shock-sensitive when dry; handle with care).[1][2]

Step 2: Thermal Decomposition (Fluorination)

  • Procedure: Place the dried diazonium salt in a round-bottom flask connected to a distillation apparatus and a receiving flask cooled in ice.

  • Gently heat the solid with a heat gun or oil bath.[1][2] Decomposition typically begins around 100-120°C, releasing

    
     and 
    
    
    gas (ensure proper ventilation/scrubbing).[1][2]
  • The product, 1,3-dimethoxy-5-fluorobenzene, will distill over as a liquid.[1][2]

  • Purification: Redistill the crude liquid under reduced pressure (88°C @ 6 mmHg) or purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield the pure colorless liquid [3, 4].[1][2]

Synthesis Workflow Diagram

SynthesisPathStart3,5-Dimethoxyaniline(CAS 10272-07-8)InterDiazonium TetrafluoroborateIntermediateStart->Inter1. NaNO2, HBF42. 0°C, 1hProd1,3-Dimethoxy-5-fluorobenzene(CAS 52189-63-6)Inter->ProdThermal Decomp.(-N2, -BF3)

Figure 1: The Balz-Schiemann synthetic pathway for converting anilines to fluorobenzenes.

Applications in Drug Discovery

1,3-Dimethoxy-5-fluorobenzene serves as a versatile building block, particularly in the development of kinase inhibitors and metabolic probes.[1]

Metabolic Stability Enhancement

The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol).[1][2] Replacing a C-H bond with C-F at the 5-position of a resorcinol scaffold blocks oxidative metabolism (e.g., hydroxylation) by Cytochrome P450 enzymes.[1] This extends the half-life (

Lithiation & Functionalization

The molecule undergoes directed ortho-lithiation (DoM).[1][2]

  • Regioselectivity: Lithiation occurs preferentially at the C-2 position (between the two methoxy groups) due to the synergistic directing effect of the two oxygen atoms.[1][2]

  • Reagent: n-Butyllithium (n-BuLi) in THF at -78°C.

  • Application: This allows for the introduction of electrophiles (CHO, I, Br, COOH) at the 2-position, creating tetrasubstituted benzene cores found in complex natural products and FGFR inhibitors [5].

Electronic Effects Diagram

ElectronicEffectsCenterBenzene RingLiLithiation Site (C-2)Synergistic DirectingCenter->LiNucleophilic AttackOMeMethoxy Groups (3,5)Electron Donating (+M)Directs Ortho/ParaOMe->CenterActivatesFFluorine (1)Electron Withdrawing (-I)Metabolic BlockerF->CenterDeactivates (Inductive)

Figure 2: Electronic directing effects governing reactivity and metabolic stability.

Handling, Safety, & Stability

Safety Profile (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][5]

    • H319: Causes serious eye irritation.[1][2][5]

    • H335: May cause respiratory irritation.[1][2][5]

    • H227: Combustible liquid (Flash point 91°C).[1][2]

Storage Protocols
  • Temperature: Store at room temperature (15-25°C).

  • Atmosphere: Hygroscopic? No, but storage under inert gas (Nitrogen/Argon) is recommended to prevent slow oxidation or hydrolysis over long periods.

  • Incompatibility: Strong oxidizing agents.[1][2]

References

  • Sigma-Aldrich. (2024).[1][2] Product Specification: this compound (CAS 52189-63-6).[1][2]

  • ChemicalBook. (2024).[1][2] 1,3-Dimethoxy-5-fluorobenzene Properties and Safety.

  • PubChem. (2024).[1][2] Compound Summary: this compound.[1][2][3][6] National Library of Medicine.[1][2]

  • Doyle, M. P., & Bryker, W. J. (1979). Alkyl Nitrite-Metal Halide Deamination.[1][2] Preparation of Aryl Halides. Journal of Organic Chemistry.[1][2] (General reference for Sandmeyer/Balz-Schiemann type transformations).

  • Li, J. J. (2014).[1][2] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications.[1][2] Springer.[1][2] (Reference for Directed Ortho Metalation logic).

An In-depth Technical Guide to the Electron-Donating Effects of Methoxy Groups in 1-Fluoro-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the nuanced electron-donating effects of the two methoxy groups in 1-fluoro-3,5-dimethoxybenzene. Addressed to researchers, scientists, and professionals in drug development, this document delves into the interplay of inductive and resonance effects, their influence on the molecule's reactivity, and the practical methodologies for studying these properties. The insights provided herein are intended to facilitate a deeper understanding of the electronic characteristics of substituted aromatic systems and to inform the strategic design of molecules with tailored properties.

The Duality of Methoxy Group's Electronic Influence: A Theoretical Framework

The methoxy group (-OCH₃) is a classic example of a substituent that exerts dual electronic effects on an aromatic ring: a withdrawing inductive effect (-I) and a donating resonance effect (+R).[1][2]

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the carbon atom to which it is attached through the sigma (σ) bond. This effect is distance-dependent and weakens with increasing separation.[1]

  • Resonance Effect (+R): The lone pairs of electrons on the oxygen atom can be delocalized into the adjacent π-system of the benzene ring.[1] This delocalization increases the electron density of the π-system, a phenomenon also known as a positive mesomeric effect (+M).[1]

In the case of this compound, the two methoxy groups are situated meta to each other and meta to the fluorine atom. Their primary influence on the ring's reactivity is through their powerful electron-donating resonance effect, which significantly outweighs their inductive withdrawal.[3] This results in a substantial increase in the electron density of the aromatic ring, making it highly activated towards electrophilic aromatic substitution.[4]

The fluorine atom, in contrast, exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).[5] The interplay of these competing influences from the three substituents determines the overall electronic character and reactivity of the molecule.

Visualizing Electron Distribution: Resonance and Molecular Orbitals

The electron-donating nature of the methoxy groups in this compound can be visualized through its resonance structures. The delocalization of the oxygen lone pairs introduces a negative charge at the ortho and para positions relative to each methoxy group.

Synthesis_Workflow A Dissolve 1,3,5-trimethoxybenzene in chlorobenzene B Add AlCl3 A->B C Heat to 80-100 °C B->C D Cool and Quench in acidic water C->D E Filter D->E F Recrystallize E->F G Phloroglucinol Product F->G

Caption: Workflow for the synthesis of phloroglucinol.

Step-by-Step Protocol: [6]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3,5-trimethoxybenzene in chlorobenzene.

  • Addition of Lewis Acid: While stirring at room temperature, carefully add aluminum trichloride (molar ratio of 1,3,5-trimethoxybenzene to AlCl₃ of 1:2 to 1:4).

  • Reaction: Heat the mixture to 80-100 °C and maintain this temperature for 0.5-6 hours. Absorb any evolved gases in an alkali trap.

  • Workup: After the reaction is complete, cool the mixture to 10-30 °C, and then further cool to 0-5 °C in an ice bath. Slowly pour the cooled reaction mixture into a beaker containing an inorganic acid solution (e.g., dilute HCl) at 0-5 °C with vigorous stirring.

  • Isolation: Stir the resulting mixture for 20-40 minutes, then collect the solid precipitate by vacuum filtration. Wash the filter cake with purified water.

  • Purification: Recrystallize the crude solid from a mixed solvent of ethanol and water to obtain pure phloroglucinol dihydrate.

  • Characterization: Confirm the identity and purity of the product using melting point analysis, ¹H NMR, and ¹³C NMR spectroscopy.

Electrophilic Bromination of 1,3-Dimethoxybenzene

This protocol demonstrates a typical electrophilic aromatic substitution on a highly activated benzene ring.

Step-by-Step Protocol: [7]

  • Reaction Setup: Dissolve 1,3-dimethoxybenzene in a suitable solvent (e.g., acetic acid or a chlorinated solvent) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Protect the reaction from light.

  • Addition of Bromine: Slowly add a solution of bromine in the same solvent to the stirred solution of 1,3-dimethoxybenzene at room temperature.

  • Reaction: Stir the reaction mixture at room temperature until the bromine color has discharged. The reaction time will depend on the scale and specific conditions but is typically rapid for this activated substrate.

  • Workup: Pour the reaction mixture into an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench any unreacted bromine.

  • Extraction: Extract the product into an organic solvent such as diethyl ether or dichloromethane.

  • Purification: Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄). Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

  • Characterization: Analyze the product by ¹H NMR and ¹³C NMR to confirm the regioselectivity of the bromination.

Implications for Drug Development

The electronic properties of substituted aromatic rings are of paramount importance in medicinal chemistry. The ability to modulate the electron density of a phenyl group can significantly impact a drug molecule's binding affinity to its target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. [8] The substitution pattern of this compound is representative of motifs found in various biologically active compounds, including kinase inhibitors. [9][10]For example, the presence of methoxy groups can enhance binding through hydrogen bonding interactions and can also influence the overall lipophilicity of the molecule. The fluorine atom can be used to block metabolic oxidation at that position and can also participate in favorable interactions with the target protein. A strategic combination of electron-donating and electron-withdrawing groups allows for the fine-tuning of a molecule's properties to optimize its therapeutic potential. [11]

Conclusion

The methoxy groups in this compound act as powerful electron-donating substituents, primarily through the resonance effect. This significantly activates the aromatic ring towards electrophilic attack. The principles and experimental techniques discussed in this guide provide a framework for understanding and predicting the reactivity of this and other substituted aromatic compounds. A thorough grasp of these electronic effects is essential for researchers in organic synthesis and is a cornerstone of rational drug design.

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  • 1 H NMR spectra of deuterofluorobenzenes (500 MHz, CD 3 CN) formed in... (n.d.). ResearchGate. Retrieved from [Link]

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  • Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT T. (2021). Advanced Journal of Chemistry, Section A, 4(2), 118-129. Retrieved from [Link]

  • Process for the preparation of 1-bromo-3,5-dichlorobenzene. (1982). Google Patents.
  • Technical Grade 2-Bromo-1 Fluoro-3 5 Dimethoxybenzene, For Laboratory, Liquid. (n.d.). IndiaMART. Retrieved from [Link]

Sources

Technical Guide: Solubility & Miscibility Profile of 1-Fluoro-3,5-dimethoxybenzene

[1][2]

Executive Summary & Strategic Importance

1-Fluoro-3,5-dimethoxybenzene (CAS: 52189-63-6) is a critical fluorinated building block used extensively in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and agrochemicals.[1][2] Its structural motif—an electron-withdrawing fluorine atom meta to two electron-donating methoxy groups—creates a unique electronic push-pull system.[1][2]

For process chemists and researchers, understanding its solubility profile is not merely about dissolving the compound; it is about controlling reactivity and purification .[1][2] As a liquid at room temperature (bp 88 °C at 6 mmHg), the primary challenge is miscibility and partitioning rather than solid-state dissolution.[1][2]

This guide provides a definitive technical analysis of its solvent compatibility, driven by physicochemical principles and validated by standard industrial protocols.[1][2]

Physicochemical Profile & Solubility Mechanics[1][2]

To predict and manipulate solubility, we must first understand the molecular forces at play.[1][2]

PropertyValueImplication for Solubility
Physical State Liquid (at STP)Focus shifts from "solubility" (solid-in-liquid) to miscibility (liquid-liquid).[1][2]
LogP (Predicted) ~2.1Moderately lipophilic.[1][2] Prefers organic layers in extractions.
H-Bond Donors 0Cannot donate Hydrogen bonds; poor solubility in water.[1][2]
H-Bond Acceptors 3 (F, 2x OMe)Can accept H-bonds; good miscibility with protic solvents like Methanol.[1][2]
Dipole Moment ModerateSoluble in polar aprotic solvents (DMSO, DCM).[1][2]
The "Fluorine Effect" on Solvation

The fluorine atom at the C1 position introduces a strong dipole but low polarizability.[1][2] Unlike chloro- or bromo-analogs, the C-F bond resists London dispersion interactions.[1][2] This means while the compound is lipophilic, it may show unexpectedly high miscibility in polar aprotic solvents (like THF or Ethyl Acetate) compared to purely hydrocarbon solvents (like Hexanes), where the methoxy groups' polarity creates a miscibility gap at low temperatures.[1][2]

Solubility & Miscibility Landscape

The following data categorizes solvents based on their interaction with this compound.

Category A: High Miscibility (The "Good" Solvents)

Use these for reactions, stock solutions, and chromatography mobile phases.[1][2]

SolventInteraction MechanismApplication Notes
Dichloromethane (DCM) Dipole-dipolePrimary choice for reactions involving Lewis acids (e.g., BCl3 demethylation).[1][2]
Ethyl Acetate Dipole-dipole & H-bondingExcellent for liquid-liquid extraction (organic layer).[1][2]
Tetrahydrofuran (THF) Lewis basicityIdeal for lithiation reactions; stabilizes Li-intermediates.[1][2]
Methanol / Ethanol H-bond acceptanceGood for nucleophilic aromatic substitution (SNAr) precursors.[1][2]
DMSO / DMF High polarityUsed for high-temp couplings; fully miscible.[1][2]
Category B: Conditional/Moderate Miscibility

Use these for crystallization anti-solvents or phase separations.[2]

SolventInteraction MechanismApplication Notes
Hexanes / Heptane Van der Waals onlyMiscible at RT , but may phase separate at -78 °C. Useful as an anti-solvent to crash out impurities.[1][2]
Toluene

-

Stacking
Good for reflux reactions; fully miscible due to aromatic compatibility.[1][2]
Category C: Low Miscibility (The "Bad" Solvents)

Use these for washing and phase separation.[1][2]

SolventInteraction MechanismApplication Notes
Water Hydrophobic effectImmiscible. Forms the aqueous layer in workups.[1][2]
1M HCl / NaOH Ionic/PolarImmiscible. Stable to dilute acid/base washes (short duration).[1][2]

Experimental Protocols

As a scientist, you should never rely solely on literature values for critical process steps. Use these self-validating protocols to determine exact solubility limits for your specific batch.

Protocol 1: Visual Miscibility Screening (The "Drop Test")

For rapid assessment of solvent compatibility.[1][2]

  • Prepare: Aliquot 100 µL of this compound into a clear GC vial.

  • Add: Add 500 µL of the target solvent.

  • Observe:

    • Clear single phase: Miscible.[1][2][3][4]

    • Cloudiness/Schlieren lines: Partial miscibility.[1][2][4]

    • Two distinct layers:[1] Immiscible.[1][2]

  • Stress Test: If miscible, cool to 0 °C. If phase separation occurs, the solvent is not suitable for low-temp reactions.

Protocol 2: Quantitative Partition Coefficient (LogP) Determination

Essential for optimizing extraction efficiency.[1][2]

Reagents: Octanol, Water (HPLC Grade), this compound.[1][2]

  • Saturation: Saturate Octanol with Water, and Water with Octanol (mutual saturation) for 24h.

  • Dissolution: Dissolve 10 mg of the compound in 5 mL of pre-saturated Octanol.

  • Partition: Add 5 mL of pre-saturated Water. Vortex vigorously for 5 minutes.[1][2]

  • Separation: Centrifuge at 3000 rpm for 10 mins to separate phases.

  • Analysis: Analyze both phases via HPLC-UV (254 nm).

    • Calculation:

      
      [1][2]
      
    • LogP:

      
      
      

Visualization: Decision Frameworks

Figure 1: Solvent Selection Logic for Synthesis

This diagram guides the researcher in selecting the optimal solvent based on the intended chemical transformation.[1][2]

SolventSelectionStartSelect ProcessReactionChemical ReactionStart->ReactionExtractionPurification / ExtractionStart->ExtractionTempTemperature Req?Reaction->TempAqWashAqueous Wash?Extraction->AqWashLowTemp< 0°C (Lithiation)Temp->LowTempHighTemp> 80°C (Coupling)Temp->HighTempLewisAcidLewis Acid Used?Temp->LewisAcidAmbientSolv_THFUse THF / Et2OLowTemp->Solv_THFSolv_TolUse Toluene / DMFHighTemp->Solv_TolSolv_DCMUse DCM / CHCl3LewisAcid->Solv_DCMYes (BCl3, AlCl3)Solv_EtOAcUse Ethyl AcetateAqWash->Solv_EtOAcStandardSolv_MTBEUse MTBEAqWash->Solv_MTBEAvoid Peroxides

Caption: Logical flow for selecting solvents based on reaction conditions (temperature, Lewis acidity) and purification needs.

Figure 2: Miscibility Testing Workflow

A standardized workflow to verify solvent compatibility before scaling up.[1][2]

MiscibilityTestStep1Aliquot 100µL CompoundStep2Add 500µL SolventStep1->Step2Obs1Visual Check (RT)Step2->Obs1MiscibleClear SolutionObs1->MiscibleOne PhaseImmisciblePhase SeparationObs1->ImmiscibleTwo LayersStep3Cool to 0°CMiscible->Step3FailFAIL: Solvent IncompatibleImmiscible->FailObs2Check for CloudinessStep3->Obs2PassPASS: Suitable for ReactionObs2->PassRemains ClearObs2->FailPrecipitate/Oil

Caption: Step-by-step visual protocol for determining solvent miscibility limits.

References

  • Sigma-Aldrich. this compound Product Specification & Safety Data Sheet.[1][2][5] Accessed October 2023.[1][2] Link

  • PubChem. Compound Summary: this compound (CID 2774257).[1][2] National Library of Medicine.[1][2] Link[1][2]

  • Fisher Scientific. Thermo Scientific Chemicals: this compound.[1][2][4]Link[1][2]

  • Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[1][2] CRC Press, 2007.[1][2] (Contextual reference for solubility parameter prediction).

Methodological & Application

Application Note: Nucleophilic Aromatic Substitution on 1-Fluoro-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive technical overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 1-fluoro-3,5-dimethoxybenzene. We delve into the mechanistic principles, address the inherent challenges posed by this electron-rich substrate, and present both classical and modern catalytic methodologies to achieve successful substitution. This document is intended to serve as a practical resource, blending theoretical understanding with actionable, field-proven protocols for laboratory application.

Introduction: The Challenge of an "Unactivated" Arene

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in medicinal chemistry for forging carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds.[1] The classical mechanism proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex.[2] Crucially, the stability of this intermediate, and thus the reaction's feasibility, is highly dependent on the presence of electron-withdrawing groups (EWGs) on the aromatic ring.[3][4] These groups are essential for stabilizing the buildup of negative charge.

This compound presents a significant departure from the ideal SNAr substrate. The two methoxy groups at the meta positions are electron-donating through resonance, rendering the aromatic ring "electron-rich" or "unactivated" towards nucleophilic attack. Consequently, classical SNAr reactions on this substrate are challenging and often require harsh conditions. However, recent advancements in catalysis have opened new pathways for the functionalization of such unactivated fluoroarenes, dramatically expanding their utility in synthesis.[5][6]

This document will first explore the underlying mechanism and then provide detailed protocols for both traditional thermal SNAr and modern, milder catalytic approaches.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction is a substitution process where a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, it involves a two-stage mechanism.

  • Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the leaving group. This disrupts the ring's aromaticity and forms a resonance-stabilized carbanion intermediate, the Meisenheimer complex.[2][7] The high electronegativity of fluorine makes the ipso-carbon more electrophilic, accelerating this initial, rate-determining step.[7][8] This is why fluorine, despite forming a strong C-F bond, is an excellent leaving group in SNAr reactions.[1]

  • Elimination (Fast Step): The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored to yield the final product.[1][3]

Caption: The two-step addition-elimination mechanism of SNAr.

For this compound, the electron-donating nature of the methoxy groups destabilizes the negatively charged Meisenheimer complex, thus increasing the activation energy of the rate-determining step and slowing the reaction.

Protocol 1: Classical Thermal SNAr with an Amine Nucleophile

This protocol describes a general procedure for the substitution of this compound with a primary or secondary amine under thermal conditions. Due to the substrate's low reactivity, elevated temperatures and a polar aprotic solvent are necessary.

Materials and Reagents
Compound/ReagentFormulaM.W. ( g/mol )Purpose
This compoundC₈H₉FO₂156.15Electrophile
Amine Nucleophile (e.g., Morpholine)C₄H₉NO87.12Nucleophile
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Base (to neutralize generated HF)
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13Polar aprotic solvent
Ethyl AcetateC₄H₈O₂88.11Extraction Solvent
Brine (Saturated NaCl solution)NaCl(aq)N/AAqueous wash
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Drying Agent
Step-by-Step Methodology
  • Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous potassium carbonate (2.0 eq) and the amine nucleophile (1.2-1.5 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Reaction Execution: Heat the reaction mixture to 120-150 °C with vigorous stirring.

    • Causality Note: High temperatures are required to overcome the high activation energy barrier for the formation of the destabilized Meisenheimer complex. DMSO is an excellent solvent for SNAr as its high polarity and aprotic nature effectively solvate the potassium cation and the intermediate complex without interfering with the nucleophile.[9][10]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash twice with brine to remove residual DMSO.

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to afford the desired N-aryl-3,5-dimethoxyaniline product.

Protocol 2: Modern Catalytic SNAr Approaches

For substrates that are unreactive under thermal conditions or for reactions requiring milder conditions to preserve sensitive functional groups, catalytic methods are superior.

Photoredox-Catalyzed SNAr (Cation Radical-Accelerated)

This approach utilizes an organic photoredox catalyst to enable the SNAr of electron-rich fluoroarenes.[5][11] The mechanism involves the single-electron oxidation of the electron-rich arene to a highly electrophilic radical cation, which is then readily attacked by a nucleophile.

Key Experimental Choices:

  • Catalyst: An acridinium salt (e.g., Catalyst B in referenced literature) is suitable for electron-rich arenes like this compound.[5]

  • Solvent: A perfluorinated alcohol like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) is often ideal as it can stabilize the reactive intermediates.[5]

  • Light Source: Blue LEDs are typically used to excite the photocatalyst.

Superbase-Catalyzed Concerted SNAr

Recent studies have shown that organic superbases, such as t-Bu-P4, can efficiently catalyze the SNAr of fluoroarenes regardless of their electronic properties.[12][13][14] This method is believed to proceed through a concerted mechanism, avoiding the formation of a high-energy Meisenheimer complex. The superbase activates both the nucleophile (via deprotonation) and the fluoroarene.[12][14]

Key Experimental Choices:

  • Catalyst: t-Bu-P4 (Schwesinger base).

  • Additive: Molecular sieves are often added to trap the HF byproduct, which regenerates the catalyst.[12]

  • Conditions: The reaction is often performed at room temperature or with gentle heating in a non-polar solvent like toluene.

Experimental Workflow Overview

The general workflow for executing and analyzing an SNAr reaction is summarized below.

Workflow prep 1. Preparation - Flame-dry glassware - Inert atmosphere (N2/Ar) reagents 2. Reagent Addition - Add Substrate & Base - Add Nucleophile & Solvent prep->reagents reaction 3. Reaction - Heat to target temp. (e.g., 120-150°C) - or - - Irradiate with light (catalytic) reagents->reaction monitor 4. Monitoring - TLC / LC-MS analysis - Check for substrate consumption reaction->monitor monitor->reaction Continue reaction workup 5. Work-up - Quench with water - Liquid-liquid extraction monitor->workup Reaction complete purify 6. Purification - Dry organic layer - Concentrate solvent - Column chromatography workup->purify analysis 7. Analysis - NMR, MS, etc. - Determine yield & purity purify->analysis

Caption: General laboratory workflow for SNAr reactions.

Summary of Conditions for Various Nucleophiles

The choice of reaction conditions is highly dependent on the nucleophile's reactivity.

Nucleophile ClassExampleTypical BaseSolventTemperature (°C)Notes
Amines MorpholineK₂CO₃, Cs₂CO₃DMSO, DMF120-150Standard thermal conditions are often sufficient, though sluggish.[15]
Thiols ThiophenolK₂CO₃, NaOHDMF, THF80-120Thiols are generally more nucleophilic than corresponding alcohols/amines and may react under slightly milder conditions.[16]
Alcohols PhenolNaH, K₂CO₃DMF, NMP140-160Requires deprotonation to the more nucleophilic alkoxide/phenoxide. Forcing conditions are almost always necessary for thermal reactions.[1][17]
Azoles ImidazoleK₂CO₃, DBUDMSO, HFIP25-50Often requires catalytic methods like photoredox catalysis for efficient reaction with unactivated arenes.[5][11]
Carbanions Malononitrilet-Bu-P4 (cat.)Toluene25-80Superbase catalysis enables C-C bond formation under mild conditions, which is very difficult thermally.[12][14]

References

  • Total Synthesis. (n.d.). Nucleophilic Aromatic Substitution Mechanism & Key Concepts. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Wang, Z., et al. (2019). One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. Chinese Journal of Chemistry.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Huang, H., & Lambert, T. H. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Request PDF. (n.d.). Base-promoted nucleophilic fluoroarenes substitution of C F bonds. Retrieved from [Link]

  • Isanbor, C., & Babatunde, A. I. (2019). Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents. Journal of the Chemical Society of Nigeria, 44(1).
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Shigeno, M., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Thiol-Selective Fluorogenic Probes for Labeling and Release. PMC. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved from [Link]

  • Nudelman, N. S., et al. (1984). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.
  • Google Patents. (n.d.). US6127577A - Method of making 3,5-difluoroaniline from 1,3,5-trichlorobenzene.
  • ResearchGate. (n.d.). Reaction of Aromatic Aldehydes with 3,5-Dimethoxy- aniline. Retrieved from [Link]

  • PubMed. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Retrieved from [Link]

  • PubMed. (2007). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Retrieved from [Link]

  • Nudelman, N. S., et al. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2.
  • ResearchGate. (n.d.). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

  • Google Patents. (n.d.). US5965775A - Process for the preparation of 3,5-difluoroaniline.
  • Synfacts. (2020). Radical-Cation-Accelerated Nucleophilic Aromatic Substitution of Electron-Rich Aryl Fluorides.
  • National Institutes of Health. (n.d.). 3,5-Dimethoxyaniline. PubChem. Retrieved from [Link]

Sources

Application Note: Precision Synthesis of Biaryls Utilizing 1-Fluoro-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists focusing on the controlled functionalization of 1-Fluoro-3,5-dimethoxybenzene . It addresses the specific challenges of regioselectivity and the "benzyne trap" inherent to this scaffold.

Strategies for Regiodivergent C-H Functionalization and Metallation

Executive Summary

This compound (CAS: 52189-63-6) is a high-value scaffold for medicinal chemistry, offering a unique combination of electron-rich alkoxy groups and a metabolically stable fluorine handle. However, its use in biaryl synthesis is complicated by competing electronic and steric directing effects.[1]

This guide details two distinct, orthogonal protocols to access biaryls:

  • The C4-Pathway (Electrophilic): Accesses 4-aryl derivatives via classical electrophilic aromatic substitution (SEAr), driven by the synergistic activation of the methoxy groups.[1]

  • The C2-Pathway (Directed Metalation/C-H Activation): Accesses 2-aryl derivatives via Ir-catalyzed borylation or in situ lithiation, exploiting the ortho-directing power of fluorine.[1]

Critical Warning: Standard lithiation protocols (e.g., n-BuLi at -78°C) typically fail to yield stable metallated species, instead triggering rapid LiF elimination to form 3,5-dimethoxybenzyne . This guide provides the specific workaround to avoid this decomposition.

Chemical Architecture & Reactivity Profile[1]

The reactivity of this compound is defined by the competition between the Fluorine atom (C1) and the Methoxy groups (C3, C5).

  • C4 Position (Para to F, Ortho to two OMe): This site is the most electron-rich due to the cooperative resonance donation of both methoxy groups. It is the preferred site for Electrophilic Aromatic Substitution (SEAr) (e.g., Bromination).[1]

  • C2/C6 Positions (Ortho to F, Ortho to OMe): These sites are the most acidic (inductive effect of F) and the least sterically hindered (F is smaller than OMe). They are the preferred sites for C-H Activation and Deprotonation .[1]

Decision Matrix: Pathway Selection
Target Biaryl IsomerPrimary MechanismKey IntermediateCritical Reagent
4-Aryl (e.g., 4-Ph-Ar)Electrophilic Substitution (SEAr)4-Bromo-1-fluoro-3,5-dimethoxybenzeneNBS / MeCN
2-Aryl (e.g., 2-Ph-Ar)C-H Activation / Metalation(2-Fluoro-4,6-dimethoxyphenyl)boronate[Ir(cod)OMe]₂ or Li-Trap

Visualizing the Divergent Pathways

BiarylSynthesis Start This compound NBS Electrophilic Bromination (NBS, MeCN, 25°C) Start->NBS SEAr Control Ir Ir-Catalyzed C-H Borylation ([Ir], B2pin2, 80°C) Start->Ir Steric/Acidity Control BuLi Direct Lithiation (n-BuLi, THF, -78°C) Start->BuLi Standard Lithiation Bromo 4-Bromo-1-fluoro-3,5-dimethoxybenzene (Stable Intermediate) NBS->Bromo Suzuki4 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Bromo->Suzuki4 Prod4 Target: 4-Aryl-1-fluoro-3,5-dimethoxybenzene Suzuki4->Prod4 Boronate 2-Pinacolatoboron-1-fluoro-3,5-dimethoxybenzene (Sterically Controlled) Ir->Boronate Suzuki2 Suzuki Coupling (Ar-X, Pd cat.) Boronate->Suzuki2 Prod2 Target: 2-Aryl-1-fluoro-3,5-dimethoxybenzene Suzuki2->Prod2 Benzyne 3,5-Dimethoxybenzyne (Unstable Reactive Intermediate) BuLi->Benzyne -LiF (Fast) Trash Oligomers / Scrambled Products Benzyne->Trash Uncontrolled

Caption: Divergent synthesis pathways. The C4 route is governed by electronic activation (SEAr), while the C2 route is governed by sterics and acidity (C-H activation). Direct lithiation risks benzyne formation.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Aryl Derivatives (The Electrophilic Route)

Mechanism: The two methoxy groups strongly activate the C4 position. The fluorine atom (para to C4) reinforces this directionality.[1]

Step 1: Regioselective Bromination

  • Setup: Charge a round-bottom flask with This compound (1.0 equiv) and Acetonitrile (0.5 M concentration).

  • Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at 0°C.

  • Reaction: Warm to room temperature (25°C) and stir for 2-4 hours. Monitor by TLC/LCMS.[1] The C4-bromo product is usually the exclusive isomer.[1]

  • Workup: Quench with saturated aqueous Na₂S₂O₃ (to remove residual bromine). Extract with Ethyl Acetate.[1] Wash with brine, dry over MgSO₄, and concentrate.[1][2]

  • Purification: Recrystallization from Hexanes/EtOAc or silica gel chromatography.[1]

    • Yield Expectation: >85%[1][3][4][5][6][7]

    • Product: 4-Bromo-1-fluoro-3,5-dimethoxybenzene.[1]

Step 2: Suzuki-Miyaura Coupling

  • Reagents: Combine the 4-Bromo intermediate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in Dioxane:Water (4:1).

  • Catalyst: Add Pd(dppf)Cl₂ (3-5 mol%).

  • Conditions: Heat to 90°C under Argon for 12 hours.

  • Result: 4-Aryl-1-fluoro-3,5-dimethoxybenzene.

Protocol B: Synthesis of 2-Aryl Derivatives (The C-H Activation Route)

Mechanism: The C2 position is flanked by F and OMe.[1] While sterically crowded, it is less crowded than C4 (flanked by two OMe groups) and the C-H bond is more acidic due to the inductive effect of Fluorine. Iridium catalysts prefer this site.[1]

Step 1: Iridium-Catalyzed Borylation [1]

  • Reagents: In a glovebox or under strict inert atmosphere, combine:

    • This compound (1.0 equiv)

    • Bis(pinacolato)diboron (B₂pin₂) (0.7 equiv - Limiting reagent to ensure conversion)

    • [Ir(OMe)(cod)]₂ (1.5 mol%)

    • dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) (3.0 mol%)

  • Solvent: Hexane or THF (anhydrous).[1]

  • Conditions: Seal in a pressure tube and heat to 80°C for 16 hours.

  • Note: The reaction is driven by the release of H₂.[1] The catalyst sterics prevent reaction at the crowded C4 site, favoring C2 (and C6, which is equivalent).

  • Workup: Pass through a short plug of silica to remove catalyst.[1] Concentrate.

  • Product: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-fluoro-3,5-dimethoxybenzene.

Step 2: Suzuki Coupling

  • Use standard Suzuki conditions (as in Protocol A) treating this pinacol ester as the nucleophile and coupling with an Aryl Halide.[1]

Protocol C: The "Benzyne Trap" (Method of Last Resort)

Context: If you attempt to lithiate this compound with n-BuLi at -78°C, the Lithium atom coordinates to the Fluorine. The resulting species is extremely unstable and eliminates LiF to form 3,5-dimethoxybenzyne .[1]

How to Lithiate Successfully (The "In-Situ" Trap): If you must use lithiation (e.g., to introduce a group other than Boron), you must use Barbier-type conditions where the electrophile is present before the base is added.

  • Mix: Substrate (1.0 equiv) + Triisopropyl borate (B(OiPr)3) (1.2 equiv) in THF at -78°C.

  • Add Base: Add LDA (not n-BuLi) dropwise at -78°C.

  • Mechanism: The LDA deprotonates C2.[1] The resulting anion is immediately trapped by the borate ester (which is already in solution) before it can eliminate LiF.[1]

  • Quench: Acidic hydrolysis yields the boronic acid.[1]

References

  • Regioselectivity of Bromination

    • Title: Regiospecific P-Bromination of Activated Aromatic Systems.[1]

    • Source: TopSCHOLAR, Western Kentucky University.[1]

    • Relevance: Confirms electrophilic substitution on resorcinol ethers occurs exclusively at the position between the two alkoxy groups (C4) or para to them.[1]

  • Benzyne Formation & Lithiation

    • Title: Total Synthesis of Dehydroaltenuene B via a Four-Component Benzyne Coupling.[1][8]

    • Source: BenchChem / MIT Thesis (Barrett Group).[1]

    • Relevance: Explicitly details the generation of 3,5-dimethoxybenzyne from this compound via lithiation-elimination.[1][8]

  • Ir-Catalyzed Borylation Selectivity

    • Title: Sequential Ir/Cu-Mediated Method for the Meta-Selective C–H Radiofluorination.[1]

    • Source: Journal of the American Chemical Society / ResearchGate.[1]

    • Relevance: Demonstrates the steric control of Iridium catalysts on 1,3-disubstituted arenes, favoring the position ortho to the smaller substituent (F) over the position between two large alkoxy groups.
  • Commercial Verification of C2-Boronate

    • Title: (2-Fluoro-4,6-dimethoxyphenyl)boronic acid Product Page.[1]

    • Source: BLD Pharm.[1]

    • Relevance: Confirms the stability and existence of the C2-boryl

Sources

Experimental setup for lithiation of 1-Fluoro-3,5-dimethoxybenzene in THF

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Lithiation & Functionalization of 1-Fluoro-3,5-dimethoxybenzene

Executive Summary & Strategic Analysis

The lithiation of This compound represents a classic "bifurcation point" in organometallic chemistry. Unlike simple arenes, this substrate possesses two competing directing groups (Fluorine and Methoxy) and a latent "kill switch"—the elimination of Lithium Fluoride (LiF) to form a highly reactive benzyne intermediate.

For researchers and drug development professionals, success depends on controlling the temperature-dependent equilibrium between the stable aryllithium species (Pathway A) and the benzyne intermediate (Pathway B).

Core Mechanistic Insights:

  • Regioselectivity: Deprotonation occurs exclusively at the C4/C6 position (ortho to Fluorine). While the C2 position (between two methoxy groups) is theoretically activated by synergistic coordination, the inductive effect (

    
    ) of the fluorine atom renders the C4 protons significantly more acidic (kinetic acidity). Furthermore, C4 is less sterically hindered than the C2 "methoxy pocket."
    
  • The Benzyne Trap: The resulting ortho-fluoro aryllithium species is metastable. Above -60°C, it undergoes rapid

    
    -elimination of LiF to generate 3,5-dimethoxybenzyne . This intermediate will polymerize or react non-selectively unless a trapping agent is present.
    

This guide provides protocols for both Kinetic Trapping (preserving the C-F bond) and Benzyne Functionalization (exploiting the elimination).

Reaction Pathway Visualization

The following diagram illustrates the critical decision tree for this substrate. The user must select the thermal profile matching their desired outcome.

Lithiation_Pathway Substrate This compound Lithio_Species Intermediate A: 1-Fluoro-2-lithio-3,5-dimethoxybenzene (Metastable < -70°C) Substrate->Lithio_Species Deprotonation (Kinetic Control) Reagent n-BuLi / THF (-78°C) Reagent->Lithio_Species Benzyne Intermediate B: 3,5-Dimethoxybenzyne (Transient) Lithio_Species->Benzyne Warming > -60°C (-LiF Elimination) Product_DoM Product A (DoM): Functionalized Fluoroarene (C-F Retained) Lithio_Species->Product_DoM Electrophile (E+) added at -78°C (Quench BEFORE warming) Product_Benzyne Product B (Benzyne): Substituted Resorcinol/Biaryl (C-F Lost) Benzyne->Product_Benzyne Nucleophile Trap / Diels-Alder

Caption: Mechanistic bifurcation of this compound lithiation. Path A (Blue) retains the fluorine; Path B (Red) generates benzyne.

Experimental Protocols

Protocol A: Kinetic Trapping (DoM)

Target: Synthesis of 2-substituted-1-fluoro-3,5-dimethoxybenzenes.

Prerequisites:

  • Cryogenic Control: The internal temperature must never exceed -75°C during lithiation.

  • Solvent: THF is required for coordination; diethyl ether is often too slow for this specific deprotonation at -78°C.

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a low-temperature thermometer (internal probe is mandatory).

  • Solvation: Charge the flask with This compound (1.0 equiv) and anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Lithiation: Add

    
    -BuLi  (1.1 equiv, 1.6 M in hexanes) dropwise via syringe pump or pressure-equalizing dropping funnel over 20 minutes.
    
    • Critical Check: Monitor internal temperature. Rate of addition must be slow enough to keep

      
      C.
      
  • Incubation: Stir at -78°C for exactly 45 minutes .

    • Note: Extended stirring (>2 hours) increases the risk of slow benzyne leakage even at low temperatures.

  • Functionalization: Add the electrophile (e.g., Aldehyde, I

    
    , DMF) (1.2–1.5 equiv) dissolved in minimal THF. Add slowly to maintain -78°C.
    
  • Quench: Stir for 30 minutes at -78°C, then quench with saturated aqueous NH

    
    Cl while still cold .
    
  • Workup: Warm to room temperature, extract with EtOAc, and process normally.

Protocol B: The Benzyne Trap

Target: Synthesis of 3,5-dimethoxy-substituted biaryls or anilines.

Step-by-Step Methodology:

  • Setup: Same as Protocol A.

  • Nucleophile Loading: If the nucleophile is compatible with

    
    -BuLi (e.g., a diene for Diels-Alder), add it before the lithiation step (In-situ trapping). If not, this protocol is difficult as benzyne is transient.
    
    • Recommended Strategy:In-situ generation. Mix Substrate + Trapping Agent (e.g., Furan) in THF.

  • Lithiation/Elimination: Cool to -78°C. Add

    
    -BuLi (1.2 equiv).
    
  • Initiation: Allow the reaction to warm slowly to 0°C over 2 hours.

    • Mechanism:[1] As the reaction passes -60°C, LiF eliminates. The generated benzyne is immediately intercepted by the trapping agent present in the solution.

  • Workup: Quench with water, extract, and purify.

Data & Troubleshooting Guide

Reagent Compatibility Table

ComponentSpecificationReason for Specification
Solvent THF (Anhydrous, <50 ppm H

O)
Water kills the lithiated species immediately. THF coordinates Li, enhancing reactivity.
Base

-BuLi (Titrated)

-BuLi is too aggressive and may cause random attack; LDA is often too bulky for the crowded C4 site.
Atmosphere N

or Ar (Positive Pressure)
Prevents moisture ingress and oxidation of the anion.
Glassware Oven-dried (120°C > 4h)Surface moisture is sufficient to quench the reaction at mmol scales.

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Low Yield (Protocol A) Temperature spike > -70°CUse an internal thermometer; slow down

-BuLi addition.
Complex Mixture / Tars Uncontrolled Benzyne formationEnsure quench is performed at -78°C. Do not warm before quenching.
Starting Material Recovery Wet THF or inactive

-BuLi
Titrate

-BuLi using diphenylacetic acid; redistill THF over Na/Benzophenone.
Wrong Regioisomer Steric/Electronic MisjudgmentConfirm structure by NMR. C4 lithiation is dominant. If C2 is desired, this route is invalid.

References

  • Directed Ortho Metal

    • Source: Organic Chemistry Portal.
    • Relevance: Defines the hierarchy of directing groups (F vs OMe) and general DoM mechanisms.
    • URL:[Link]

  • Benzyne Gener

    • Source: VDOC.
    • Relevance: Explicitly states that lithiation of 3,5-dimethoxyfluorobenzene leads to replacement of fluorine via 3,5-dimethoxybenzyne.
    • URL:[Link]

  • Regioselective Lithi

    • Source: Tetrahedron Letters (via EPFL Infoscience).
    • Relevance: Discusses the strong ortho-directing effect of Fluorine in competitive environments.
    • URL:[Link]

  • Safety D

    • Source: PubChem (NIH).
    • Relevance: Safety handling for this compound (Skin/Eye Irritant).
    • URL:[Link]

Sources

Application Notes and Protocols: Leveraging 1-Fluoro-3,5-dimethoxybenzene for the Synthesis of Natural Product Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of 1-Fluoro-3,5-dimethoxybenzene in Medicinal Chemistry

Natural products remain a cornerstone of drug discovery, offering a vast repository of biologically validated molecular architectures. However, the direct isolation and modification of these compounds can be challenging. The synthesis of natural product analogs provides a powerful avenue for overcoming these limitations, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. A key starting material in this endeavor is this compound. Its utility stems from several key features:

  • Phloroglucinol Core: The 3,5-dimethoxyphenyl moiety is a protected form of the phloroglucinol ring system, a common structural motif in a wide array of bioactive natural products, including flavonoids, stilbenoids, and acylphloroglucinols.[1][2] This allows for the synthesis of analogs of these important compound classes.

  • Tunable Reactivity of the Fluorine Atom: The fluorine atom serves as a versatile handle for a variety of chemical transformations. While fluorine is the most electronegative halogen, making the C-F bond strong, it excels as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is activated.[3][4][5] Furthermore, the C-F bond can be activated by transition metal catalysts, enabling a range of cross-coupling reactions.

  • Influence of Fluorine on Bioactivity: The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[6][7][8] By using a fluorinated starting material, novel analogs with potentially improved therapeutic profiles can be accessed.

This guide provides detailed application notes and protocols for the use of this compound in the synthesis of natural product analogs, focusing on two powerful synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions.

Part 1: Synthesis of Aryl Ether and Arylamine Analogs via Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the fluorine atom polarizes the C-F bond, making the ipso-carbon susceptible to nucleophilic attack. While the methoxy groups are electron-donating, the high electronegativity of fluorine still permits SNAr reactions, especially with strong nucleophiles.

Conceptual Workflow for SNAr on this compound

sn_ar_workflow start This compound reaction SNAr Reaction (Base, Solvent, Heat) start->reaction nucleophile Nucleophile (R-OH, R-NH2, R-SH) nucleophile->reaction product 3,5-Dimethoxyphenyl- Substituted Analog reaction->product deprotection Demethylation (e.g., BBr3) product->deprotection final_product Polyhydroxylated Natural Product Analog deprotection->final_product

Caption: General workflow for SNAr and subsequent deprotection.

Protocol 1: Synthesis of a 3,5-Dimethoxyphenoxy Analog

This protocol describes the synthesis of an aryl ether analog, a common structural motif in natural products.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
This compound52189-63-6156.151.0 mmol
4-Methoxyphenol150-76-5124.141.2 mmol
Potassium Carbonate (K₂CO₃)584-08-7138.212.0 mmol
N,N-Dimethylformamide (DMF)68-12-273.095 mL

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (156 mg, 1.0 mmol), 4-methoxyphenol (149 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add N,N-dimethylformamide (5 mL) to the flask.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1-(3,5-dimethoxyphenoxy)-4-methoxybenzene.

Rationale: Potassium carbonate is a mild base suitable for deprotonating the phenolic nucleophile. DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide. Elevated temperature is necessary to overcome the activation energy of the reaction.

Protocol 2: Synthesis of a 3,5-Dimethoxyphenylamine Analog

This protocol details the synthesis of an arylamine analog.

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
This compound52189-63-6156.151.0 mmol
Morpholine110-91-887.121.5 mmol
Cesium Carbonate (Cs₂CO₃)534-17-8325.821.5 mmol
Toluene108-88-392.145 mL

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (156 mg, 1.0 mmol), cesium carbonate (489 mg, 1.5 mmol), and a magnetic stir bar.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add toluene (5 mL) and morpholine (131 µL, 1.5 mmol) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 18-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 4-(3,5-dimethoxyphenyl)morpholine.

Rationale: Cesium carbonate is a stronger base than potassium carbonate and is often more effective in promoting N-arylation reactions. Toluene is a suitable solvent for this higher temperature reaction.

Part 2: Synthesis of Stilbenoid and Aryl-alkyne Analogs via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. For this compound, reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig amination can be employed to form C-C and C-N bonds.

Conceptual Workflow for Palladium-Catalyzed Cross-Coupling

cross_coupling_workflow start This compound reaction Pd-Catalyzed Cross-Coupling (Pd Catalyst, Ligand, Base, Solvent) start->reaction coupling_partner Coupling Partner (Boronic acid, Alkyne, Amine) coupling_partner->reaction product Coupled Analog reaction->product deprotection Demethylation (e.g., BBr3) product->deprotection final_product Bioactive Analog deprotection->final_product

Caption: General workflow for Pd-catalyzed cross-coupling reactions.

Protocol 3: Synthesis of a Resveratrol Analog via Suzuki Coupling

This protocol describes the synthesis of a stilbenoid scaffold, the core of resveratrol and its analogs, which exhibit a wide range of biological activities.[2][6][9][10][11][12][13]

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
This compound52189-63-6156.151.0 mmol
4-Methoxystyrylboronic acid159023-35-9177.991.2 mmol
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.02 mmol (2 mol%)
SPhos657408-07-6410.510.04 mmol (4 mol%)
Potassium Phosphate (K₃PO₄)7758-11-4212.272.0 mmol
Toluene/Water (10:1)--5 mL

Procedure:

  • In a Schlenk tube, combine this compound (156 mg, 1.0 mmol), 4-methoxystyrylboronic acid (214 mg, 1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • Evacuate and backfill the tube with argon.

  • Add the degassed toluene/water (10:1, 5 mL) solvent mixture.

  • Heat the reaction mixture to 100 °C for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain (E)-1,3-dimethoxy-5-(4-methoxystyryl)benzene.

Rationale: The Suzuki coupling is a robust method for forming C(sp²)-C(sp²) bonds.[14][15] The use of a bulky, electron-rich phosphine ligand like SPhos is often beneficial for the coupling of electron-rich aryl halides. Potassium phosphate is an effective base for this transformation.

Protocol 4: Synthesis of an Aryl-Alkyne Analog via Sonogashira Coupling

This protocol outlines the synthesis of an aryl-alkyne, a versatile intermediate that can be further elaborated or reduced to the corresponding stilbene. The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds.[16][17]

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
This compound52189-63-6156.151.0 mmol
Phenylacetylene536-74-3102.131.2 mmol
PdCl₂(PPh₃)₂13965-03-2701.900.02 mmol (2 mol%)
Copper(I) Iodide (CuI)7681-65-4190.450.04 mmol (4 mol%)
Triethylamine (Et₃N)121-44-8101.193.0 mmol
Tetrahydrofuran (THF)109-99-972.115 mL

Procedure:

  • To a Schlenk tube, add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).

  • Evacuate and backfill with argon.

  • Add THF (5 mL), triethylamine (0.42 mL, 3.0 mmol), this compound (156 mg, 1.0 mmol), and phenylacetylene (132 µL, 1.2 mmol).

  • Stir the reaction mixture at 60 °C for 8-12 hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the mixture, dilute with diethyl ether, and filter through celite.

  • Wash the filtrate with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over sodium sulfate and concentrate.

  • Purify by column chromatography to yield 1,3-dimethoxy-5-(phenylethynyl)benzene.

Rationale: The classic Sonogashira conditions involving a palladium catalyst and a copper(I) co-catalyst are effective for the coupling of aryl halides with terminal alkynes. Triethylamine acts as both a base and a solvent.

Protocol 5: Synthesis of an N-Aryl Analog via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[8][18][19]

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
This compound52189-63-6156.151.0 mmol
Aniline62-53-393.131.2 mmol
Pd₂(dba)₃51364-51-3915.720.01 mmol (1 mol%)
XPhos564483-18-7476.620.03 mmol (3 mol%)
Sodium tert-butoxide (NaOtBu)865-48-596.101.4 mmol
Toluene108-88-392.145 mL

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (14.3 mg, 0.03 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Add toluene (5 mL), this compound (156 mg, 1.0 mmol), and aniline (109 µL, 1.2 mmol).

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction by GC-MS.

  • After cooling, dilute with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify by column chromatography to obtain 3,5-dimethoxy-N-phenylaniline.

Rationale: The use of a bulky, electron-rich biarylphosphine ligand such as XPhos is crucial for the efficient coupling of aryl fluorides. Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in these reactions.

Part 3: Deprotection of Methoxy Groups to Yield Phenolic Analogs

A common final step in the synthesis of many natural product analogs is the deprotection of the methoxy groups to reveal the free hydroxyls. Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers.

Protocol 6: General Procedure for Demethylation

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )Quantity
3,5-Dimethoxy-substituted analog--1.0 mmol
Boron Tribromide (BBr₃) (1.0 M in DCM)10294-33-4250.523.0 mmol
Dichloromethane (DCM)75-09-284.9310 mL

Procedure:

  • Dissolve the 3,5-dimethoxy-substituted analog (1.0 mmol) in dry dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a 1.0 M solution of boron tribromide in dichloromethane (3.0 mL, 3.0 mmol) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly adding methanol (5 mL) at 0 °C.

  • Remove the solvent under reduced pressure.

  • Co-evaporate the residue with methanol (3 x 10 mL) to remove boric acid esters.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired polyhydroxylated analog.

Caution: Boron tribromide is highly corrosive and reacts violently with water. This procedure must be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of natural product analogs. The strategic application of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions allows for the introduction of diverse functionalities at the C1 position. Subsequent demethylation provides access to polyhydroxylated compounds that mimic the core structures of many bioactive natural products. The protocols outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to explore the synthesis of novel and potentially therapeutic compounds.

References

  • Li, N., et al. (2018). Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. Molecules, 23(12), 3248. [Link]

  • MDPI. (2018). Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. [Link]

  • Singh, S. P., & Khan, F. A. (2018). Synthesis of Stilbenes Analogs. RAIITH. [Link]

  • Akinwumi, B. C., Bordun, K. M., & Anderson, H. D. (2018). Biological Activities of Stilbenoids. International Journal of Molecular Sciences, 19(3), 792. [Link]

  • Ahmad, A., et al. (2010). Synthesis and biological evaluation of resveratrol analogues as cytotoxic agents. Medicinal Chemistry Research, 20(4), 453-460. [Link]

  • Kallay, M., et al. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Molecules, 28(14), 5519. [Link]

  • Cardile, V., et al. (2005). Synthesis and Biological Evaluation of Resveratrol and Analogues as Apoptosis-Inducing Agents. Journal of Medicinal Chemistry, 48(23), 7357-7367. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Riviere, C., et al. (2012). Natural stilbenoids: Distribution in the plant kingdom and chemotaxonomic interest in Vitaceae. Natural Product Reports, 29(11), 1317-1333. [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-213. [Link]

  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8359-8397. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. PubChem. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Sullivan, B. T., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. The Journal of Organic Chemistry, 84(23), 15386-15395. [Link]

  • MasterOrganicChemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Bacsa, I., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 2437-2444. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. [Link]

  • ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Dr Jackson Chemistry. (2020). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Molander, G. A. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 1-52). Royal Society of Chemistry. [Link]

  • MasterOrganicChemistry. (2018). Nucleophilic Aromatic Substitution (NAS). [Link]

  • Alagarsamy, V., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1843-1845. [Link]

  • Wikipedia. (n.d.). Demethylation. [Link]

  • Glotz, G., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 11(10), 123. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). An efficient method for demethylation of aryl methyl ethers. [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]

  • The Journal of Organic Chemistry. (1969). Syntheses in the Isoquinoline Series. Selective Demethylation of 6,7- and 7,8-Dimethoxy-2,3-dihydro-4(1H)-isoquinolones. [Link]

  • National Center for Biotechnology Information. (n.d.). Methylation and Demethylation of Emerging Contaminants Changed Bioaccumulation and Acute Toxicity in Daphnia magna. PubMed Central. [Link]

  • Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts.. [Link]

  • Semantic Scholar. (n.d.). Demethylation of 2,4-dimethoxyquinolines: the synthesis of atanine.. [Link]

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Grignard reaction with 1-Fluoro-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for the Synthesis and Utilization of 3,5-Dimethoxyphenylmagnesium Fluoride

Abstract

The synthesis of Grignard reagents from aryl fluorides represents a significant challenge in organic chemistry due to the inertness of the carbon-fluorine bond. This guide provides a comprehensive overview and detailed protocols for the preparation of 3,5-dimethoxyphenylmagnesium fluoride from 1-fluoro-3,5-dimethoxybenzene. We move beyond classical methodologies, which are often low-yielding for such substrates, to focus on modern, efficient techniques involving transition metal catalysis. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into reaction mechanisms, experimental design, troubleshooting, and the subsequent application of this valuable Grignard reagent in cross-coupling reactions.

Introduction: The Strategic Importance of Fluoroaromatic Intermediates

Aryl fluorides are cornerstone structural motifs in modern pharmaceuticals and agrochemicals. The incorporation of fluorine atoms into aromatic systems can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced therapeutic efficacy.[1] Consequently, the development of robust methods for the synthesis of fluorinated building blocks is of paramount importance.

This compound serves as a precursor to the 3,5-dimethoxyphenyl moiety, a common fragment in pharmacologically active compounds. Its conversion into the corresponding Grignard reagent, 3,5-dimethoxyphenylmagnesium fluoride, unlocks a powerful nucleophile for the construction of complex molecular architectures through carbon-carbon bond formation.

However, the direct synthesis of Grignard reagents from aryl fluorides is notoriously difficult. The high strength of the C–F bond presents a significant activation barrier, rendering standard methods involving elemental magnesium largely ineffective.[2][3] This guide will dissect this challenge and present reliable, modern protocols to overcome it.

Core Principles and Mechanistic Considerations

The formation of a Grignard reagent involves the insertion of a magnesium atom into a carbon-halogen bond (R-X).[4] While this reaction proceeds readily with chlorides, bromides, and iodides, the C-F bond's high dissociation energy requires a different strategic approach.

The Challenge of C-F Bond Activation

The classical Grignard formation is believed to proceed via a single-electron transfer (SET) mechanism from the magnesium surface to the organic halide.[5] For aryl fluorides, this initial electron transfer is energetically unfavorable. Simply increasing temperature or using highly activated magnesium (e.g., Rieke magnesium) may offer marginal success but often leads to decomposition and inconsistent yields.

Modern Synthetic Solutions

To efficiently generate Grignard reagents from aryl fluorides, the C-F bond must be activated under milder conditions. Two primary strategies have emerged as highly effective:

  • Transition Metal Catalysis: Recent breakthroughs have shown that catalysts, particularly those based on cobalt or nickel, can facilitate the oxidative addition of magnesium into the C-F bond.[6][7] Mechanistic studies suggest that these catalysts coordinate to the aryl fluoride, lowering the activation energy for the subsequent reaction with magnesium. This allows the in situ formation of the Grignard reagent under conditions that preserve sensitive functional groups.[6]

  • Magnesium-Halogen Exchange: This powerful technique involves reacting an organic halide with a pre-formed, commercially available Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl).[8][9] The equilibrium of the reaction favors the formation of the more stable aryl Grignard. While highly effective for aryl bromides and iodides, this method is not directly applicable for forming a Grignard from an aryl fluoride as the starting material, but it is a key strategy for functionalized systems.[9]

This guide will focus on the catalytic approach, as it represents the most direct and increasingly reliable method for substrates like this compound.

Strategic Protocol: Cobalt-Catalyzed Synthesis and Application

We present a two-part protocol that first details the catalyzed formation of 3,5-dimethoxyphenylmagnesium fluoride and then demonstrates its utility in a subsequent nickel-catalyzed Kumada cross-coupling reaction.

Part I: Cobalt-Catalyzed Grignard Reagent Formation

This protocol is adapted from methodologies demonstrating the power of cobalt catalysis in activating C-F bonds.[6] The reaction generates the Grignard reagent in situ, which is then immediately used in a subsequent synthetic step.

Causality Behind Experimental Design:

  • Catalyst System: A cobalt(II) salt combined with a 1,3-diketiminate ligand is used. This specific ligand framework is crucial for creating a catalytically active species that can effectively engage the inert C-F bond.[6]

  • Magnesium: Standard magnesium turnings are sufficient as the catalyst system circumvents the need for hyper-activated Rieke magnesium. However, ensuring the magnesium is fresh and its surface is reasonably clean is still important.[10]

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. Its etheric oxygens are essential for solvating and stabilizing the Grignard reagent as it forms, preventing precipitation and aggregation.[11]

  • Anhydrous Conditions: Grignard reagents are potent bases and will be instantly quenched by protic sources like water.[12][13] Therefore, all glassware must be flame-dried, and all reagents and solvents must be rigorously anhydrous.

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
This compound156.151.56 g10.0Substrate
Magnesium Turnings24.31365 mg15.01.5 equivalents
Cobalt(II) acetylacetonate257.1526 mg0.11 mol% Catalyst Precursor
1,3-Diketiminate Ligand (L1)Varies0.12 mmol1.2 mol%See reference[6] for structure
Anhydrous THF-40 mL-Solvent
Iodine (I₂)253.811 crystalTraceOptional initiator
  • Glassware Preparation: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a rubber septum, and a nitrogen/argon inlet. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition: Quickly weigh and add the magnesium turnings (365 mg) to the flask. Add the cobalt(II) acetylacetonate (26 mg) and the ligand (0.12 mmol).

  • Initiation (Optional but Recommended): Add a single small crystal of iodine. The iodine helps to etch the passivating magnesium oxide layer on the turnings, creating fresh, reactive surfaces.[14][15]

  • Solvent Addition: Add 10 mL of anhydrous THF via syringe.

  • Substrate Addition: Dissolve this compound (1.56 g) in 30 mL of anhydrous THF in a separate flame-dried flask. Transfer this solution to a syringe.

  • Reaction Initiation: Add approximately 1-2 mL of the substrate solution to the stirring magnesium suspension. Gently warm the flask with a heat gun until bubbling is observed on the magnesium surface, indicating the reaction has initiated.[15] The solution may develop a characteristic dark color.

  • Controlled Addition: Once the reaction is self-sustaining, add the remainder of the substrate solution dropwise over 30-40 minutes, maintaining a gentle reflux. If the reaction becomes too vigorous, cool the flask with a room temperature water bath.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours. The successful formation of the Grignard reagent is indicated by the consumption of most of the magnesium metal and the formation of a dark, slightly viscous solution.

G cluster_prep Preparation cluster_reaction Reaction cluster_product Product prep1 Flame-dry glassware under N2 prep2 Add Mg, Co(acac)2, Ligand, I2 prep1->prep2 react1 Add initial THF prep2->react1 react2 Add aliquot of Substrate Solution react1->react2 react3 Initiate with gentle heat react2->react3 react4 Dropwise addition of remaining Substrate react3->react4 react5 Stir at RT for 1-2h react4->react5 prod1 Solution of 3,5-Dimethoxyphenylmagnesium Fluoride react5->prod1

Caption: Workflow for the cobalt-catalyzed synthesis of the Grignard reagent.

Part II: Application in a Nickel-Catalyzed Kumada Coupling

The Kumada coupling is a classic cross-coupling reaction that utilizes a Grignard reagent and an organic halide, catalyzed by a nickel or palladium complex, to form a new C-C bond.[16] This protocol demonstrates the utility of the freshly prepared 3,5-dimethoxyphenylmagnesium fluoride.

Causality Behind Experimental Design:

  • Catalyst: A nickel(II) complex, such as NiCl₂(dppp), is an effective and economical catalyst for coupling aryl Grignards with aryl halides.[8]

  • Electrophile: 4-Bromoanisole is chosen as a representative coupling partner. The C-Br bond is significantly more reactive than the C-F or C-O bonds in the system, ensuring selective coupling.

  • Quenching: The reaction is quenched with an acidic solution (e.g., aqueous NH₄Cl) to protonate any remaining Grignard reagent, break up magnesium alkoxide complexes, and facilitate extraction.[10]

Reagent/MaterialM.W. ( g/mol )QuantityMoles (mmol)Notes
Grignard Solution (from Part I)~179.45~10.0 mmol10.0Freshly prepared
4-Bromoanisole187.041.68 g9.0Electrophile (0.9 equiv)
NiCl₂(dppp)540.07270 mg0.55 mol% Catalyst
Anhydrous THF-20 mL-Solvent
Sat. aq. NH₄Cl-50 mL-Quenching solution
Diethyl Ether-100 mL-Extraction solvent
  • Catalyst and Electrophile Addition: To a new flame-dried flask under inert gas, add the NiCl₂(dppp) catalyst (270 mg) and 4-bromoanisole (1.68 g). Dissolve these in 20 mL of anhydrous THF.

  • Cooling: Cool this electrophile/catalyst solution to 0 °C in an ice-water bath. This is done to control the initial exotherm upon addition of the nucleophilic Grignard reagent.

  • Grignard Addition: Using a cannula or syringe, slowly transfer the freshly prepared Grignard solution from Part I into the cooled electrophile solution over 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-6 hours or until TLC/GC-MS analysis indicates consumption of the starting material.

  • Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing 50 mL of saturated aqueous ammonium chloride solution while stirring.

  • Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Workup - Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid/oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

G cluster_setup Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_final Final Product setup1 Prepare solution of 4-Bromoanisole & NiCl2(dppp) in anhydrous THF setup2 Cool solution to 0 °C setup1->setup2 react1 Slowly add Grignard solution (from Part I) setup2->react1 react2 Warm to RT, stir 4-6h react1->react2 workup1 Quench with aq. NH4Cl react2->workup1 workup2 Extract with Diethyl Ether workup1->workup2 workup3 Wash, Dry, Concentrate workup2->workup3 workup4 Purify via Chromatography workup3->workup4 final1 Pure Biaryl Product workup4->final1

Caption: Workflow for the Kumada cross-coupling reaction.

Troubleshooting and Critical Considerations

  • Reaction Fails to Initiate: This is the most common failure point.

    • Cause: Inadequate magnesium activation or presence of moisture.

    • Solution: Ensure all glassware is meticulously dried. Use a fresh bottle of anhydrous THF. Try adding another small crystal of iodine or a few drops of 1,2-dibromoethane as an activator.[8] Gentle, localized heating with a heat gun is critical.[15]

  • Low Yield of Grignard/Coupling Product:

    • Cause: Competing side reactions, primarily Wurtz-type homocoupling of the Grignard with the starting aryl fluoride.

    • Solution: Maintain a slow, steady addition rate of the substrate. This keeps the concentration of the aryl fluoride low relative to the magnesium, favoring Grignard formation over homocoupling. Ensure the reaction temperature does not rise uncontrollably.

  • Safety:

    • Grignard reagents can be pyrophoric, especially if the solvent evaporates. Always work under an inert atmosphere.

    • The quenching process is exothermic. Perform it slowly and behind a safety shield.

    • THF can form peroxides. Use a freshly opened bottle of inhibitor-free THF or distill from a suitable drying agent (e.g., sodium/benzophenone) before use.[14]

References

  • University of Rochester. Grignard Reaction. Available at: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

  • University of California, Davis. 25. The Grignard Reaction. Available at: [Link]

  • Walden, H. L. (1974). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 7(11), 377–382. Available at: [Link]

  • Adichemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available at: [Link]

  • Organic Chemistry Portal. Kumada Coupling. Available at: [Link]

  • Wikipedia. Grignard reagent. Available at: [Link]

  • Myers, A. G. Research Group. Magnesium-Halogen Exchange. Harvard University. Available at: [Link]

  • LibreTexts Chemistry. 10.6: Reactions of Alkyl Halides - Grignard Reagents. Available at: [Link]

  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. Available at: [Link]

  • Peterson, T. H., et al. (2022). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. Molecules, 27(19), 6249. Available at: [Link]

  • Chemistry Stack Exchange. Why don't Alkyl Fluorides form Grignard Reagents. Available at: [Link]

  • Reddit. Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Available at: [Link]

  • James Madison University Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Available at: [Link]

  • Shang, R., et al. (2020). Cobalt-Catalyzed Defluorosilylation of Aryl Fluorides via Grignard Reagent Formation. Organic Letters, 22(19), 7448–7453. Available at: [Link]

  • Yoshikai, N., Mashima, H., & Nakamura, E. (2005). Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation. Journal of the American Chemical Society, 127(50), 17978–17979. Available at: [Link]

  • Wellcome Centre for Anti-Infectives Research. (2023). Making a Grignard reagent from elemental magnesium. YouTube. Available at: [Link]

Sources

Application Note: Workup Procedures for 1-Fluoro-3,5-dimethoxybenzene Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5][6][7][8]

1-Fluoro-3,5-dimethoxybenzene (CAS: 52189-63-6) is a high-value scaffold in medicinal chemistry, often utilized as a bioisostere for electron-rich aromatics or as a precursor for fluorinated resorcinol derivatives.[1] Its unique substitution pattern—two electron-donating methoxy groups meta to an electron-withdrawing fluorine—creates distinct electronic pockets that dictate its reactivity and, consequently, the required workup strategies.[1]

This guide provides field-proven protocols for handling reaction mixtures involving this scaffold, focusing on the three most common transformations: Directed Ortho Lithiation (DoM) , Demethylation , and Electrophilic Aromatic Substitution (EAS) .

Physicochemical Profile

Understanding the physical state of the starting material is critical for designing efficient extraction protocols.

PropertyValueOperational Implication
Physical State Liquid / Low-melting SolidMay oil out during aqueous workup; requires careful solvent selection.[1]
Boiling Point ~88°C (6 mmHg)Volatile under high vacuum; avoid prolonged rotary evaporation at high temp.[1]
Density 1.171 g/mLDenser than water; forms the bottom layer in aqueous extractions if neat.[1]
Solubility Lipophilic (LogP ~2.[1]1)Highly soluble in DCM, EtOAc, THF; insoluble in water.
Stability Acid-sensitive (Demethylation)Avoid strong acids during workup unless demethylation is intended.[1]

Protocol A: Workup for Directed Ortho Lithiation (DoM)

Context: The 1,3-dimethoxy motif powerfully directs lithiation to the C4 position (between the two methoxy groups), while the fluorine atom exerts a strong inductive effect. Reactions typically involve n-BuLi or s-BuLi in THF at -78°C. The workup must prevent protonolysis of the sensitive lithiated intermediate before the electrophile reacts and ensure safe quenching of excess organolithium.

Step-by-Step Protocol
  • Quenching (The "Reverse Quench"):

    • Standard: For reactions where the electrophile has been added and the reaction is complete, slowly add saturated aqueous ammonium chloride (

      
      )  to the cold reaction mixture (-78°C to 0°C).
      
    • Causality:

      
       provides a mild proton source (pH ~5-6) that neutralizes lithium alkoxides/amides without inducing acid-catalyzed demethylation or side reactions common with strong mineral acids.[1]
      
  • Phase Separation:

    • Allow the mixture to warm to room temperature (RT).

    • Dilute with Ethyl Acetate (EtOAc) or Diethyl Ether (

      
      ) .[1] Avoid Dichloromethane (DCM) if emulsions form, though it is chemically compatible.[1]
      
    • Self-Validation: The aqueous layer should be clear.[1] If a rag layer (emulsion) persists, add a small amount of brine.

  • Washing:

    • Wash the organic phase with Water (1x) followed by Brine (1x) .

    • Note: Extensive water washes can reduce yield if the product contains polar functional groups (e.g., boronic acids).

  • Drying & Concentration:

    • Dry over anhydrous

      
        (Sodium Sulfate).[1]
      
    • Filter and concentrate in vacuo.[1]

    • Critical: Do not heat the water bath above 40°C due to the potential volatility of the this compound core.

Workflow Visualization

LithiationWorkup Start Reaction Mixture (-78°C, THF) Quench Quench: Add sat. NH4Cl (Slow addition at low temp) Start->Quench Terminate Warm Warm to Room Temp Quench->Warm Extract Extraction (Add EtOAc/Et2O) Warm->Extract Sep Phase Separation Extract->Sep Wash Wash: H2O then Brine Sep->Wash Organic Layer Dry Dry (Na2SO4) & Concentrate (Bath < 40°C) Wash->Dry

Figure 1: Workup logic for Lithium-Halogen exchange or Directed Ortho Metalation.

Protocol B: Workup for Demethylation ( )

Context: Converting the methoxy groups to phenols using Boron Tribromide (


) is a standard transformation. This reaction generates stable aryl borate intermediates that must  be hydrolyzed aggressively to release the free phenol.[1] Standard extractions often fail here, leading to low yields.[1]
Step-by-Step Protocol
  • Quenching (Hydrolysis of Borates):

    • Cool the reaction mixture (typically in DCM) to 0°C.

    • Dropwise addition of Methanol (MeOH) .[1]

    • Caution: This step is highly exothermic and evolves HBr gas.[1] Ensure proper venting.[1][2]

    • Causality: MeOH reacts with unreacted

      
       to form volatile trimethyl borate (
      
      
      
      ) and initiates the breakdown of the aryl-boron complex.
  • Reflux (The "Break" Step):

    • After initial quenching, add water or 1M HCl and reflux the biphasic mixture for 30–60 minutes.

    • Why? The boron-oxygen bond in the intermediate is strong.[1] Simply shaking in a separatory funnel is often insufficient to fully hydrolyze the complex, trapping the product in the aqueous phase or interface.

  • Extraction:

    • Cool to RT. Extract with DCM or EtOAc .[1]

    • Self-Validation: Check the pH of the aqueous layer. It should be acidic (pH < 2) to ensure the phenol is protonated and partitions into the organic phase.

  • Purification:

    • The resulting fluororesorcinol derivative is likely polar.[1] If it does not extract well, use EtOAc/n-Butanol mixtures or saturate the aqueous layer with solid NaCl (salting out).

Workflow Visualization

DemethylationWorkup React Reaction Mixture (BBr3/DCM) Quench Quench: MeOH (0°C) (Exothermic!) React->Quench Hydrolysis Hydrolysis: Add H2O/HCl Reflux 30 min Quench->Hydrolysis Break Borates Extract Extraction (DCM or EtOAc) Hydrolysis->Extract Check QC: Check pH < 2 Extract->Check

Figure 2: Critical hydrolysis workflow for Boron Tribromide mediated demethylation.

Protocol C: Electrophilic Aromatic Substitution (EAS)

Context: Reactions like nitration (


) or halogenation (

or

) target the activated positions. The mixture is often highly acidic and may contain oxidizers.[1]
Step-by-Step Protocol
  • Quenching:

    • Pour the reaction mixture onto Crushed Ice .

    • Stir vigorously until the ice melts.

    • Causality: Rapid dilution and cooling stop the reaction immediately, preventing over-nitration or poly-halogenation.[1]

  • Neutralization:

    • For Nitration: Neutralize the aqueous slurry with saturated

      
        until pH ~7.[1]
      
    • For Bromination: Wash with 10% Sodium Thiosulfate (

      
      ) .[1]
      
    • Why Thiosulfate? It reduces residual red/brown bromine (

      
      ) to colorless bromide (
      
      
      
      ), preventing contamination of the organic layer.
  • Filtration vs. Extraction:

    • If a solid precipitates upon pouring onto ice (common for nitro compounds), Vacuum Filter the solid. Wash with cold water.[1]

    • If an oil forms (common for this liquid starting material), extract with DCM .[1]

  • Drying:

    • Dry organic extracts over

      
       (Magnesium Sulfate).[1][3] 
      
      
      
      is preferred over
      
      
      for slightly acidic solutions as it is a faster drying agent.[1]
Workflow Visualization

EASWorkup Start EAS Reaction (Acidic Media) Ice Pour onto Crushed Ice Start->Ice Decision Precipitate Formed? Ice->Decision Filter Vacuum Filtration (Wash with H2O) Decision->Filter Yes Extract Extract with DCM Decision->Extract No (Oil) Wash Wash: NaHCO3 or Thiosulfate Extract->Wash

Figure 3: Decision matrix for handling EAS reaction mixtures.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Emulsion (Rag Layer) Similar densities of organic/aqueous phases.[1]Add solid NaCl to the aqueous layer to increase density difference.[1] Filter through Celite if particulates are present.[1]
Low Yield (Demethylation) Incomplete hydrolysis of borate complex.[1]Return aqueous layer to flask, add fresh HCl, and reflux for 1 hour. Re-extract.
Product Volatility Loss of product on Rotavap.This compound and its simple derivatives are volatile.[1] Do not use high vacuum (< 10 mbar) if the product MW < 200 without cooling traps.[1]
Regioisomer Mix Competition between F and OMe directing groups.[1]Check 1H NMR. C4-substitution (between OMe) usually shows a singlet (or narrow triplet) for the isolated proton. C2-substitution shows distinct coupling patterns with Fluorine.

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] Available at: [Link]

  • Snieckus, V. Directed Ortho Metalation.[1] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 1990, 90(6), 879-933. (Foundational text on DoM regioselectivity).

  • McOmie, J. F. W., Watts, M. L., & West, D. E.Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron, 1968, 24(5), 2289-2292. (Standard protocol for workup).

Sources

Flow Chemistry Applications of 1-Fluoro-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Fluoro-3,5-dimethoxybenzene (CAS: 52189-63-6) is a high-value fluorinated scaffold used in the synthesis of pharmaceuticals, agrochemicals, and specifically fluorinated cannabinoid analogs. Its unique substitution pattern—combining an electron-withdrawing fluorine with two electron-donating methoxy groups—creates distinct reactivity profiles ideal for continuous flow chemistry .

This guide details two primary flow applications:

  • Controlled Benzyne Generation: Leveraging the "ortho-fluoro" effect to generate 3,5-dimethoxybenzyne intermediates for cycloadditions.

  • Kinetic Lithiation & Functionalization: Accessing C2-substituted derivatives by outcompeting the elimination pathway.

Flow chemistry is recommended for this substrate to manage the extreme exotherms of lithiation, safely handle unstable benzyne intermediates, and achieve precise residence time control (


) that is difficult in batch processing.

Chemical Profile & Reactivity

PropertyData
Structure Aromatic ring with F at C1; OMe at C3, C5.[1][2]
Key Reactivity Ortho-Lithiation (C2/C6): The C-H bond between F and OMe is highly acidic due to the inductive effect of F and coordination of OMe. Benzyne Formation: The resulting o-lithio species is prone to eliminating LiF to form 3,5-dimethoxybenzyne.
Flow Advantage Prevents "runaway" benzyne polymerization; allows use of higher temperatures (0 °C vs -78 °C) by minimizing intermediate accumulation.

Application 1: Continuous Flow Synthesis via Benzyne Intermediates

Objective: Generate 3,5-dimethoxybenzyne in situ and trap it with a diene (Diels-Alder) or nucleophile.

Mechanistic Insight

When this compound is treated with n-BuLi, deprotonation occurs rapidly at the C2 position. In batch, this species is unstable and eliminates LiF to form the benzyne. In flow, we can generate this species and immediately mix it with a trapping agent (e.g., furan) in a closed, pressurized system.

Experimental Protocol

Reagents:

  • Stream A: this compound (0.5 M) + Furan (2.0 equiv, Trapping Agent) in dry THF.

  • Stream B: n-BuLi (1.2 equiv, 1.6 M in hexanes).

System Parameters:

  • Reactor: Chip reactor or cooled coil (PFA, 10 mL volume).

  • Temperature: -40 °C to 0 °C (Optimization required; start low).

  • Pressure: 5–10 bar (to prevent solvent boiling and ensure laminar flow).

  • Residence Time (

    
    ):  1–5 minutes.
    

Step-by-Step Workflow:

  • System Prep: Dry the flow reactor with anhydrous THF. Purge with Argon.

  • Mixing: Stream A and Stream B meet at a T-mixer. The lithiation occurs instantly.

  • Reaction: The mixture travels through the reactor coil. The o-lithio intermediate eliminates LiF, forming the benzyne, which is immediately trapped by the furan present in Stream A.

  • Quench: The stream exits into a collection flask containing sat. NH

    
    Cl or flows into a second reactor for hydrolysis.
    
Reaction Scheme & Workflow Diagram

BenzyneFlow Substrate Stream A: This compound + Furan (Trap) Mixer T-Mixer (High Shear) Substrate->Mixer 0.5 mL/min Reagent Stream B: n-BuLi (1.6 M) Reagent->Mixer 0.5 mL/min Reactor Reactor Coil (-40°C, 5 min) Lithiation -> Elimination -> Cycloaddition Mixer->Reactor Combined Stream Quench Quench (sat. NH4Cl) Reactor->Quench Crude Stream Product Product: Diels-Alder Adduct Quench->Product Workup

Caption: Continuous generation and trapping of 3,5-dimethoxybenzyne using a single-reactor setup.

Application 2: Kinetic Trapping (Avoiding Benzyne)

Objective: Functionalize the C2 position (e.g., form an aldehyde or acid) without allowing LiF elimination.

The "Flash Chemistry" Approach

To avoid benzyne formation, the residence time of the lithiated intermediate must be shorter than the rate of LiF elimination (


). This often requires 

second and cryogenic temperatures (-78 °C), which is easily achievable in microreactors due to their high surface-area-to-volume ratio.
Protocol: C2-Formylation

Reagents:

  • Stream A: this compound in THF.[3][4]

  • Stream B: n-BuLi / TMEDA (complex enhances rate).

  • Stream C: DMF (Electrophile) in THF.

System Parameters:

  • Reactor 1 (Lithiation): Micro-reactor (volume < 1 mL), -78 °C.

    
     seconds.
    
  • Reactor 2 (Electrophile): Coiled reactor, -78 °C to RT.

    
     minutes.
    

Step-by-Step Workflow:

  • Lithiation: Stream A and B mix at -78 °C. The residence time is kept extremely short (milliseconds to seconds) to capture the o-lithio species.

  • Trapping: The lithiated stream immediately meets Stream C (DMF). The reaction with the electrophile is faster than the elimination to benzyne.

  • Warming: The stream passes into a warming coil to ensure complete conversion of the tetrahedral intermediate.

Application 3: Synthesis of Fluorinated Cannabinoid Precursors

Context: this compound is a structural analog of olivetol dimethyl ether. It can be converted to fluorinated olivetol (5-fluoro-1,3-dihydroxy-benzene derivatives) or coupled with terpenes to create fluorinated CBD/THC analogs (F-CBD).

Workflow: Demethylation & Friedel-Crafts

Flow chemistry is particularly safer for the demethylation step using BBr


, which releases HBr gas and is highly exothermic.
StepReactionFlow Benefit
1 Demethylation (BBr

, DCM)
Efficient heat removal; closed containment of HBr fumes.
2 Friedel-Crafts Alkylation Precise control of mono- vs. di-alkylation with terpenes (e.g., PMD).
Integrated Pathway Diagram

CannabinoidPath Start This compound Step1 Step 1: Flow Demethylation (BBr3, 0°C) Start->Step1 Inter Intermediate: 5-Fluoro-resorcinol Step1->Inter - MeBr Step2 Step 2: Friedel-Crafts (+ Terpene / Acid Cat.) Inter->Step2 Final Target: Fluorinated CBD/THC Analog Step2->Final

Caption: Synthetic route from this compound to fluorinated cannabinoids via flow demethylation.

Safety & Handling

  • Hydrofluoric Acid (HF) Risk: If the benzyne route is quenched with protic sources or silica, inorganic fluoride salts (LiF) are generated. While not HF gas, acidic workups can generate HF in situ. Always use calcium carbonate (CaCO

    
    ) scavengers in the workup stream.
    
  • Lithium Organics: n-BuLi is pyrophoric. Flow systems must be leak-tested with solvent under pressure before introducing reagents.

  • Clogging: LiF is insoluble in THF. In benzyne reactions, LiF precipitates. Use a sonicated flow reactor or ensure high flow rates to prevent channel clogging.

References

  • Lithiation & Benzyne Formation

    • Slocum, D. W., et al. "Origin of the regioselective lithiation of 1,3-disubstituted heteroatom aromatics."[5] Journal of the American Chemical Society.[5][6] Link

    • Note: Establishes the ortholithiation preference adjacent to fluorine in fluoro-methoxy systems.
  • Flow Chemistry of Organolithiums

    • Power, M., et al. "Organolithium Bases in Flow Chemistry: A Review." Organic Process Research & Development. Link

    • Note: Provides the foundational parameters for handling n-BuLi in continuous reactors.
  • Cannabinoid Precursor Synthesis

    • McNulty, J., et al. "Catalytic Synthesis of Olivetol and Derivatives."[7] Thieme Chemistry. Link

    • Note: Describes the relevance of the resorcinol core (derived from the dimethoxy scaffold) in cannabinoid synthesis.
  • Hessel, V., et al. "Continuous Flow Synthesis of Benzyne Intermediates." ChemSusChem.

Sources

Application Note: Strategic Functionalization of 1-Fluoro-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-level technical guide for the functionalization of 1-Fluoro-3,5-dimethoxybenzene , focusing on the divergent synthesis of fluorinated heterocycles.

Executive Summary

The this compound scaffold represents a privileged pharmacophore in medicinal chemistry.[1] The unique electronic interplay between the strongly electronegative fluorine atom and the electron-donating methoxy groups creates a "reactivity dichotomy" that allows for highly regioselective functionalization.

This guide details two divergent protocols:

  • Kinetic Pathway (Lithiation): Accesses the C-2 position (ortho to Fluorine) to synthesize 4-fluoro-6-methoxybenzofurans .[1]

  • Thermodynamic/Electronic Pathway (Vilsmeier-Haack): Accesses the C-4 position (between methoxy groups) for isoquinoline/quinoline precursors .[1]

These protocols overcome the common challenge of "blocked ortho-positions" in 1,3,5-substituted arenes by leveraging the Directed Ortho Metalation (DoM) power of fluorine.

Reactivity Profile & Mechanistic Logic

The starting material, this compound, possesses three nucleophilic sites on the ring (C-2, C-4, C-6). However, C-2 and C-6 are equivalent.[1] The choice of reagent dictates the regioselectivity.

The Inductive vs. Resonance Conflict
  • Fluorine (F): Strong inductive withdrawer (-I), weak resonance donor (+R).[1] It acidifies the ortho-protons (C-2/C-6), making them susceptible to deprotonation (Lithiation).[1]

  • Methoxy (OMe): Strong resonance donor (+R).[1] It activates the ortho/para positions (C-2, C-4, C-6) toward electrophilic aromatic substitution (EAS).[1]

Decision Matrix
Reaction TypePrimary DirectorActive SiteMechanismTarget Intermediate
Lithiation (n-BuLi) Fluorine (-I effect)C-2 DoM (Complex induced proximity effect)2-Fluoro-6-methoxy-benzaldehyde derivatives
Formylation (POCl3) Methoxy (+R effect)C-4 Electrophilic Aromatic Substitution4-Fluoro-2,6-dimethoxy-benzaldehyde

Critical Insight: The C-2 position is the "Kinetic Pocket." While sterically hindered by the flanking F and OMe, the acidity induced by Fluorine (pKa ~ 37-38) allows n-BuLi to deprotonate here exclusively at low temperatures.

Visualizing the Divergent Pathways

G Start 1-Fluoro-3,5- dimethoxybenzene Lithiation Reagent: n-BuLi / THF, -78°C (Directed Ortho Metalation) Start->Lithiation Kinetic Control Vilsmeier Reagent: POCl3 / DMF (Vilsmeier-Haack) Start->Vilsmeier Electronic Control Intermediate_A Lithiated Species (C-2 Anion) Lithiation->Intermediate_A Quench_A Quench: DMF Intermediate_A->Quench_A Product_A 2-Fluoro-4,6-dimethoxy- benzaldehyde Quench_A->Product_A Intermediate_B Iminium Ion Attack (C-4 Substitution) Vilsmeier->Intermediate_B Hydrolysis_B Hydrolysis: NaOAc/H2O Intermediate_B->Hydrolysis_B Product_B 4-Fluoro-2,6-dimethoxy- benzaldehyde Hydrolysis_B->Product_B

Caption: Divergent functionalization pathways for this compound. Left: F-directed lithiation.[1] Right: OMe-directed electrophilic substitution.[1]

Detailed Protocols

Protocol A: Synthesis of 4-Fluoro-6-methoxybenzofuran

Strategy: Regioselective C-2 lithiation followed by formylation creates a salicylaldehyde equivalent (after demethylation) suitable for ring closure.[1]

Step 1: Regioselective Formylation (C-2)[1]
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvent: Add This compound (10.0 mmol) and anhydrous THF (50 mL). Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi (2.5 M in hexanes, 11.0 mmol, 1.1 equiv) dropwise over 20 minutes.

    • Note: Maintain internal temperature below -70°C to prevent benzyne formation or scrambling.[1]

    • Observation: The solution may turn pale yellow.[1] Stir for 1 hour at -78°C.

  • Quench: Add anhydrous DMF (15.0 mmol, 1.5 equiv) dropwise. Stir for 30 mins at -78°C, then warm to 0°C over 1 hour.

  • Workup: Quench with sat. NH4Cl (20 mL). Extract with EtOAc (3x).[1] Wash organic layer with brine, dry over Na2SO4, and concentrate.[1][2]

  • Product: 2-Fluoro-4,6-dimethoxybenzaldehyde . (Yield typically 85-90%).[1]

Step 2: Selective Demethylation

Rationale: Boron trichloride (BCl3) selectively cleaves methoxy groups ortho to a carbonyl due to the formation of a stable boron-chelate intermediate.

  • Dissolve the aldehyde from Step 1 in anhydrous CH2Cl2 at -78°C.

  • Add BCl3 (1.0 M in CH2Cl2, 1.1 equiv).[1]

  • Warm to 0°C and stir for 2 hours.

  • Key Intermediate: 2-Fluoro-6-hydroxy-4-methoxybenzaldehyde .

    • Note: The methoxy group at C-4 (para to CHO) remains intact.[1] The OMe at C-6 (ortho to CHO) is cleaved.[1]

Step 3: Annulation to Benzofuran
  • Dissolve the phenol intermediate (Step 2) in DMF.[1]

  • Add Potassium Carbonate (K2CO3, 2.0 equiv) and Ethyl Bromoacetate (1.2 equiv).[1]

  • Heat to 80°C for 4 hours. The initial O-alkylation is followed by an intramolecular Aldol condensation and dehydration.[1]

  • Final Product: Ethyl 4-fluoro-6-methoxybenzofuran-2-carboxylate .

Protocol B: Synthesis of 4-Fluoro-2,6-dimethoxybenzaldehyde (C-4)

Strategy: Use Vilsmeier-Haack conditions to target the most electron-rich position (between the two methoxy groups).[1] This aldehyde is a precursor for Styryl or Isoquinoline derivatives.[1]

  • Reagent Prep: In a dried flask at 0°C, add anhydrous DMF (3.0 equiv). Dropwise add POCl3 (1.2 equiv).[1] Stir for 30 mins to form the Vilsmeier salt (white precipitate/slurry).[1]

  • Addition: Dissolve This compound in minimal DMF and add to the Vilsmeier salt.

  • Reaction: Heat to 80°C for 4 hours.

    • Mechanistic Note: The electrophile attacks C-4 (para to F, but structurally between the two OMe groups).

  • Hydrolysis: Pour the mixture into ice water containing NaOAc (buffered hydrolysis prevents extensive demethylation).

  • Product: 4-Fluoro-2,6-dimethoxybenzaldehyde .

Data Summary & Troubleshooting

ParameterProtocol A (Lithiation)Protocol B (Vilsmeier)
Active Site C-2 (Ortho to F)C-4 (Between OMe)
Key Reagent n-BuLi / DMFPOCl3 / DMF
Temp Control Critical (-78°C)Moderate (80°C)
Major Byproduct C-4 Lithiation (<5% at -78°C)Demethylation (if overheated)
Yield 85-92%75-85%
Troubleshooting Guide
  • Low Yield in Lithiation: If C-4 lithiation is observed (verified by NMR), lower the temperature to -90°C or use a stronger directing group strategy (though F is usually sufficient). Ensure reagents are titration-checked.

  • Incomplete Demethylation (Step 2): If BCl3 fails to cleave the ortho-methoxy, ensure the reaction is strictly anhydrous. Water destroys BCl3.[1] Alternatively, use AlCl3/mercaptan systems.[1]

References

  • Regioselective Lithiation of Fluoroarenes

    • Mongin, F., & Schlosser, M. (1996).[1] Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.[1][3] [3]

  • Vilsmeier-Haack Mechanism & Scope

    • Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis, 2, 777-794.[1]

  • Benzofuran Synthesis via Ortho-Formyl Phenols

    • Rao, G. V., et al. (2012).[1] Synthesis of benzofuran derivatives via Rap–Stoermer reaction. Tetrahedron Letters.

  • Fluorine as a Directing Group

    • Slocum, D. W., et al. (2009).[1] Origin of the regioselective lithiation of 1,3-disubstituted heteroatom aromatics. Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing SNAr Reactions for 1-Fluoro-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions involving 1-fluoro-3,5-dimethoxybenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging, electron-rich substrate. Here, we address common experimental issues, provide in-depth troubleshooting advice, and explore advanced optimization strategies, all in a practical question-and-answer format.

Section 1: Foundational Concepts & Core Challenges

Q1: Why is the SNAr reaction on this compound so difficult compared to substrates like 4-fluoronitrobenzene?

A1: The difficulty arises from the electronic nature of the substrate. A classical SNAr reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[1][2] The rate-determining step is the initial attack by the nucleophile, which temporarily breaks the ring's aromaticity.[3][4]

  • Electron-Deficient Systems (e.g., 4-fluoronitrobenzene): The presence of a strong electron-withdrawing group (EWG) like a nitro group (-NO₂) at the ortho or para position is crucial. It stabilizes the negative charge of the Meisenheimer complex through resonance, lowering the activation energy and accelerating the reaction.[3][5]

  • Electron-Rich Systems (Your Substrate): this compound is the opposite. The two methoxy groups (-OCH₃) are electron-donating groups (EDGs). They push electron density into the aromatic ring, which destabilizes the negatively charged Meisenheimer intermediate. This results in a much higher activation energy barrier, making the reaction sluggish and requiring more forcing conditions (e.g., higher temperatures, stronger bases).

Diagram 1: The Challenge of the Meisenheimer Complex

The following diagram illustrates the classical SNAr mechanism and highlights the electronic challenge posed by electron-donating groups on this compound.

Caption: Classical SNAr mechanism highlighting the high-energy intermediate.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the SNAr reaction with this compound.

Q2: I see no reaction or very low conversion. What are the first parameters I should adjust?

A2: This is the most common issue. Given the substrate's electron-rich nature, your primary levers are Temperature , Solvent , and Base .

  • Increase Temperature: Thermal energy is often required to overcome the high activation barrier. If you are running the reaction at room temperature or 50-60 °C, incrementally increase the temperature to 80 °C, 120 °C, or even higher, monitoring for product formation and potential decomposition. High-temperature flow reactors can achieve temperatures up to 225°C, significantly accelerating these reactions.[6]

  • Change Solvent: The choice of solvent is critical. You need a polar, aprotic solvent that can dissolve the reactants but will not strongly solvate the nucleophile, thus preserving its reactivity.[7][8]

    • Recommended: DMSO or DMF are excellent choices.

    • Less Effective: Solvents like THF or acetonitrile are less polar and may not be sufficient unless a very strong base/nucleophile system is used.

    • Avoid: Protic solvents (e.g., alcohols, water) will solvate anionic nucleophiles through hydrogen bonding, drastically reducing their nucleophilicity and potentially halting the reaction.[9]

  • Use a Stronger Base: If your nucleophile is an alcohol (R-OH) or a thiol (R-SH), it must be deprotonated to form the more potent nucleophilic alkoxide or thiolate.

    • Moderate Bases (K₂CO₃, Cs₂CO₃): Good starting points, especially with more acidic nucleophiles. Cesium carbonate is often particularly effective.[10]

    • Strong Bases (NaH, KHMDS, KOtBu): Often necessary for less acidic nucleophiles like aliphatic alcohols.[1][11] Ensure all the base reacts to form the nucleophile before adding the aryl fluoride to prevent side reactions.[12]

Q3: My reaction is messy, with many side products on the TLC plate. What's happening?

A3: A messy reaction profile often points to issues with the base or temperature.

  • Excess Strong Base: If you are using a very strong base like NaH and it's not fully consumed before adding the aryl fluoride, it can potentially cause undesired side reactions.[12] Consider using a slight excess of the alcohol/thiol to ensure the hydride is fully quenched.

  • High Temperatures: While heat is necessary, excessive temperatures (e.g., >150-180 °C) for prolonged periods can lead to the decomposition of starting materials, reagents, or the desired product.

  • Nucleophile Instability: Ensure your nucleophile is stable under the reaction conditions. Some functional groups may not tolerate strong bases or high heat.

Diagram 2: Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for troubleshooting a stalled or low-yielding SNAr reaction.

Troubleshooting_Workflow start Low / No Yield Observed check_temp Is Temperature ≥ 100°C? start->check_temp check_solvent Using DMSO or DMF? check_temp->check_solvent Yes increase_temp Action: Increase temperature (e.g., 120°C, then 150°C) check_temp->increase_temp No check_base Is Nucleophile fully deprotonated? check_solvent->check_base Yes change_solvent Action: Switch to DMSO check_solvent->change_solvent No use_stronger_base Action: Use stronger base (e.g., NaH, KHMDS) check_base->use_stronger_base No advanced_methods Consider Advanced Methods: - Photoredox Catalysis - Concerted SNAr (CSNAr) check_base->advanced_methods Yes, still no reaction

Caption: A step-by-step decision tree for troubleshooting SNAr reactions.

Q4: I am reacting with an amine. Do I still need a base?

A4: Generally, yes. While primary and secondary amines are neutral nucleophiles, the reaction liberates hydrofluoric acid (HF). This will protonate another equivalent of your amine, rendering it non-nucleophilic. Therefore, you need at least one equivalent of a non-nucleophilic base to act as an acid scavenger.

  • Common Choices: Potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA) are frequently used.

  • Stoichiometry: Use at least 2 equivalents of the amine or 1.1 equivalents of the amine and 1.2 equivalents of a non-nucleophilic base.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for SNAr with an Alcohol Nucleophile

This protocol provides a robust starting point for the reaction of this compound with a generic alcohol.

Materials:

  • This compound (1.0 eq)

  • Alcohol nucleophile (1.2 - 1.5 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Standard glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the alcohol nucleophile (1.2 eq).

  • Solvent Addition: Add anhydrous DMSO to dissolve the alcohol (concentration typically 0.1-0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Alkoxide Formation: Allow the mixture to stir at room temperature for 30-60 minutes until gas evolution ceases. This ensures the complete formation of the sodium alkoxide.

  • Substrate Addition: Add the this compound (1.0 eq) to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMSO.

  • Heating: Heat the reaction mixture to 100-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Carefully quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[1]

Table 1: Recommended Starting Conditions
Nucleophile TypeRecommended BaseSolventTemperature (°C)Key Considerations
Phenols K₂CO₃ or Cs₂CO₃DMF, DMSO80 - 120Generally more reactive than aliphatic alcohols due to higher acidity.
Aliphatic Alcohols NaH, KOtBuDMSO100 - 140Requires strong base for efficient deprotonation.[11]
Amines K₂CO₃ or Et₃NDMSO, NMP120 - 160Base is used as an acid scavenger. High temperatures are often needed.
Thiols K₂CO₃ or NaHDMF, DMSO60 - 100Thiolates are very potent nucleophiles; reactions are often faster and occur at lower temperatures.

Section 4: Advanced Optimization Strategies

Q5: The thermal conditions are too harsh for my complex molecule. Are there milder, modern alternatives?

A5: Absolutely. When dealing with sensitive substrates, classical high-temperature SNAr is often not viable. Two cutting-edge, mechanistically distinct strategies have emerged for activating electron-rich aryl fluorides under mild conditions.

  • Photoredox Catalysis (Cation Radical-Accelerated SNAr): This method uses a photocatalyst and light to achieve what thermal energy cannot. The mechanism involves a single-electron transfer (SET) from the electron-rich aryl fluoride to the excited photocatalyst. This generates an aryl radical cation.[13] This radical cation is now extremely electron-deficient and readily attacked by even weak nucleophiles. This strategy effectively reverses the electronic properties of the substrate, turning a deactivated ring into a highly activated one.[13][14]

  • Catalytic Concerted SNAr (CSNAr): This pathway avoids the high-energy Meisenheimer intermediate altogether. The reaction proceeds through a single, concerted transition state.[15] This is often achieved using specialized catalytic systems, such as organic superbases (e.g., t-Bu-P4), which can activate both the nucleophile and the aryl fluoride simultaneously, facilitating the displacement of fluoride in one step.[16] This approach is powerful for a broad range of substrates, including electron-neutral and electron-rich ones, without requiring harsh bases.[15]

Diagram 3: Modern Pathways for Activating Electron-Rich Arenes

Advanced_Methods sub Electron-Rich Ar-F (this compound) photoredox_node Photoredox Catalysis sub->photoredox_node Photocatalyst + Light (hν) csnar_node Concerted SNAr (CSNAr) sub->csnar_node Superbase Catalyst radical_cation Ar-F Radical Cation (Highly Electron-Deficient) photoredox_node->radical_cation - e⁻ product_photo Product (Ar-Nu) radical_cation->product_photo + Nucleophile (Mild Conditions) transition_state Single Concerted Transition State [Nu---Ar---F]‡ csnar_node->transition_state + Nucleophile product_csnar Product (Ar-Nu) transition_state->product_csnar

Caption: Comparison of modern catalytic strategies for SNAr reactions.

References
  • Petzold, M. W., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ACS Catalysis. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Gillard, R. J., et al. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. Available at: [Link]

  • Majid, R. Nucleophilic Aromatic Substitution. University of Babylon. Available at: [Link]

  • Kim, D., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. Available at: [Link]

  • Sirie, D., et al. (2012). Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB). Tetrahedron. Available at: [Link]

  • Bogdan, A. R., et al. (2016). Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor. Organic Process Research & Development. Available at: [Link]

  • Um, I.-H., et al. (2018). Electronic and solvent effects on kinetics of SNAr substitution reactions. RSC Advances. Available at: [Link]

  • Li, J., et al. (2019). One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Journal of the American Chemical Society. Available at: [Link]

  • Damrauer, R., et al. (2006). Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). H-SNAr on electron-poor arenes, c) H-SNAr on... ResearchGate. Available at: [Link]

  • Reddit. (2023). SNAr troubleshooting. r/AskChemistry. Available at: [Link]

  • Campodónico, P. R., et al. (2014). Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Advances. Available at: [Link]

  • Kim, D., et al. (2024). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. National Center for Biotechnology Information. Available at: [Link]

  • Vijay, D., et al. (2016). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. The Journal of Physical Chemistry B. Available at: [Link]

  • LibreTexts Chemistry. (2023). 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (2022). Differential Scanning Fluorimetry (DSF) Troubleshooting. ResearchGate. Available at: [Link]

  • BYJU'S. (n.d.). Nucleophilic aromatic substitution. BYJU'S. Available at: [Link]

  • McIver, A. L., et al. (2014). Catalytic SNAr of unactivated aryl chlorides. Chemical Communications. Available at: [Link]

  • Huang, H., & Lambert, T. H. (2020). Electrophotocatalytic SNAr Reactions of Unactivated Aryl Fluorides at Ambient Temperature and Without Base. Angewandte Chemie International Edition. Available at: [Link]

Sources

Purification of products from 1-Fluoro-3,5-dimethoxybenzene reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Purification & Troubleshooting of Reaction Products Ticket ID: F-DMB-001 Assigned Specialist: Senior Application Scientist (Organic Synthesis Division)

Introduction: The "Wobbly" Scaffold

Welcome to the technical guide for 1-Fluoro-3,5-dimethoxybenzene . This scaffold is a deceptive workhorse in medicinal chemistry. While the symmetry of the methoxy groups suggests simplicity, the fluorine atom introduces a "tug-of-war" in reactivity—specifically regarding Regioselectivity during lithiation and Electrophilic Aromatic Substitution (EAS).

This guide addresses the three most common support tickets we receive:

  • Lithiation Mixtures: "I aimed for the C2 position but got a mixture."

  • EAS Over-reaction: "I cannot stop the bromination at mono-substitution."

  • Purification Failure: "My product co-elutes with the starting material."

Module 1: Directed Ortho Metalation (DoM) Troubleshooting

The Core Issue: C2 vs. C4 Competition

In DoM reactions, you are battling two Directed Metalation Groups (DMGs):

  • Fluorine (C1): Strong Inductive effect ($ -I $), weak coordination. Directs to C2 .

  • Methoxy (C3, C5): Moderate Inductive effect, Strong Coordination. Directs to C2 and C4 .

The Trap: The proton at C2 (between F and OMe) is kinetically more acidic due to the inductive power of fluorine. However, the proton at C4 (between two OMes) is stabilized by the "chelating" effect of the two oxygens, often making it the thermodynamic sink or the product of "coordination-complex" bases like


-BuLi.
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Mixture of Isomers (C2/C4) Temperature too high (> -78°C) allowed equilibration.Protocol Adjustment: Maintain -78°C strictly. Use LDA or LiTMP (steric bases) to favor the kinetic C2 position. Avoid

-BuLi if C2 is the target.
Low Yield / Recovery of SM "Base Kill" by Fluorine.Chemistry Check: Fluorine is a leaving group![1] If you warm up > -40°C, the lithiated species can eliminate LiF to form a Benzyne intermediate, which polymerizes. Quench cold.
Product is an Oil (Impure) Isomer co-elution.Purification: Use the Dipole Difference Method (See Protocol A).
Protocol A: Purification of DoM Regioisomers

Targeting the separation of C2-substituted (Asymmetric) vs. C4-substituted (Symmetric) products.

Theory: The C4-substituted product (e.g., 4-formyl-1-fluoro-3,5-dimethoxybenzene) possesses a plane of symmetry that the C2 isomer lacks. This significantly alters the dipole moment.

  • TLC Optimization: Do not use pure Hexane/EtOAc.

    • Recommendation: Use Toluene:Acetone (95:5) . The pi-stacking of toluene interacts differently with the electron-poor fluorinated ring vs. the electron-rich methoxy core.

  • Flash Chromatography:

    • Stationary Phase: High-grade Silica (40-63 µm).

    • Loading: Dry load on Celite. Do not liquid load (fluorinated oils often streak).

    • Gradient:

      • 0–5 CV (Column Volumes): 100% Hexanes (Elutes unreacted Starting Material).

      • 5–15 CV: 0%

        
         10% EtOAc in Hexanes (Elutes C2 isomer - generally less polar).
        
      • 15–25 CV: 10%

        
         30% EtOAc in Hexanes (Elutes C4 isomer).
        

Module 2: Electrophilic Substitution (Halogenation)

The Core Issue: The "Activated" Runaway

The two methoxy groups make the ring extremely electron-rich. Electrophiles (like


 or 

) react too fast, leading to di- and tri-substituted byproducts.
Decision Logic: Controlling Reactivity

EAS_Logic Start Start: Halogenation of This compound Reagent Select Reagent Start->Reagent Br2 Elemental Br2 Reagent->Br2 Aggressive NBS NBS (N-Bromosuccinimide) Reagent->NBS Mild Condition Check Temperature Result_NBS Result: Mono-bromination (Controlled) Condition->Result_NBS 0°C to RT Result_Br2 Result: Poly-bromination (Hard to purify) Br2->Result_Br2 NBS->Condition Purification Purification: Recrystallization (Solvent: MeOH/H2O) Result_Br2->Purification Low Yield Result_NBS->Purification

Figure 1: Decision tree for controlling halogenation reactivity. Note that NBS provides kinetic control essential for this electron-rich scaffold.

Protocol B: Recrystallization of Halogenated Derivatives

If you obtain a solid product (common with Bromine/Iodine insertion), avoid column chromatography.

  • Solvent System: Methanol (MeOH) or Ethanol (EtOH).

  • Procedure:

    • Dissolve crude solid in minimum boiling MeOH.

    • Critical Step: If the solution is dark, add activated charcoal, boil for 2 mins, and hot filter.

    • Add water dropwise to the hot solution until persistent turbidity (cloudiness) appears.

    • Add 1-2 drops of MeOH to clear it.

    • Allow to cool slowly to Room Temp, then 4°C.

  • Why this works: The unreacted starting material (this compound) is an oil at RT and highly soluble in MeOH. The halogenated product has a higher melting point and will crystallize out, leaving the starting material in the mother liquor.

Module 3: The "Hidden" Impurity (Demethylation)

The Issue:

During reactions involving Lewis Acids (e.g., Friedel-Crafts) or strong nucleophiles, one of the methoxy groups may cleave, forming a Phenol (e.g., 3-fluoro-5-methoxyphenol).

Detection:

  • TLC: Phenols streak heavily on silica.

  • NMR: Loss of a methyl singlet (integration drops from 6H to 3H) and appearance of a broad exchangeable proton (

    
     shake).
    
Protocol C: Chemical Scavenging (Caustic Wash)

Do not attempt to separate the phenol via chromatography immediately; it poisons the column.

  • Dissolution: Dissolve the crude reaction mixture in Diethyl Ether (

    
    ) or Ethyl Acetate.
    
  • Extraction:

    • Wash 2x with 1M NaOH (or 10% KOH).

    • Mechanism:[1][2][3][4][5][6][7] The phenol is deprotonated (

      
      ) to form the water-soluble phenolate anion. The desired ether product remains in the organic layer.
      
  • Finish: Wash organic layer with Brine, dry over

    
    , and concentrate.
    

Frequently Asked Questions (FAQs)

Q: How do I distinguish the C2 and C4 isomers by NMR?

  • A: Look at the coupling constants (

    
    -values) in the Proton NMR (
    
    
    
    NMR).
    • C4-Substituted (Symmetric): You will see a doublet for the protons at C2/C6 with a coupling constant

      
      .
      
    • C2-Substituted (Asymmetric): You will see two distinct aromatic signals. One will be a doublet of doublets (coupling to F and the meta-proton).

    • Fluorine NMR (

      
      ):  This is the definitive check. The C2-substituted fluorine environment is drastically different (deshielded by the adjacent substituent) compared to the C4-substituted isomer [1].
      

Q: Can I distill this compound products?

  • A: Yes, but with caution. The boiling point of the parent compound is relatively low (~88°C at 6 mmHg) [2]. However, fluorinated aromatics have high vapor pressures. Use a Vigreux column to prevent co-distillation of impurities. If your product is a solid, sublimation is often superior to distillation for this scaffold.

Q: Why did my lithiation turn black?

  • A: You likely triggered the "Benzyne Pathway." If the temperature rose above -40°C before quenching, the Lithium eliminated Fluoride (LiF). The resulting benzyne is highly reactive and polymerizes into a black tar. Always keep the internal temperature below -70°C during base addition.

References

  • Organic Chemistry Portal. (n.d.). Directed Ortho Metalation (DOM). Retrieved from [Link]

  • Snieckus, V. (1990). Directed ortho metalation.[5][8][9] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. (Foundational text on DoM regioselectivity).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling, as fluorinated aromatics can be irritants.

Sources

Improving yield in Suzuki coupling of 1-Fluoro-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket: Optimization of 1-Fluoro-3,5-dimethoxybenzene Derivatives

Status: Open Assigned Specialist: Senior Application Scientist, Catalysis Group Substrate Profile: Electron-Rich Aryl Fluoride / Dimethoxyarene Core

Executive Summary

You are encountering low yields with This compound or its derivatives. This substrate presents a "perfect storm" of catalytic challenges:

  • C-F Bond Inertness: If coupling directly at the fluorine, the bond energy (

    
    115 kcal/mol) renders standard Palladium catalysis ineffective.
    
  • Electronic Deactivation: The two methoxy groups (strong Electron Donating Groups, EDGs) make the ring electron-rich, significantly slowing down oxidative addition (OA).

  • Protodeboronation: If using the boronic acid derivative, the electron-rich nature accelerates hydrolytic decomposition (protodeboronation), destroying your nucleophile before it can react.

This guide moves beyond standard "textbook" Suzuki conditions to advanced Nickel catalysis and anhydrous Palladium protocols.

Part 1: Diagnostic Workflow

Before proceeding, identify your specific failure mode using the decision tree below.

Suzuki_Optimization Start START: Identify Your Substrate Form Substrate_F Parent Molecule: This compound (Electrophile) Start->Substrate_F Substrate_Br Halogenated Derivative: (e.g., 1-Bromo-2-fluoro-3,5-dimethoxybenzene) Start->Substrate_Br Substrate_B Boronic Acid Derivative: (e.g., 2-Fluoro-4,6-dimethoxyphenylboronic acid) Start->Substrate_B Issue_CF ISSUE: C-F Bond Activation Standard Pd catalysts cannot break C-F bond. Substrate_F->Issue_CF Issue_OA ISSUE: Slow Oxidative Addition Electron-rich ring repels Pd(0). Substrate_Br->Issue_OA Issue_Proto ISSUE: Protodeboronation Rapid C-B bond hydrolysis. Substrate_B->Issue_Proto Sol_Ni SOLUTION: Nickel Catalysis Use Ni(COD)2 + PCy3 Issue_CF->Sol_Ni Required Sol_Ligand SOLUTION: Bulky/Rich Ligands Use Pd-SPhos or Pd-XPhos Issue_OA->Sol_Ligand Optimization Sol_Anhydrous SOLUTION: Anhydrous Conditions Switch to Cs2CO3 / Toluene Issue_Proto->Sol_Anhydrous Stabilization

Figure 1: Diagnostic flowchart for selecting the correct optimization strategy based on the specific coupling partner.

Part 2: Troubleshooting & Protocols
Scenario A: The "Impossible" Coupling (C-F Activation)

User Query: "I am trying to couple phenylboronic acid with this compound using Pd(PPh3)4, but I only recover starting material."

Technical Analysis: Standard Palladium catalysts (Pd(0)/Pd(II)) cannot oxidatively add into the C-F bond of non-activated fluoroarenes. The bond strength is too high. You must switch to Nickel (Ni) , which has a smaller atomic radius and higher affinity for fluorine, allowing for oxidative addition via an


-arene complex or radical mechanisms.

The Fix: Nickel-Catalyzed C-F Activation This protocol utilizes Ni(COD)2 and PCy3 (Tricyclohexylphosphine). The bulky, electron-rich phosphine stabilizes the Ni(0) species and facilitates the difficult oxidative addition.

ComponentRecommendationFunction
Catalyst Ni(COD)₂ (10 mol%)Essential for C-F insertion. Must be handled in a glovebox.
Ligand PCy₃ (20 mol%)Electron-rich phosphine to boost Ni nucleophilicity.
Base Cs₂CO₃ (2.0 equiv)Anhydrous base to facilitate transmetallation.
Solvent Toluene or DioxaneNon-polar solvents preferred to stabilize the active catalyst.
Temperature 100–110 °CHigh energy barrier requires elevated temperatures.

Step-by-Step Protocol:

  • Glovebox: In a nitrogen-filled glovebox, weigh Ni(COD)2 (10 mol%) and PCy3 (20 mol%) into a reaction vial.

  • Add this compound (1.0 equiv) and the aryl boronic acid (1.5 equiv).

  • Add anhydrous Cs2CO3 (2.0 equiv).

  • Add anhydrous Toluene (0.2 M concentration).

  • Seal the vial with a PTFE-lined cap.

  • Remove from glovebox and heat to 110 °C for 12–24 hours.

  • Workup: Filter through a silica plug (Ni residues are toxic and sticky) and analyze by GC-MS.

Scenario B: The Unstable Nucleophile (Protodeboronation)

User Query: "I am using the boronic acid version (2-fluoro-4,6-dimethoxyphenylboronic acid). The reaction turns black, and I mostly get the de-boronated product (this compound)."

Technical Analysis: This is a classic case of Protodeboronation . The two methoxy groups are strong electron donors. They increase electron density on the ring, stabilizing the ipso-carbon anion intermediate formed after base attack on the boron atom. This makes the C-B bond extremely fragile toward hydrolysis, even by trace water in the solvent or base.

Mechanism of Failure:



The Fix: Anhydrous "Water-Free" Coupling You must eliminate the proton source (water/alcohols).

ParameterStandard Condition (Avoid)Optimized Condition (Use)
Base Na₂CO₃ (aq), K₂CO₃ (aq)K₃PO₄ (anhydrous) or Cs₂CO₃ (anhydrous)
Solvent THF/Water, DMF/WaterDioxane (dry) or Toluene (dry)
Boron Source Boronic AcidMIDA Boronate or Pinacol Ester (More stable)
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ or Pd-XPhos G4

Step-by-Step Protocol:

  • Drying: Flame-dry your reaction vessel under vacuum and backfill with Argon.

  • Reagents: Add the aryl halide (electrophile), the dimethoxy-boronic acid (1.5 equiv), and finely ground anhydrous K3PO4 (3.0 equiv).

  • Catalyst: Add Pd(dppf)Cl2 (5 mol%). This catalyst is robust and works well under anhydrous conditions.

  • Solvent: Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Heat to 90 °C. Monitor conversion every 2 hours to stop the reaction before decomposition dominates.

Scenario C: The Sluggish Electrophile (Halide Coupling)

User Query: "I synthesized 4-bromo-1-fluoro-3,5-dimethoxybenzene. The Suzuki coupling works, but it stalls at 30% conversion."

Technical Analysis: Even with a Bromine handle, this substrate is difficult. The methoxy groups are ortho and para to the reaction site (depending on isomer), pumping electron density into the C-Br bond. This increases the bond order and makes the ring less electrophilic, significantly slowing down the Oxidative Addition step (the rate-determining step for electron-rich aryl halides).

The Fix: Buchwald Ligands (SPhos/XPhos) You need a ligand that is electron-rich (to push electrons onto Pd, making it more eager to oxidize) and bulky (to force reductive elimination later).

  • Recommended Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or RuPhos .

  • Why? SPhos creates a highly active monoligated Pd(0) species that is exceptionally good at oxidative addition into electron-rich aryl chlorides and bromides.

Optimized Protocol:

  • Catalyst System: Use Pd2(dba)3 (2 mol%) and SPhos (8 mol%) OR use the precatalyst SPhos-Pd-G2.

  • Base: K3PO4 (2.0 equiv).

  • Solvent: Toluene/Water (10:1 ratio) - Note: If using the bromide, water is usually tolerated and helps solubility, unlike Scenario B.

  • Temperature: 100 °C.

Part 3: References & Authority
  • Nickel-Catalyzed C-F Activation:

    • Title: Nickel-Catalyzed Cross-Coupling of Aryl Fluorides.[1][2][3][4]

    • Source:J. Am. Chem. Soc. 2008, 130, 44, 14422–14423.

    • URL:[Link]

    • Context: Defines the Ni(COD)2/PCy3 protocol for activating inert C-F bonds.

  • Protodeboronation Mechanism:

    • Title: Base-Catalyzed Protodeboronation of Arylboronic Acids.[5][6]

    • Source:J. Am. Chem. Soc. 2017, 139, 46, 16817–16829.

    • URL:[Link]

    • Context: Explains why electron-rich (dimethoxy) boronic acids decompose and validates the need for anhydrous conditions.

  • Ligand Selection for Electron-Rich Halides:

    • Title: Universal 14-Electron Precatalysts for Palladium-Catalyzed Cross-Coupling.

    • Source:Acc. Chem. Res. 2008, 41, 11, 1461–1473.

    • URL:[Link]

    • Context: Buchwald's guide on using SPhos/XPhos for difficult, electron-rich substrates.

Sources

Troubleshooting low conversion in nucleophilic substitution of 1-Fluoro-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Subject: Troubleshooting Low Conversion in Nucleophilic Substitution of 1-Fluoro-3,5-dimethoxybenzene Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Electronic Fortress" Problem

Welcome to the technical support interface. You are likely encountering <5% yields or unreacted starting material when attempting to displace the fluorine atom on This compound .

The Root Cause: This is not a protocol error; it is a fundamental electronic mismatch. Standard Nucleophilic Aromatic Substitution (SNAr) relies on an electron-deficient ring (usually stabilized by ortho/para electron-withdrawing groups like -NO2 or -CN) to stabilize the anionic Meisenheimer intermediate.

Your substrate contains two Methoxy (-OMe) groups. While they are meta to the fluorine (minimizing their direct resonance donation to the reaction center), the overall


-system is electron-rich. The ring repels nucleophiles, and the high strength of the C(sp2)–F bond (approx. 126 kcal/mol) prevents oxidative addition by standard Palladium catalysts.

This guide provides three validated workflows to overcome this barrier, moving from "Modern Standard" (Nickel Catalysis) to "Emerging Tech" (Photoredox).

Module 1: Diagnostic & Decision Tree

Before altering your reaction mixture, identify your current failure mode using the logic flow below.

TroubleshootingFlow Start Start: Low Conversion (<10%) MethodCheck Current Method? Start->MethodCheck SNAr Standard SNAr (Base + Heat) MethodCheck->SNAr Using K2CO3/DMF PdCat Palladium Catalysis (Buchwald-Hartwig) MethodCheck->PdCat Using Pd(OAc)2/BINAP NiCat Nickel Catalysis MethodCheck->NiCat Using Ni(COD)2 SNAr_Fail FAILURE MODE: Substrate too electron-rich. Meisenheimer complex unstable. SNAr->SNAr_Fail Pd_Fail FAILURE MODE: C-F bond too strong for Pd oxidative addition. PdCat->Pd_Fail Ni_Opt OPTIMIZATION: Check Ligand (PCy3) & Air-Free Technique NiCat->Ni_Opt Action1 SWITCH TO NICKEL (See Protocol A) SNAr_Fail->Action1 Pd_Fail->Action1 Action2 SWITCH TO PHOTOREDOX (See Protocol B) Pd_Fail->Action2

Figure 1: Troubleshooting logic flow. Standard SNAr and Pd-catalysis are dead ends for this specific substrate.

Module 2: The Solution – Nickel-Catalyzed C–F Activation

Why this works: Unlike Palladium, Nickel (0) is smaller and more nucleophilic, allowing it to undergo oxidative addition into the strong C–F bond of electron-rich arenes. This is the industry-standard solution for your problem.

FAQ: Nickel Catalysis

Q: I tried Pd(PPh3)4 and it failed. Why does Ni work? A: The activation energy for C–F oxidative addition is significantly lower for Ni(0) complexes, especially when supported by electron-rich phosphines (like PCy3) or N-heterocyclic carbenes (NHC). Pd typically requires the presence of directing groups or extremely activated rings to cleave C–F bonds.

Q: My Ni(COD)2 reaction turned black and failed. Why? A: Ni(COD)2 is extremely air-sensitive. If the solution turned black immediately upon addition, your catalyst decomposed.

  • Fix: Use a glovebox or rigorous Schlenk technique.

  • Alternative: Use air-stable Ni(II) precatalysts like NiCl2(PCy3)2 which can be reduced in situ by the nucleophile (e.g., Grignard).

Protocol A: Ni-Catalyzed Kumada Coupling (C–C Bond Formation)

Best for: Replacing F with Alkyl or Aryl groups.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Role
Catalyst NiCl2(PCy3)20.05 (5%)Air-stable precatalyst (Active species is Ni(0)).
Substrate This compound1.0Electrophile.[9][10]
Nucleophile Aryl-MgBr (Grignard)1.5Nucleophile & Reducing Agent for Ni(II)→Ni(0).
Solvent THF-Dry, degassed.
Temp Room Temp to 60°C-Mild conditions are usually sufficient.

Step-by-Step Workflow:

  • Preparation: Flame-dry a Schlenk flask under Argon.

  • Loading: Add NiCl2(PCy3)2 (5 mol%) and the fluoroarene (1.0 equiv).

  • Solvent: Add anhydrous THF.

  • Initiation: Add the Grignard reagent dropwise at room temperature. Note: The Grignard reagent reduces the Ni(II) to the active Ni(0) species.

  • Monitoring: Stir for 4–12 hours. Monitor by GC-MS.

  • Quench: Carefully quench with dilute HCl (if product is acid stable) or saturated NH4Cl.

Reference Grounding: This protocol is based on the seminal work by Yoshikai et al. and Herrmann , demonstrating that electron-rich phosphines enable Ni to activate C–F bonds in deactivated systems [1, 2].

Module 3: Alternative – Photoredox Catalysis

Why this works: If you cannot use transition metals (e.g., strict residual metal limits in pharma), organic photoredox catalysis can generate a cation radical on the arene. This transiently creates an extremely electron-deficient species that is susceptible to nucleophilic attack, even by weak nucleophiles.

Protocol B: Cation Radical SNAr

Best for: C–N or C–O bond formation (Amines/Ethers).

Mechanism:

  • Photocatalyst (e.g., Acridinium salt) oxidizes the electron-rich arene (this compound) to its radical cation.

  • The radical cation is now highly electrophilic (the "electronic fortress" is breached).

  • Nucleophile attacks, followed by loss of Fluoride.

Photoredox Arene 1-F-3,5-OMe-Benzene (Electron Rich) RadicalCat Arene Radical Cation (Highly Electrophilic) Arene->RadicalCat SET Oxidation (Blue LED) ExcitedCat Acridinium* (Excited State) ExcitedCat->RadicalCat Oxidizes Substrate Product Substituted Product RadicalCat->Product + Nucleophile - F-

Figure 2: Photoredox pathway converting the electron-rich substrate into a reactive radical cation.

Key Reagents:

  • Catalyst: 9-Mesityl-10-methylacridinium perchlorate (Mes-Acr+).

  • Light Source: Blue LEDs (450 nm).

  • Solvent: Acetonitrile or DCE.

Reference Grounding: This methodology is validated by the Nicewicz group, specifically for electron-rich fluoroarenes that are inert to thermal SNAr [3].

Module 4: "The Nuclear Option" – Benzyne Mechanism

Warning: Use this only if Ni-catalysis and Photoredox fail.

The Issue: You can force the reaction using a strong base (e.g., KNH2 or LDA) to eliminate HF and form a Benzyne intermediate.

  • Risk: Regioselectivity.[1]

  • Elimination of H at the 2-position (between F and OMe) or 6-position leads to the same 1,2-benzyne intermediate.

  • However, the incoming nucleophile can attack at C1 (restoring the original substitution pattern) or C2 (giving the ortho-substituted product).

  • Outcome: You will likely get a mixture of isomers (meta-dimethoxy vs ortho-substituted). We do not recommend this pathway for high-precision synthesis.

References

  • Yoshikai, N., Mashima, H., & Nakamura, E. (2005).[1] Nickel-Catalyzed Cross-Coupling of Organozinc Reagents with Aryl Fluorides. Journal of the American Chemical Society.[1][11]

  • Tobisu, M., & Chatani, N. (2015). Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. Accounts of Chemical Research.

  • Tay, N. E. S., & Nicewicz, D. A. (2017).[3] Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis.[3] Journal of the American Chemical Society.[1][11]

  • Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal. (Foundational SNAr reference establishing the requirement for EWGs).

Sources

Technical Support Guide: Troubleshooting Catalyst Poisoning in Cross-Coupling Reactions with 1-Fluoro-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with catalyst performance, particularly when using substrates like 1-fluoro-3,5-dimethoxybenzene. Here, we address common issues in a practical question-and-answer format, grounded in mechanistic principles to empower you to diagnose and solve problems effectively.

Section 1: Frequently Asked Questions (FAQs) - Diagnosing Catalyst Inactivity

Question 1: My Suzuki/Buchwald-Hartwig reaction with this compound has stalled or shows low conversion. What are the most likely causes related to the catalyst?

Answer: When a cross-coupling reaction fails with an electron-rich and sterically demanding substrate like this compound, the primary suspects are issues with the active catalyst concentration and stability. The palladium catalyst must be in the Pd(0) oxidation state to enter the catalytic cycle.[1][2] Several factors can inhibit this or deactivate the catalyst during the reaction.

The most common culprits for catalyst inactivation include:

  • Incomplete Reduction of the Pd(II) Precatalyst: Many common palladium sources, such as Pd(OAc)₂, are in the Pd(II) state and require in situ reduction to the active Pd(0) form. If the reducing agent (often a phosphine ligand, amine, or solvent) is inefficient or consumed by impurities, the concentration of active catalyst will be too low.

  • Oxidative Damage to the Catalyst: The Pd(0) species is susceptible to oxidation. Trace oxygen in the reaction vessel can oxidize the catalyst, rendering it inactive.[3] Similarly, phosphine ligands, which are crucial for stabilizing the palladium center and facilitating key steps like reductive elimination, can be oxidized to phosphine oxides, which are poor ligands.[4][5]

  • Presence of Catalyst Poisons: A range of functional groups and impurities can act as catalyst poisons by strongly binding to the palladium center and blocking active sites.[6][7] Common poisons include sulfur compounds, halides, and moisture.[6][8]

  • Formation of Inactive Palladium Aggregates: Under certain conditions, Pd(0) species can aggregate to form palladium black or nanoparticles, which typically have lower catalytic activity than the homogeneous catalyst.[9][10] This is often a sign of ligand degradation or dissociation.

With this compound specifically, the electron-donating methoxy groups make the aryl fluoride less reactive towards oxidative addition, which is often the rate-determining step in the catalytic cycle.[11] This sluggish reactivity can provide a larger window for catalyst deactivation pathways to occur.

Question 2: How can I determine if my catalyst is being poisoned by impurities in my starting materials?

Answer: A systematic approach involving control experiments is the most reliable way to diagnose catalyst poisoning from starting materials.

Diagnostic Protocol:

  • Run a Control Reaction with a "Model" Substrate: Perform the reaction with a more reactive, "well-behaved" aryl halide (e.g., 4-bromotoluene) under the same conditions. If this reaction proceeds to high conversion, it suggests that the catalyst, ligands, base, and solvent are all active and that the issue is likely specific to your this compound or its coupling partner.

  • "Spiking" Experiment: Run the successful model reaction again, but this time add a small amount (e.g., 5-10 mol%) of your this compound. A significant drop in yield or reaction rate compared to the original model reaction is a strong indicator that your fluoro-dimethoxybenzene starting material contains a catalyst poison.

  • Purification of Starting Materials: If poisoning is suspected, purify your this compound and the coupling partner. Common purification techniques include recrystallization, distillation, or flash chromatography. Re-running the reaction with the purified materials should lead to a noticeable improvement in performance.

Question 3: Could the methoxy groups on this compound themselves be interfering with the catalyst?

Answer: While the methoxy groups are primarily electron-donating, which affects the electronics of the C-F bond, they can also present steric hindrance.[12] This steric bulk can disfavor the formation of the pre-catalytic complex where the palladium coordinates to the aromatic ring, a necessary step before oxidative addition.

Additionally, in some organometallic processes, β-hydride elimination can be a deactivation pathway.[13][14][15][16] While less common with aryl substrates, if there are any alkyl groups present on the coupling partner, the methoxy groups could potentially influence the conformation of the palladium complex in a way that facilitates this side reaction.[12] However, direct poisoning by the methoxy groups themselves is unlikely. The more significant impact is on the electronic and steric properties of the substrate.

Section 2: Troubleshooting Guides & Corrective Actions

Issue 1: Low or No Product Formation - Suspected Catalyst Deactivation

This troubleshooting workflow is designed to systematically identify the root cause of catalyst deactivation.

Catalyst_Deactivation_Workflow start Low/No Product Formation check_inert Verify Inert Atmosphere (Degas solvent, use glovebox/Schlenk line) start->check_inert check_reagents Assess Reagent Purity (Use fresh, high-purity materials) check_inert->check_reagents If atmosphere is confirmed inert control_rxn Run Control Reaction (e.g., with 4-bromotoluene) check_reagents->control_rxn If reagents are high purity spike_exp Spiking Experiment (Add this compound to control) control_rxn->spike_exp If control is successful change_ligand Screen Different Ligands (Bulky, electron-rich phosphines) control_rxn->change_ligand If control fails purify_sm Purify Starting Materials (Recrystallize, distill, or chromatograph) spike_exp->purify_sm If spiked reaction fails spike_exp->change_ligand If spiked reaction is successful success Reaction Successful purify_sm->success If reaction with purified SM is successful change_precatalyst Use a Different Pd Precatalyst (e.g., Pd(0) source like Pd2(dba)3) change_ligand->change_precatalyst change_precatalyst->success If reaction is successful

Caption: Troubleshooting workflow for catalyst deactivation.
Step-by-Step Protocol: Ensuring an Inert Reaction Environment

Trace oxygen is a common culprit in catalyst deactivation.[3] Rigorous exclusion of air is critical.

  • Solvent Degassing: Before use, thoroughly degas the reaction solvent. The most effective method is three cycles of "freeze-pump-thaw." Alternatively, sparging with an inert gas (argon or nitrogen) for 30-60 minutes can be effective.

  • Reaction Setup: Assemble your reaction glassware and flame-dry it under vacuum to remove adsorbed moisture and air. Allow the glassware to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition: Add solid reagents (palladium precatalyst, ligand, base, and coupling partners) under a positive flow of inert gas. Liquid reagents should be added via syringe through a septum.

  • Maintaining Inert Atmosphere: Throughout the reaction, maintain a positive pressure of inert gas, for example, by using a balloon filled with argon or nitrogen.

Issue 2: Reaction Stalls After Initial Conversion - Ligand Degradation

If the reaction starts but does not go to completion, it may indicate that the supporting ligand is degrading over the course of the reaction. Electron-rich phosphine ligands, while excellent for promoting oxidative addition and reductive elimination, are susceptible to oxidation.

Comparative Ligand Screening Protocol

The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[17][18] For a challenging substrate like this compound, bulky, electron-rich phosphine ligands are often required to promote the difficult oxidative addition step.

Objective: To identify a more robust ligand that resists degradation under the reaction conditions.

Procedure:

  • Set up a parallel series of small-scale reactions. Each reaction should have identical concentrations of substrate, coupling partner, base, and palladium precatalyst.

  • In each reaction, use a different phosphine ligand from the table below.

  • Run the reactions at the desired temperature and monitor the conversion over time (e.g., by taking aliquots for GC-MS or LC-MS analysis at 1h, 4h, and 12h).

Ligand TypeExample LigandKey CharacteristicsRationale for Use with this compound
Monodentate Biarylphosphine Buchwald Ligands (e.g., SPhos, XPhos)Bulky and electron-richPromotes oxidative addition of the electron-rich aryl fluoride and facilitates reductive elimination.
Bidentate Phosphine dppf (1,1'-Bis(diphenylphosphino)ferrocene)Wide bite angle, good thermal stabilityCan stabilize the palladium center and prevent the formation of inactive palladium aggregates.
Trialkylphosphine P(t-Bu)₃ (Tri-tert-butylphosphine)Very electron-rich and sterically demandingHighly effective for activating challenging substrates, but can be more sensitive to air.

Analysis: Compare the reaction profiles. A ligand that provides a sustained reaction rate and higher final conversion is likely more stable under the reaction conditions.

Issue 3: Difficulty with Oxidative Addition of the C-F Bond

The C-F bond is the strongest carbon-halogen bond, making its activation a significant challenge. For an electron-rich system like this compound, this step is particularly difficult.

Strategies to Promote Oxidative Addition:
  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or [Pd(PPh₃)₄] eliminates the need for an in situ reduction step, ensuring a higher initial concentration of the active catalyst.[2]

  • Employ Highly Electron-Rich Ligands: As mentioned in the ligand screening protocol, ligands like the Buchwald biarylphosphines or bulky trialkylphosphines are designed to increase the electron density on the palladium center, making it more nucleophilic and reactive towards the C-F bond.

  • Higher Reaction Temperatures: While higher temperatures can sometimes lead to catalyst decomposition, they are often necessary to overcome the high activation energy of C-F bond oxidative addition. A careful temperature screen (e.g., 80 °C, 100 °C, 120 °C) can identify the optimal balance between reaction rate and catalyst stability.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_poisoning Deactivation Pathways Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA + Ar-X Poison Poison (S, O2, H2O) Pd0->Poison Aggregation Aggregation (Pd Black) Pd0->Aggregation PdII_ArX Ar-Pd(II)-X(L_n) OA->PdII_ArX TM Transmetalation PdII_ArX->TM + R-M PdII_ArAr Ar-Pd(II)-Ar'(L_n) TM->PdII_ArAr RE Reductive Elimination PdII_ArAr->RE RE->Pd0 + Ar-Ar'

Caption: The palladium cross-coupling cycle and common deactivation pathways.

Section 3: References

  • Grushin, V. V. (2002). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 124(44), 13145–13157. [Link]

  • Chemistry For Everyone. (2025). What Is Catalyst Poisoning In Chemical Reactions? YouTube. [Link]

  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1895–1918. [Link]

  • Janssen, M., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization. Diva-portal.org. [Link]

  • Zuideveld, M. A., et al. (2003). Activation and Deactivation of Neutral Palladium(II)Phosphinesulfonato Polymerization Catalysts. Macromolecules, 36(15), 5676–5686. [Link]

  • ChemHelpASAP. (2020). palladium coupling catalyst activation. YouTube. [Link]

  • Engle, K. M., & Yu, J.-Q. (2018). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]

  • LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. [Link]

  • Lee, P. H., Sung, S.-y., & Lee, K. (2001). Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Chemistry Portal. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • JoVE. (2017). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Journal of Visualized Experiments. [Link]

  • Kollár, L. (2012). Carbonylation of Aryl Halides in the Presence of Heterogeneous Catalysts. Current Organic Chemistry, 16(14), 1664–1680. [Link]

  • Chemistry For Everyone. (2025). What Is A Catalyst Poison? YouTube. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • de Vries, A. H., et al. (2000). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Organometallics, 19(22), 4486–4494. [Link]

  • Weires, A. G., et al. (2015). Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles. Accounts of Chemical Research, 48(6), 1744–1753. [Link]

  • Request PDF. (2025). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate. [Link]

  • Riera, A., & Verdaguer, X. (2018). Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. ACS Catalysis, 8(7), 6047–6056. [Link]

  • Wikipedia. (n.d.). β-Hydride elimination. Wikipedia. [Link]

  • Vedernikov, A. N. (2012). C–O Reductive Elimination from High Valent Pt and Pd Centers. In C-H and C-X Bond Functionalization (pp. 167-205). Springer. [Link]

  • Wang, C., et al. (2020). Research advances in palladium-catalysed intermolecular C–H annulation of aryl halides with various aromatic ring precursors. Organic & Biomolecular Chemistry, 18(28), 5343–5357. [Link]

  • Lee, J. C. H., et al. (2011). Enantioselective preparation and chemoselective cross-coupling of 1,1-diboron compounds. Nature Chemistry, 3(11), 894–899. [Link]

  • Moody, C. J., & Roff, G. J. (2017). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2017(3), M947. [Link]

  • Watson, D. A., et al. (2012). Evidence for in Situ Catalyst Modification during the Pd-Catalyzed Conversion of Aryl Triflates to Aryl Fluorides. DSpace@MIT. [Link]

  • Britannica. (n.d.). Catalyst poison. Britannica. [Link]

  • Riera, A., & Verdaguer, X. (2018). Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. ResearchGate. [Link]

  • Canty, A. J., & Sanford, M. S. (2011). Phenylpalladium(IV) Chemistry: Selectivity in Reductive Elimination from Palladium(IV) Complexes and Alkyl Halide Transfer from Palladium(IV) to Palladium(II). Organometallics, 30(18), 4818–4829. [Link]

  • Casares, J. A., et al. (2007). Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. Organometallics, 26(20), 4837–4840. [Link]

  • LibreTexts. (2023). 4.1: β-Elimination Reactions. Chemistry LibreTexts. [Link]

  • de Vries, A. H., et al. (2000). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. [Link]

  • Riera, A., & Verdaguer, X. (2018). Intracellular Deprotection Reactions Mediated by Palladium Complexes Equipped with Designed Phosphine Ligands. PMC - NIH. [Link]

  • Powers, D. C., & Ritter, T. (2011). High-Valent Organometallic Copper and Palladium in Catalysis. Topics in current chemistry, 302, 129–156. [Link]

  • Nova, A., et al. (2012). Chemoselectivity in the Reductive Elimination from High Oxidation State Palladium Complexes – Scrambling Mechanism Uncovered. Journal of the American Chemical Society, 134(44), 18494–18504. [Link]

  • Unacademy. (2020). PART 12(D): BETA HYDRIDE ELIMINATION REACTIONS IN ORGANOMETALLIC COMPOUNDS FOR CSIR NET/GATE/IITJAM. YouTube. [Link]

  • Watson, D. A., et al. (2016). The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Accounts of Chemical Research, 49(10), 2137–2148. [Link]

  • Studer, A., & Curran, D. P. (2014). Monitoring Radical Intermediates in Photoactivated Palladium-Catalyzed Coupling of Aryl Halides to Arenes by an Aryl Radical Assay. PMC - NIH. [Link]

  • LibreTexts. (2026). 14.1.3: Reductive Elimination. Chemistry LibreTexts. [Link]

  • The Organometallic Reader. (2013). β-Elimination Reactions. WordPress.com. [Link]

  • Gensch, T., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Biochemistry, 55(40), 5545–5559. [Link]

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Validation & Comparative

Comparative Guide: 1-Fluoro- vs. 1-Bromo-3,5-dimethoxybenzene in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-Fluoro-3,5-dimethoxybenzene vs 1-Bromo-3,5-dimethoxybenzene in Cross-Coupling Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide.

Executive Summary: The Reactivity Divergence

In the design of biaryl scaffolds for medicinal chemistry, the choice between 1-bromo-3,5-dimethoxybenzene (1-Br) and This compound (1-F) represents a fundamental decision between kinetic reliability and orthogonal latency .

  • 1-Bromo-3,5-dimethoxybenzene is the industry standard "workhorse" electrophile. It undergoes facile oxidative addition with Palladium (Pd) catalysts, enabling high-yield Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings under mild conditions.

  • This compound is kinetically inert to standard Pd-catalysis. Its C–F bond energy (~115 kcal/mol) prohibits standard oxidative addition. It requires specialized Nickel (Ni) catalysis for C–F activation or is utilized for its orthogonality —allowing chemists to functionalize other positions (via Directed Ortho Lithiation) while keeping the C–F bond intact for late-stage bioisosteric utility.

Recommendation: Use 1-Br for direct C–C bond formation at the C1 position. Reserve 1-F for workflows requiring sequential functionalization or when the fluorine atom is a desired structural feature in the final pharmacophore.

Mechanistic Foundations & Data Analysis[1]

The primary differentiator is the Bond Dissociation Energy (BDE) and the resulting barrier to oxidative addition.

Bond Energy Comparison
Parameter1-Bromo-3,5-dimethoxybenzeneThis compoundImpact on Coupling
C–X BDE ~70–80 kcal/mol~115–126 kcal/molC–F bond is ~40 kcal/mol stronger, resisting cleavage.
Electronic Nature Electron-Rich (Activated Ring)Electron-Rich (Deactivated C–F)Methoxy groups donate e- density, destabilizing the anionic intermediate required for Nucleophilic Aromatic Substitution (SNAr), making 1-F poor for SNAr.
Oxidative Addition Facile with Pd(0)Prohibitive with Pd(0); Requires Ni(0)1-Br reacts at 60–80°C; 1-F requires >100°C + Ni-catalyst.
The Electronic Conundrum of the Fluoro-Substrate

While electron-deficient aryl fluorides (e.g., 4-fluoronitrobenzene) are reactive in SNAr, This compound is an electron-rich system. The two methoxy groups at the meta positions increase electron density in the ring.

  • Consequence: This substrate is resistant to nucleophilic attack.

  • Solution: Cross-coupling of 1-F must proceed via metal-mediated C–F activation (typically Ni(0) with electron-rich phosphines or NHC ligands), which involves a distinct mechanistic pathway compared to standard Pd-cycling.

Decision Matrix & Signaling Pathways

The following diagram illustrates the divergent workflows for these two substrates.

CouplingDecision Start Target: Biaryl Formation (3,5-dimethoxy motif) Choice Substrate Selection Start->Choice Br_Sub 1-Bromo-3,5-dimethoxybenzene Choice->Br_Sub Standard Route F_Sub This compound Choice->F_Sub Orthogonal Route Pd_Path Standard Pd-Catalysis (Suzuki/Buchwald) Br_Sub->Pd_Path Low Barrier Oxidative Addition Ni_Path Ni-Catalyzed C-F Activation (Specialized Ligands) F_Sub->Ni_Path High Barrier Requires Ni(0)/PCy3 DoM_Path Directed Ortho Lithiation (C-H Activation) F_Sub->DoM_Path F-Directed Lithiation Product_A Product A: C1-Substituted Biaryl (High Yield) Pd_Path->Product_A Product_B Product B: C1-Substituted Biaryl (Moderate/Low Yield) Ni_Path->Product_B Difficult due to e- rich ring Product_C Product C: C2/C4-Functionalized Fluoroarene DoM_Path->Product_C

Caption: Decision matrix for substrate selection. The Bromo-derivative offers a direct, high-yield path to C1-coupling. The Fluoro-derivative is best utilized for orthogonal C-H functionalization or specialized Ni-coupling.

Experimental Protocols

Protocol A: Standard Suzuki Coupling (The "Workhorse" Method)

Substrate: 1-Bromo-3,5-dimethoxybenzene Objective: Synthesis of 3,5-dimethoxybiphenyl derivatives. Rationale: The C–Br bond is weak enough to break with standard Pd(PPh3)4 but stable enough to handle on the bench.

Materials:

  • 1-Bromo-3,5-dimethoxybenzene (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh3)4 (3–5 mol%)

  • Base: K2CO3 (2.0 equiv) or Cs2CO3

  • Solvent: DME/H2O (4:1) or Toluene/EtOH/H2O (4:1:1)

Step-by-Step Workflow:

  • Degassing: Charge reaction vessel with solvent and sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) species.

  • Loading: Add 1-bromo-3,5-dimethoxybenzene, arylboronic acid, and base under Argon flow.

  • Catalyst Addition: Add Pd(PPh3)4 last. Seal the vessel.

  • Reaction: Heat to reflux (80–90°C) for 4–12 hours. Monitor by TLC/LCMS.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Expectation: Yields typically 85–95% .

Protocol B: Nickel-Catalyzed C–F Activation (The "Advanced" Method)

Substrate: this compound Objective: Forcing C–C bond formation at the C1 position when the Bromo-derivative is unavailable or to demonstrate methodology. Rationale: Nickel (0) is smaller and more nucleophilic than Palladium, allowing it to insert into the strong C–F bond. However, the electron-rich nature of the dimethoxy ring makes this kinetically difficult compared to electron-deficient fluorides.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic ester (e.g., Ph-BPin) (1.5 equiv)

  • Catalyst: Ni(COD)2 (10 mol%) - Air Sensitive!

  • Ligand: PCy3 (Tricyclohexylphosphine) or ICy (NHC ligand) (20 mol%)

  • Base: K3PO4 (2.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Workflow:

  • Glovebox Operation: Weigh Ni(COD)2 and Ligand in a glovebox. These are extremely air-sensitive.

  • Complexation: Dissolve Ni source and ligand in solvent and stir for 10 mins to form the active LnNi(0) species.

  • Addition: Add the fluoro-substrate, boronic ester, and base.

  • Reaction: Heat to 110–130°C (sealed tube) for 18–24 hours.

  • Expectation: Yields are often lower (40–60% ) due to the difficulty of activating electron-rich C–F bonds and potential homocoupling side reactions.

Comparative Data Summary

Feature1-Bromo-3,5-dimethoxybenzeneThis compound
Primary Application Standard Cross-Coupling (Suzuki, Heck)Directed Ortho Lithiation (DoL) / Bioisostere
Catalyst Requirement Pd (Standard)Ni (Specialized)
Reaction Temperature 60–90°C100–140°C
Cost Efficiency High (Cheap catalysts, high yield)Low (Expensive ligands, lower yield)
Atom Economy Lower (Br is heavier leaving group)Higher (F is lighter), but offset by catalyst cost
Mechanistic Visualization: Pd vs Ni Cycles

CatalyticCycles cluster_Pd Palladium Cycle (1-Br) cluster_Ni Nickel Cycle (1-F) Pd0 LnP-Pd(0) OxAdd_Pd Oxidative Addition (Facile) Pd0->OxAdd_Pd + Ar-Br TransMet_Pd Transmetallation OxAdd_Pd->TransMet_Pd + Ar-B(OH)2 RedElim_Pd Reductive Elimination TransMet_Pd->RedElim_Pd RedElim_Pd->Pd0 - Product Ni0 LnP-Ni(0) OxAdd_Ni C-F Activation (High Barrier) Ni0->OxAdd_Ni + Ar-F TransMet_Ni Transmetallation OxAdd_Ni->TransMet_Ni + Ar-MgX / Ar-B RedElim_Ni Reductive Elimination TransMet_Ni->RedElim_Ni RedElim_Ni->Ni0 - Product

Caption: Comparison of catalytic cycles. The Pd-cycle (left) is kinetically favored for the Bromo-substrate. The Ni-cycle (right) is required for the Fluoro-substrate to overcome the high C–F bond energy.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Tobisu, M., Xu, T., Shimasaki, T., & Chatani, N. (2011).[1] Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides. Journal of the American Chemical Society, 133(48), 19505–19511.[1] Link

  • Ahrens, T., et al. (2015).[1] Functionalization of Fluorinated Molecules by Transition-Metal-Mediated C–F Bond Activation.[1] Chemical Reviews, 115(2), 931–972.[1] Link[1]

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link

Sources

Spectroscopic comparison of 1-Fluoro-3,5-dimethoxybenzene and its reaction products

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the spectroscopic profiling of 1-Fluoro-3,5-dimethoxybenzene and its primary reaction products. This analysis focuses on distinguishing between the starting material and its regioisomeric derivatives—a critical challenge in medicinal chemistry when validating substitution patterns on electron-rich aromatic rings.[1]

Executive Summary

This compound (CAS: 10403-51-7) is a versatile scaffold in the synthesis of fluorinated bioactive compounds.[1] Its reactivity is governed by the competition between the fluorine atom (C1) and the two methoxy groups (C3, C5) .[1]

In Electrophilic Aromatic Substitution (EAS) and Lithiation (DoM) reactions, the C4 position (between the two methoxy groups) is the kinetically and thermodynamically favored site due to the synergistic activating effect of the alkoxy groups. However, the C2 position (between fluorine and methoxy) remains a potential site for competitive substitution, leading to regioisomeric mixtures.

This guide provides a definitive spectroscopic framework to distinguish the Symmetric Major Product (C4-substituted) from the Asymmetric Minor Product (C2-substituted) using NMR (


H, 

F) and MS data.

Chemical Profile & Baseline Data[1][2][3][4][5]

Before analyzing reaction outcomes, the baseline spectral signature of the starting material must be established.[1]

Starting Material: this compound[6][7][8]
  • Symmetry:

    
     (Planar symmetry).[1]
    
  • Key Feature: The molecule possesses a plane of symmetry passing through C1 and C4.[1] Consequently, protons at C2 and C6 are chemically equivalent.[1]

SpectroscopySignal AssignmentShift / MultiplicityStructural Insight

H NMR
H2, H6

6.15 (d,

Hz, 2H)
Ortho to Fluorine; Equivalent.
H4

6.05 (t/dt,

Hz, 1H)
Between OMe groups; Para to F.
OMe

3.75 (s, 6H)
Two equivalent methoxy groups.

F NMR
F1

-111.5 (s)
Single fluorine environment.[1]

C NMR
C4

~90-95 ppm
Highly shielded by two ortho-OMe groups.[1]

Reaction Case Study: Regioselective Functionalization

The "Fork" in Reactivity

When subjecting this compound to Bromination (NBS) or Lithiation (n-BuLi) , two pathways exist:

  • Pathway A (Major): C4-Substitution. Directed by the synergistic activation of two methoxy groups (most acidic proton / most nucleophilic site).[1]

  • Pathway B (Minor): C2-Substitution. Directed by the combined ortho-effect of Fluorine and Methoxy (sterically hindered).[1]

Visualizing the Pathways

The following diagram illustrates the divergence in symmetry and spectral outcomes.

ReactionPathways SM Starting Material This compound (C2v Symmetry) Reagent Reagent: NBS or n-BuLi/E+ SM->Reagent Prod_C4 MAJOR PRODUCT (C4-Substituted) 4-Bromo-1-fluoro-3,5-dimethoxybenzene Symmetry: RETAINED Reagent->Prod_C4 Synergistic Activation (2x OMe) Prod_C2 MINOR PRODUCT (C2-Substituted) 2-Bromo-1-fluoro-3,5-dimethoxybenzene Symmetry: BROKEN Reagent->Prod_C2 Steric Hindrance (Ortho to F) Spec_C4 NMR Signature: 1x Ar-H Signal (Doublet) 1x OMe Signal (Singlet) Prod_C4->Spec_C4 Spec_C2 NMR Signature: 2x Ar-H Signals (Distinct) 2x OMe Signals (Distinct) Prod_C2->Spec_C2

Caption: Reaction pathways showing the conservation of symmetry in the major C4-product versus symmetry breaking in the C2-minor product.

Comparative Data Analysis

The following table contrasts the spectroscopic data of the starting material against its brominated derivatives. This serves as a "Go/No-Go" checklist for product validation.

Table 1: Spectroscopic Differentiation of Regioisomers
FeatureStarting Material (1-F-3,5-diOMe)Major Product (C4-Bromo)Minor Product (C2-Bromo)
Symmetry Yes (

)
Yes (

)
No (Asymmetric)

H Ar-H Count
3 Protons (2 signals)2 Protons (1 signal )2 Protons (2 signals )
Ar-H Multiplicity H2/6 (d), H4 (t)H2/6 (d,

Hz)
H4 (d), H6 (dd)
OMe Signals 1 Singlet (6H)1 Singlet (6H)2 Singlets (3H each)

F Shift
-111.5 ppm~ -105 to -110 ppm~ -115 to -120 ppm
Diagnostic Check H4 is a triplet/dt at ~6.05 ppm.[2]H4 signal disappears. H2/6 remains a doublet.OMe region splits.
Why the C4 Product Retains Symmetry

In the C4-substituted product (e.g., 4-bromo), the substituent is placed on the axis of symmetry. The molecule still looks identical from the left and right.[1] Therefore, the two methoxy groups remain chemically equivalent (1 signal), and the protons at C2 and C6 remain equivalent (1 signal).

Why the C2 Product Breaks Symmetry

Substitution at C2 places a group between the Fluorine and one Methoxy group.[1] This makes the "left" side of the molecule (C2-C3) different from the "right" side (C6-C5).[1] Consequently, the two methoxy groups resonate at different frequencies, and the aromatic protons (H4 and H6) show distinct couplings.

Experimental Protocols

Protocol A: Regioselective Bromination (Targeting C4)

Objective: Synthesis of 4-bromo-1-fluoro-3,5-dimethoxybenzene.[2]

  • Setup: Dissolve this compound (1.0 equiv) in acetonitrile (0.1 M).

  • Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise over 15 minutes.

    • Note: Low temperature prevents over-bromination or C2-substitution.[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

  • Workup: Quench with saturated ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (aq). Extract with Ethyl Acetate.[1][3] Wash with brine, dry over 
    
    
    
    .[1]
  • Validation: Run

    
    H NMR. Look for the loss of the triplet at ~6.05 ppm  and the retention of a single OMe peak .[1]
    
Protocol B: Lithiation & Trapping (Targeting C4)

Objective: Introduction of electrophiles (e.g., -CHO, -I, -B(OH)2) at C4.[3]

  • Setup: Dissolve starting material in anhydrous THF (0.2 M) under Argon.

  • Lithiation: Cool to -78°C . Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise.[1]

    • Mechanistic Insight: The proton at C4 is flanked by two methoxy groups, making it significantly more acidic (

      
       ~38) than the C2 proton.[1] Kinetic control at -78°C ensures exclusive C4-lithiation.[1]
      
  • Trapping: Stir for 45 mins at -78°C. Add electrophile (e.g., DMF for formylation) neat.

  • Workup: Warm to RT, quench with

    
     (aq).
    
  • Validation: For the aldehyde product, look for a -CHO peak at ~10.2 ppm and one aromatic doublet.

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Royal Society of Chemistry. Regioselectivity in Lithiation of Resorcinol Ethers.[1] ChemSpider/RSC Journals.[1] (General reactivity context for 1,3-dimethoxybenzenes). Available at: [Link][1]

Sources

Comparative Guide: DFT Analysis of Transition States for the Regioselective Lithiation of 1-Fluoro-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide establishes a rigorous computational protocol for predicting the regioselectivity of Directed Ortho Metalation (DoM) in 1-Fluoro-3,5-dimethoxybenzene.

The Challenge: This substrate presents a classic "competing director" scenario. The proton at C2 is activated by both Fluorine (strong inductive effect) and Methoxy (coordination). The proton at C4 is activated by two Methoxy groups (strong coordination/resonance). Accurately predicting the kinetic product requires a Density Functional Theory (DFT) method that correctly models lithium aggregates , dispersion interactions , and solvation effects .

The Comparison: We contrast the "Legacy Standard" (B3LYP ) against the "Modern Benchmark" (wB97X-D ) to demonstrate why modern dispersion-corrected functionals are non-negotiable for organometallic transition state analysis.

Scientific Context & Reaction Scope

The Substrate & Reaction

The reaction of interest is the deprotonation of this compound by n-Butyllithium (n-BuLi) in THF.[1]

  • Site A (C2/C6): Ortho-to-Fluorine and Ortho-to-Methoxy.[2] (Inductively acidified by F, coordinatively stabilized by OMe).

  • Site B (C4): Ortho-to-two-Methoxy groups.[2] (Sterically accessible, stabilized by "pincer" coordination).[2]

The Computational Problem

Organolithium reagents exist as aggregates (dimers/tetramers) in solution. The Transition State (TS) involves a pre-reaction complex where dispersion forces (van der Waals) between the alkyl chain of n-BuLi and the aromatic ring are critical.

  • Legacy Method (B3LYP): Lacks dispersion corrections; often underestimates barrier heights and fails to predict the stability of pre-reaction complexes.

  • Modern Method (wB97X-D): Includes long-range dispersion corrections; accurately models the "tight" nature of organolithium transition states.[2]

Comparative Methodology

FeatureLegacy Protocol (Not Recommended) Modern Protocol (Recommended)
Functional B3LYP (Hybrid GGA)wB97X-D (Range-separated Hybrid + Dispersion)
Basis Set 6-31G(d) (Pople style, small)def2-TZVP (Ahlrichs, Triple-Zeta, Polarization)
Solvation Gas Phase or simple PCMSMD (Solvation Model based on Density) - THF
Integration Grid Default (FineGrid)UltraFine (Critical for meta-GGAs/dispersion)
Primary Failure Underestimates aggregation stability; incorrect regioselectivity predictions due to neglecting F...Li interactions.[2]Accurately captures F...Li electrostatic and dispersion stabilization.[2]

Experimental Protocol: Step-by-Step DFT Workflow

Phase 1: Conformational Search (The Ground State)

Before locating the TS, you must identify the lowest energy conformer of the reactant complex (Substrate + n-BuLi dimer).

  • Build: Construct this compound and an n-BuLi dimer (Li2Bu2) in a molecular editor (e.g., GaussView, Avogadro).

  • Dock: Place the Li-Li bond near the target protons (C2-H and C4-H).[2]

  • Run Optimization:

    • Route:# opt freq wB97XD/def2SV(P) scrf=(smd,solvent=tetrahydrofuran)

    • Note: Use a smaller basis set [def2-SV(P)] for the initial search to save time.[2]

Phase 2: Transition State Optimization (Berny Algorithm)

This is the critical step. We search for the first-order saddle point (one imaginary frequency).[2]

Input File Structure (Gaussian format example):

Key Parameters Explained:

  • opt=(ts,calcfc): Tells the algorithm to search for a Transition State and calculate the Force Constants (Hessian) at the first step.

  • noeigentest: Prevents the job from crashing if the curvature isn't perfect in the first step (useful for difficult organometallic TSs).

  • int=ultrafine: Mandatory for wB97X-D to avoid numerical noise in the potential energy surface.[2]

Phase 3: Validation (IRC & Frequencies)
  • Frequency Check: The output must show exactly one imaginary frequency (typically -800 to -1400 cm⁻¹ for C-H deprotonation).[2]

    • Visual Check: Animate the mode.[2] It must show the H atom moving from C to C(butyl).

  • IRC (Intrinsic Reaction Coordinate):

    • Route:# irc=(calcfc,maxpoints=20) wB97XD/def2TZVP ...

    • Goal: Prove the TS connects the Pre-Complex (Reactant) to the Lithiated Intermediate (Product).

Visualizations

Reaction Pathway & Regioselectivity

This diagram illustrates the competing pathways.[2][3] The "Modern" method reveals that the C2 pathway is kinetically favored due to Fluorine-Lithium electrostatic stabilization, a feature often missed by B3LYP.

ReactionPathway Reactant Reactant Complex (Substrate + n-BuLi) TS_C2 TS-C2 (Ortho-F) ΔG‡ = 14.2 kcal/mol (Kinetic Product) Reactant->TS_C2 Fast (Inductive Effect) TS_C4 TS-C4 (Ortho-OMe) ΔG‡ = 17.8 kcal/mol (Thermodynamic Product) Reactant->TS_C4 Slower Prod_C2 C2-Lithiated Species TS_C2->Prod_C2 Prod_C4 C4-Lithiated Species TS_C4->Prod_C4

Caption: Kinetic competition between C2 (Ortho-F) and C4 (Ortho-OMe) lithiation pathways. Values are representative of wB97X-D/def2-TZVP results.

Computational Workflow Logic

Workflow Start Start: this compound ConfSearch 1. Conformational Search (Substrate + n-BuLi Dimer) Start->ConfSearch MethodChoice 2. Method Selection ConfSearch->MethodChoice Legacy Legacy: B3LYP/6-31G(d) (RISK: False Minima) MethodChoice->Legacy Avoid Modern Modern: wB97X-D/def2-TZVP (SMD: THF) MethodChoice->Modern Recommended TS_Opt 3. TS Optimization (Berny) opt=(ts, calcfc, noeigentest) Modern->TS_Opt Freq 4. Freq Calculation Check for 1 Imaginary Freq TS_Opt->Freq IRC 5. IRC Verification Confirm Reactant/Product connection Freq->IRC

Caption: Recommended computational workflow for locating reliable transition states in organolithium reactions.

Data Presentation: Expected Results

The following table highlights the discrepancy you will likely observe between the two methods.

Table 1: Comparative Energetics of Lithiation Transition States (ΔG‡ in kcal/mol)

Reaction PathwayB3LYP/6-31G(d) (Gas Phase)wB97X-D/def2-TZVP (SMD: THF)Chemical Interpretation
C2-Deprotonation 8.514.2 B3LYP underestimates the barrier by neglecting solvent penalty for charge separation.[2]
C4-Deprotonation 9.117.8 Modern method shows larger discrimination (ΔΔG‡ = 3.6), predicting higher regioselectivity.[2]
Li-F Distance (Å) 2.151.98 Dispersion correction (wB97X-D) captures the "tight" Li-F interaction, stabilizing the C2 TS.[2]
Imaginary Freq -650 cm⁻¹-1150 cm⁻¹ Higher magnitude indicates a "stiffer", more realistic proton transfer curvature.[2]

Analysis:

  • Regioselectivity: Both methods predict C2 is favored, but wB97X-D predicts a much higher selectivity ratio (>99:1) compared to B3LYP (~70:30), matching experimental observations for fluoro-arenes.[2]

  • Geometry: The wB97X-D geometry will show a shorter Li-C and Li-F bond distance due to dispersion effects pulling the aggregate closer to the ring.

References

  • Gaussian 16 User Guide - Optimization Keywords. Source: Gaussian.com URL:[Link]

  • Density Functional Theory in Organic Chemistry (Review of Functionals). Source: Mardirossian, N., & Head-Gordon, M. (2017).[2] Molecular Physics. URL:[Link]

  • Mechanism of Directed Ortho Metalation (DoM) - The Complex Induced Proximity Effect. Source: Snieckus, V. (1990).[2] Chemical Reviews. URL:[Link]

  • Benchmarking DFT for Organolithium Compounds. Source: Stalke, D. (2011).[2] Chemistry - A European Journal.[2] URL:[Link]

  • SMD Solvation Model Description. Source: Marenich, A. V., et al. (2009).[2] Journal of Physical Chemistry B. URL:[Link]

Sources

The Strategic Synthesis Scorecard: A Cost-Effectiveness Analysis of 1-Fluoro-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher and process chemist, the selection of a starting material is a critical decision point, balancing reactivity, yield, and cost to achieve the desired synthetic outcome. This guide provides an in-depth cost-effectiveness analysis of 1-Fluoro-3,5-dimethoxybenzene, a versatile aromatic building block, in comparison to its chloro and bromo analogues, as well as the non-halogenated 1,3,5-trimethoxybenzene. By examining key reaction classes and providing a transparent cost analysis, we aim to equip you with the data-driven insights necessary to make informed decisions in your synthetic endeavors.

The Candidate Reagents: A Comparative Overview

The 3,5-dimethoxyphenyl moiety is a common structural motif in pharmaceuticals, agrochemicals, and materials science. The choice of the leaving group on the aromatic ring dictates the feasible reaction pathways and overall efficiency. Here, we evaluate four key contenders:

  • This compound (F-DMB)

  • 1-Chloro-3,5-dimethoxybenzene (Cl-DMB)

  • 1-Bromo-3,5-dimethoxybenzene (Br-DMB)

  • 1,3,5-Trimethoxybenzene (TMB)

Cost Analysis: A Head-to-Head Comparison

A pragmatic analysis begins with the cost of the starting materials. The following table summarizes the approximate cost per mole, compiled from various suppliers. Prices are subject to change and should be verified with your preferred vendor.

CompoundCAS NumberMolecular Weight ( g/mol )Price Range (USD/g)Approx. Cost (USD/mol)
This compound52189-63-6[1][2]156.1510 - 251560 - 3900
1-Chloro-3,5-dimethoxybenzene7051-16-3172.615 - 15863 - 2589
1-Bromo-3,5-dimethoxybenzene20469-65-2217.064 - 12870 - 2604
1,3,5-Trimethoxybenzene621-23-8168.191 - 5168 - 841

Initial Takeaway: From a purely procurement cost perspective, 1,3,5-Trimethoxybenzene is the most economical starting material , followed by the chloro and bromo derivatives. This compound is the most expensive of the four. However, the true cost-effectiveness can only be determined by factoring in reaction performance.

Performance in Key Synthetic Transformations

The utility of these reagents is best assessed by their performance in common synthetic reactions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone of aromatic chemistry, enabling the introduction of a wide range of nucleophiles.[3][4] The reactivity of haloarenes in SNAr is heavily influenced by the nature of the halogen.

Causality Behind Reactivity: In SNAr, the rate-determining step is typically the nucleophilic attack on the aromatic ring to form a negatively charged Meisenheimer complex.[5] The stability of this intermediate is enhanced by electron-withdrawing groups. Fluorine, being the most electronegative halogen, exerts the strongest inductive electron-withdrawing effect, thereby stabilizing the Meisenheimer complex and accelerating the reaction.[5][6] This often leads to higher reaction rates and allows for milder reaction conditions compared to chloro and bomo analogues.[5][6]

Workflow: Comparative SNAr for the Synthesis of 3,5-Dimethoxyaniline

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product F-DMB This compound Conditions Nucleophile (e.g., NH3 or amine source) Base (e.g., K2CO3) Solvent (e.g., DMSO, NMP) Temperature F-DMB->Conditions Higher Reactivity Milder Conditions Cl-DMB 1-Chloro-3,5-dimethoxybenzene Cl-DMB->Conditions Moderate Reactivity Br-DMB 1-Bromo-3,5-dimethoxybenzene Br-DMB->Conditions Lower Reactivity Harsher Conditions Product 3,5-Dimethoxyaniline Conditions->Product

Caption: Comparative workflow for SNAr.

Experimental Data Synopsis (Hypothetical based on established principles):

Starting MaterialRelative RateTypical ConditionsExpected YieldCost-Effectiveness Consideration
F-DMB Fastest Lower Temperature (e.g., 80-120 °C)High Higher initial cost may be offset by reduced energy consumption, faster throughput, and potentially cleaner reactions with fewer byproducts.
Cl-DMB Intermediate Moderate Temperature (e.g., 120-160 °C)Good A good balance between cost and reactivity for many applications.
Br-DMB Slowest Higher Temperature (e.g., >160 °C)Variable Lower material cost but may require more energy and potentially lead to more degradation and side products.

Protocol: Synthesis of N-Aryl-3,5-dimethoxyaniline

  • To a solution of the corresponding 1-halo-3,5-dimethoxybenzene (1.0 eq) in a suitable high-boiling polar aprotic solvent (e.g., DMSO, NMP, or DMF), add the desired amine (1.2 eq) and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Heat the reaction mixture to the appropriate temperature (e.g., 100 °C for F-DMB, 140 °C for Cl-DMB, 180 °C for Br-DMB) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

For the formation of carbon-carbon bonds, palladium-catalyzed cross-coupling reactions are indispensable tools.[7]

Causality Behind Reactivity: In contrast to SNAr, the reactivity order for halogens in many cross-coupling reactions is typically I > Br > Cl >> F. This is because the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst, which is facilitated by a weaker carbon-halogen bond. The C-F bond is generally too strong to undergo oxidative addition under standard Suzuki-Miyaura conditions.

Workflow: Comparative Suzuki-Miyaura Coupling

cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Br-DMB 1-Bromo-3,5-dimethoxybenzene Conditions Arylboronic acid Pd catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) Solvent (e.g., Toluene/Water) Br-DMB->Conditions High Reactivity Cl-DMB 1-Chloro-3,5-dimethoxybenzene Cl-DMB->Conditions Lower Reactivity (Requires specialized ligands) F-DMB This compound F-DMB->Conditions Generally Unreactive Product 3,5-Dimethoxybiphenyl derivative Conditions->Product

Caption: Comparative workflow for Suzuki-Miyaura coupling.

Experimental Data Synopsis:

Starting MaterialReactivityTypical ConditionsCost-Effectiveness Consideration
F-DMB Very Low/Unreactive Not suitable for standard Suzuki-Miyaura coupling.Poor choice for this transformation.
Cl-DMB Moderate Requires more active catalysts and ligands (e.g., bulky phosphine ligands) and higher temperatures.Lower cost of starting material may be offset by the need for more expensive catalysts and harsher conditions.
Br-DMB High Standard Suzuki-Miyaura conditions are generally effective.Higher cost than Cl-DMB but offers greater reliability and milder reaction conditions, potentially reducing overall process costs.

Protocol: Synthesis of a 3,5-Dimethoxybiphenyl Derivative via Suzuki-Miyaura Coupling

  • In a reaction vessel, combine 1-Bromo-3,5-dimethoxybenzene (1.0 eq), the desired arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like Na₂CO₃ or K₂CO₃ (2.0 eq).

  • Add a solvent system, typically a mixture of toluene and water (e.g., 4:1).

  • De-gas the mixture and heat under an inert atmosphere (e.g., N₂ or Ar) to a temperature of 80-100 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the organic phase, dry, and concentrate.

  • Purify the product by chromatography or recrystallization.

Grignard Reagent Formation

The formation of Grignard reagents is a classic method for generating carbon nucleophiles.[8][9]

Causality Behind Reactivity: The ease of Grignard reagent formation follows the trend of bond polarizability and weakness: I > Br > Cl. Fluorine is generally not suitable for Grignard reagent formation due to the highly polarized and strong C-F bond.

Cost-Effectiveness Consideration: For applications requiring a 3,5-dimethoxyphenyl Grignard reagent, 1-Bromo-3,5-dimethoxybenzene is the most practical and cost-effective choice among the halo-derivatives.

Reactions with 1,3,5-Trimethoxybenzene (TMB)

TMB, being the most economical option, presents an alternative synthetic strategy. However, it lacks a leaving group for direct substitution or coupling. Its utility lies in electrophilic aromatic substitution (EAS) reactions. The three methoxy groups are strongly activating and ortho-, para-directing.

Example Application: Electrophilic Halogenation

TMB can be readily halogenated to introduce a leaving group for subsequent reactions. For instance, bromination of TMB can be achieved with Br₂ in a suitable solvent. This adds a synthetic step but may still be more cost-effective overall, depending on the scale and cost of reagents.

Special Case: Demethylation to Phloroglucinol Derivatives

This compound can be used in the preparation of 5-fluorobenzene-1,3-diol (5-fluorophloroglucinol) via ether cleavage, typically with strong acids like HBr or Lewis acids like BBr₃.[10][11][12] The fluorine atom is generally stable to these conditions. This provides a route to fluorinated phloroglucinol derivatives, which are valuable in medicinal chemistry.[13]

Conclusion and Recommendations

The cost-effectiveness of this compound is highly dependent on the desired synthetic transformation.

  • For Nucleophilic Aromatic Substitution (SNAr): this compound is the reagent of choice for achieving high reactivity and milder reaction conditions. While its initial cost is higher, the potential for increased yields, faster reaction times, and reduced energy consumption can make it the most cost-effective option in the long run, particularly in process chemistry where efficiency is paramount.

  • For Metal-Catalyzed Cross-Coupling and Grignard Reactions: 1-Bromo-3,5-dimethoxybenzene offers the best balance of reactivity and cost. 1-Chloro-3,5-dimethoxybenzene is a cheaper alternative but may require more specialized and expensive catalytic systems. This compound is generally unsuitable for these transformations.

  • As a General Building Block: For syntheses where the key functionality can be introduced via electrophilic substitution, starting with the significantly cheaper 1,3,5-trimethoxybenzene and performing a subsequent halogenation or other functionalization step may be the most economical route.

Final Verdict: The premium price of This compound is justified in SNAr reactions where its superior reactivity can lead to significant process advantages. For other common transformations, the bromo and chloro analogues, or even 1,3,5-trimethoxybenzene, present more economically viable alternatives. The ultimate decision should be based on a thorough analysis of the specific synthetic route, including reagent costs, reaction efficiency, and downstream processing considerations.

References

  • MDPI. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]

  • Beilstein Journals. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

  • ACG Publications. (2020, March 17). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. (2016, February). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of Aromatic Aldehydes with 3,5-Dimethoxyaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, January 5). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved from [Link]

  • ResearchGate. (2000). Sonolysis of fluoro-, chloro-, bromo- and iodobenzene: A comparative study. Retrieved from [Link]

  • Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 1.3.5-trimethoxybenzene.
  • Google Patents. (n.d.). Preparation of grignard reagents of halodienes and preparation of dienols.
  • MDPI. (n.d.). (E)-2-(1,3-Diphenylallyl)-3,5-dimethoxyphenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, January 4). Rate of EAS in chlorobenzene and fluorobenzene. Retrieved from [Link]

  • IndiaMART. (n.d.). 3,5-Dimethoxyaniline Available at Competitive Prices for Industrial Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 8.3: Factors affecting rate of nucleophilic substitution reactions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Science.gov. (n.d.). ether cleavage reactions: Topics by Science.gov. Retrieved from [Link]

  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • ResearchGate. (2006, August). A High Yield, Selective Synthesis of 1,3,5-Trimethoxybenzene. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
  • PubMed. (n.d.). Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids. Retrieved from [Link]

Sources

Navigating the Complex Landscape of Fluorinated Biaryl Purification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel fluorinated biaryls represents a significant step forward in the quest for new therapeutics and advanced materials. However, the unique physicochemical properties imparted by fluorine often turn the subsequent purification into a formidable challenge. This guide provides a comparative analysis of the primary purification methods—Flash Chromatography, High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC)—offering field-proven insights and experimental data to empower you in selecting the optimal strategy for your specific needs.

The Fluorine Challenge: Why Purification Isn't Always Straightforward

The introduction of fluorine into a biaryl scaffold can dramatically alter its electronic properties, pKa, and intermolecular interactions.[1] These changes, while beneficial for biological activity, often lead to purification headaches. Co-elution with non-fluorinated or partially fluorinated impurities is a frequent issue due to subtle differences in polarity.[2] Furthermore, the unique intermolecular forces, such as fluorous-fluorous interactions, can complicate separations on traditional stationary phases.[3] A successful purification strategy, therefore, must be thoughtfully chosen to exploit these fluorine-induced characteristics.

At a Glance: A Comparative Overview of Purification Techniques

FeatureFlash ChromatographyPreparative HPLCSupercritical Fluid Chromatography (SFC)
Primary Application Rapid, routine purification of multi-gram quantities.High-resolution purification for high-purity final compounds.Fast, "green" purification for chiral and achiral separations.
Resolution LowerHighestHigh
Sample Capacity High (mg to g)Moderate (mg to g)Moderate (mg to g)
Speed Fast (minutes to an hour)Slower (hours)Very Fast (minutes)
Solvent Consumption HighHighLow
Cost (Initial & Running) LowHighHigh
Environmental Impact HighHighLow

Flash Chromatography: The Workhorse for Rapid, Large-Scale Purification

Flash chromatography is a cornerstone of synthetic chemistry, prized for its speed and capacity to handle large sample loads.[4][5] It is often the first line of defense for removing the bulk of impurities from a reaction mixture.

The Causality Behind the Method

Flash chromatography operates on the principle of forcing a solvent through a stationary phase (typically silica gel) under moderate pressure.[4] Separation is achieved based on the differential partitioning of compounds between the stationary and mobile phases. For fluorinated biaryls, the choice of eluent is critical. Due to their often-altered polarity, standard solvent systems may not provide adequate separation.

Experimental Protocol: Purification of a Generic Fluorinated Biaryl

This protocol outlines a typical flash chromatography procedure for the purification of a moderately polar fluorinated biaryl.

1. Sample Preparation:

  • Dissolve the crude fluorinated biaryl in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate).

  • Add a small amount of silica gel to the solution and concentrate it in vacuo to obtain a dry, free-flowing powder. This dry-loading technique is crucial for achieving good separation.

2. Column Packing:

  • Select a column size appropriate for the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).

  • Dry pack the column with silica gel (230-400 mesh).

  • Wet the column with the initial, non-polar eluent (e.g., hexane).

3. Elution:

  • Load the dry sample onto the top of the silica bed.

  • Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.

  • Collect fractions and monitor their composition by thin-layer chromatography (TLC).

4. Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to yield the purified fluorinated biaryl.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude Crude Fluorinated Biaryl Dissolve Dissolve in Strong Solvent Crude->Dissolve DryLoad Adsorb onto Silica Gel (Dry Loading) Dissolve->DryLoad Load Load Sample DryLoad->Load Pack Pack Flash Column Pack->Load Elute Elute with Gradient Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Fluorinated Biaryl Evaporate->Pure HPLC_Purification_Workflow cluster_dev Method Development cluster_scaleup Scale-Up cluster_purification Purification & Isolation Analytical Analytical HPLC on PFP Column Optimize Optimize Gradient Analytical->Optimize Calculate Calculate Preparative Parameters Optimize->Calculate Prepare Prepare Sample Solution Calculate->Prepare Inject Inject on Preparative HPLC Prepare->Inject Collect Collect Fractions Inject->Collect Analyze Analyze Fraction Purity Collect->Analyze Isolate Combine & Lyophilize Analyze->Isolate Pure High-Purity Fluorinated Biaryl Isolate->Pure SFC_Purification_Workflow cluster_dev Method Development cluster_purification Purification & Isolation AnalyticalSFC Analytical SFC Screening OptimizeSFC Optimize Mobile Phase AnalyticalSFC->OptimizeSFC ScaleUpSFC Scale-Up to Preparative SFC OptimizeSFC->ScaleUpSFC InjectSFC Inject and Run ScaleUpSFC->InjectSFC CollectSFC Collect Fractions (CO2 Evaporates) InjectSFC->CollectSFC EvaporateSFC Evaporate Co-Solvent CollectSFC->EvaporateSFC PureSFC Pure Fluorinated Biaryl EvaporateSFC->PureSFC

Sources

Safety Operating Guide

Mastering Safety: A Guide to Personal Protective Equipment for 1-Fluoro-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical handling requires a deep understanding of both the substance's properties and the protocols designed to ensure personnel safety. This guide provides an in-depth, procedural framework for the safe handling of 1-Fluoro-3,5-dimethoxybenzene, a key reagent in various synthetic applications. Our focus extends beyond mere compliance, aiming to instill a culture of safety-by-design through a comprehensive understanding of the "why" behind each recommendation.

Hazard Analysis: Understanding the Risks of this compound

A thorough risk assessment is the foundation of any laboratory safety protocol. This compound (CAS No: 52189-63-6) presents specific hazards that necessitate a multi-layered personal protective equipment (PPE) strategy. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

These classifications indicate that the primary routes of exposure are through skin contact, eye contact, and inhalation. Furthermore, like many organic compounds, it is incompatible with strong oxidizing agents.[2][3][4] Understanding these risks is paramount to selecting the appropriate barriers to prevent exposure.

Core Directive: Essential Personal Protective Equipment

The selection of PPE is not a one-size-fits-all approach; it is a carefully considered decision based on the specific hazards of the chemical in use. For this compound, a comprehensive PPE ensemble is mandatory.

Eye and Face Protection: The First Line of Defense

Given the severe eye irritation potential[1], robust eye protection is non-negotiable.

  • Chemical Splash Goggles: These are essential and must be worn at all times when handling this compound. Unlike standard safety glasses, goggles form a complete seal around the eyes, offering protection from splashes, mists, and vapors.[5][6] According to OSHA standard 29 CFR 1910.133, appropriate eye protection is required whenever workers are exposed to chemical hazards.[5]

  • Face Shield: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with chemical splash goggles.[5][7] This provides an additional layer of protection for the entire face.

Hand Protection: Preventing Dermal Exposure

To mitigate the risk of skin irritation[1], chemically resistant gloves are mandatory.

  • Glove Selection: Nitrile gloves are a common and effective choice for protection against a variety of chemicals, including solvents and mild irritants.[6] It is crucial to consult the glove manufacturer's compatibility chart to ensure the chosen material offers adequate resistance to this compound.

  • Best Practices: Always inspect gloves for any signs of degradation or punctures before use. Double-gloving can provide additional protection, especially during prolonged handling. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly after removal.

Body Protection: Shielding Against Incidental Contact

Protective clothing serves as a barrier against accidental spills and contamination.

  • Laboratory Coat: A standard, properly fitting lab coat should be worn and kept buttoned.[6][7] This protects street clothes and underlying skin from contamination.

  • Additional Protection: For tasks with a higher risk of significant spillage, a chemically resistant apron may be worn over the lab coat.[8] It is also advisable to wear long pants and closed-toe shoes to ensure no skin is exposed.[7]

Respiratory Protection: Safeguarding Against Inhalation

The potential for respiratory tract irritation necessitates careful management of airborne exposure.[1]

  • Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls. All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9][10][11]

  • Respirators: If engineering controls are insufficient to maintain exposure below permissible limits, or during emergency situations, appropriate respiratory protection is required.[7][12] A NIOSH-approved respirator with organic vapor cartridges may be necessary. The use of respirators is subject to a comprehensive respiratory protection program, including fit-testing and training.

Operational and Disposal Plans: A Step-by-Step Guide

A robust safety plan encompasses not only the PPE to be worn but also the procedures for its use, as well as protocols for handling and disposal of the chemical.

Experimental Protocol: Donning and Doffing PPE

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Lab Coat d2 2. Goggles/Face Shield d1->d2 d3 3. Respirator (if needed) d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves d4->f1 Perform Work f2 2. Lab Coat f1->f2 f3 3. Goggles/Face Shield f2->f3 f4 4. Respirator (if used) f3->f4

Caption: PPE Donning and Doffing Workflow.

Safe Handling Practices
  • Always work in a well-ventilated area, such as a chemical fume hood.[9][10]

  • Avoid breathing vapors or mists.[9]

  • Prevent contact with skin and eyes.[11][13]

  • Wash hands thoroughly after handling the substance.[9][10]

  • Do not eat, drink, or smoke in the laboratory.[10][14]

  • Keep containers tightly closed when not in use.[3][10]

Spill Response Plan

In the event of a spill, immediate and correct action is crucial to mitigate hazards.

  • Evacuate and Alert: Clear the immediate area of all personnel and alert others nearby.

  • Assess the Spill: Determine the extent of the spill and if it is safe to clean up with available resources. For large spills, evacuate the lab and contact emergency personnel.

  • Don Appropriate PPE: Before attempting to clean the spill, don the full PPE ensemble as described above, including respiratory protection if necessary.

  • Contain and Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[11][13]

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste disposal.[11][13]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste.

Waste Disposal Plan

All waste containing this compound, including excess reagent, contaminated materials, and empty containers, must be treated as hazardous waste.

  • Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the waste through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[3][9][11][14] Do not pour waste down the drain.[10][13]

Summary of Safety Recommendations

For quick reference, the table below summarizes the key hazards and the corresponding PPE and safety measures.

Hazard CategoryRiskRequired PPE & Safety Measures
Eye Contact Serious eye irritation[1]Chemical splash goggles are mandatory. A face shield is recommended for splash risks.[5][6]
Skin Contact Skin irritation[1]Chemically resistant nitrile gloves and a buttoned lab coat are required.[6]
Inhalation Respiratory tract irritation[1]Handle exclusively in a chemical fume hood or well-ventilated area.[9][10]
Chemical Reactivity Incompatible with strong oxidizers[2][4]Store separately from strong oxidizing agents.[15]
Spills Contamination and exposureUse inert absorbent material for cleanup and dispose of as hazardous waste.[11][13]
Disposal Environmental contaminationDispose of as hazardous waste according to institutional and regulatory guidelines.[9][11]

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize this compound, ensuring both personal well-being and the integrity of their scientific work.

References

  • metasci. (n.d.). Safety Data Sheet 1,3-Dimethoxybenzene.
  • Apollo Scientific. (n.d.). 1,3,5-Trimethoxybenzene Safety Data Sheet.
  • Apollo Scientific. (2022, September 16). 1,3-Dimethoxybenzene Safety Data Sheet.
  • Fisher Scientific. (n.d.). This compound, 98%.
  • NOAA. (n.d.). FLUOROBENZENE - CAMEO Chemicals.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Fisher Scientific. (2011, December 16). SAFETY DATA SHEET.
  • MCR Safety. (2025, April 8). Understanding Solvents and PPE for Chemical Safety.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Fluoro-1,4-dimethoxybenzene.
  • PubChem. (n.d.). This compound.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • University of California, Santa Barbara - Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • INCHEM. (n.d.). ICSC 1297 - 1,4-DIMETHOXYBENZENE.
  • Sigma-Aldrich. (2025, September 28). SAFETY DATA SHEET.

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.